Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Molecular Rationale
Erythro-D-β-Hydroxynorleucine, systematically designated as (2R,3R)-2-amino-3-hydroxyhexanoic acid (CAS: 127984-23-0)[1], is a highly specialized non-proteinogenic amino acid. Structurally, it features a six-carbon aliphatic chain with contiguous chiral centers at the α- and β-carbons. This specific stereoisomer is a critical chiral building block in the development of advanced peptidomimetics, arginase inhibitors, and synthetic ceramide analogs[2].
The synthesis of β-hydroxy-α-amino acids presents a distinct stereochemical challenge: controlling both the absolute configuration at the α-carbon and the relative (erythro/threo) stereochemistry at the β-carbon. To achieve the precise (2R,3R) configuration, synthetic chemists and bioengineers rely on two primary methodologies: Biocatalytic Asymmetric Aldol Addition and Transition-Metal Catalyzed Stereoselective Synthesis . This guide details the mechanistic causality, protocols, and analytical validation for both pathways.
Pathway A: Biocatalytic Asymmetric Synthesis (The D-TA Route)
Mechanistic Causality
Enzymatic synthesis represents the "green standard" for producing optically pure amino acids. This route utilizes D-Threonine Aldolase (D-TA, EC 4.1.2.42) , an enzyme that naturally catalyzes the reversible aldol cleavage of D-threonine[3].
In the synthetic direction, D-TA catalyzes the stereospecific aldol addition of glycine (a C2 donor) to butyraldehyde (a C4 acceptor) to form the C6 backbone of hydroxynorleucine[4].
Why D-TA? The enzyme's active site strictly enforces the D-configuration (2R) at the α-carbon.
Why PLP and Divalent Cations? Pyridoxal-5'-phosphate (PLP) is an obligate cofactor that forms a Schiff base with glycine, acting as an electron sink to stabilize the α-carbanion intermediate. Divalent cations (e.g., Co²⁺, Ni²⁺, or Mn²⁺) are required to coordinate the substrates within the active site, ensuring the correct facial attack on the aldehyde to favor the erythro (3R) diastereomer[3][4].
Biocatalytic synthesis of Erythro-D-β-Hydroxynorleucine via D-Threonine Aldolase.
Self-Validating Experimental Protocol
Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.5). Supplement with 0.1 mM PLP and 1.0 mM CoCl₂. Causality: The slightly alkaline pH optimizes the deprotonation of glycine, while Co²⁺ maximizes D-TA catalytic turnover.
Substrate Loading: Dissolve 500 mM Glycine and 100 mM Butyraldehyde in the buffer. Causality: A 5:1 molar excess of glycine drives the equilibrium toward the aldol product and minimizes aldehyde self-condensation.
Biocatalysis: Add purified recombinant D-TA (e.g., from Arthrobacter sp. or Pseudomonas sp.) at 5 U/mL[4]. Incubate at 30°C with gentle orbital shaking (150 rpm) for 24 hours.
In-Process Control (IPC): Monitor aldehyde depletion via HPLC-UV (210 nm). The reaction is self-validating; as butyraldehyde is consumed, the emulsion clears into a homogeneous solution.
Termination & Purification: Heat the mixture to 80°C for 10 minutes to denature the enzyme. Centrifuge to remove precipitated protein. Pass the supernatant through a Dowex 50WX8 (H⁺ form) cation-exchange column. Elute with 1M NH₄OH to isolate the free amino acid.
For pharmaceutical applications requiring absolute diastereomeric control (>98% de), chemical asymmetric synthesis using chiral Ni(II) Schiff base complexes (often referred to as Belokon's methodology) is the gold standard[5][6].
Why the Ni(II) Complex? Glycine is condensed with a chiral auxiliary (e.g., (S)-BPB) and coordinated to a Nickel(II) ion. Ni(II) adopts a rigid, square-planar geometry. This rigid macrocycle locks the glycine enolate into a highly specific chiral environment[5][7].
Why DBU as a Base? 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base. It efficiently deprotonates the α-carbon of the coordinated glycine without participating in unwanted nucleophilic attacks on the butyraldehyde[5]. The steric bulk of the chiral auxiliary forces the incoming butyraldehyde to attack exclusively from the less hindered face, dictating the (2R, 3R) stereocenters.
Transition-metal catalyzed asymmetric aldol addition using a chiral Ni(II) complex.
Self-Validating Experimental Protocol
Complexation: React the chiral ligand (S)-BPB with glycine and Ni(NO₃)₂ in a basic methanolic solution. The formation of the Ni(II)-glycine Schiff base complex is visually validated by the appearance of a deep, blood-red solution[7].
Aldol Addition: Dissolve 10 mmol of the Ni(II)-glycine complex in 30 mL of anhydrous DMF under an argon atmosphere. Cool to 0°C. Add 1.2 equivalents of DBU, followed by the dropwise addition of 1.5 equivalents of butyraldehyde. Stir for 4 hours.
Quenching: Quench the reaction with 5% aqueous acetic acid. Extract the resulting diastereomeric product complex into dichloromethane (DCM).
Acidic Hydrolysis (Disassembly): Dissolve the isolated complex in a 1:1 mixture of Methanol and 3N HCl. Heat to 60°C for 2 hours.
Self-Validation Check: The successful disassembly of the square-planar complex is marked by a dramatic color shift from deep red to pale green (indicating free aqueous Ni²⁺ ions)[6].
Recovery & Purification: The chiral auxiliary precipitates and is recovered via filtration (>90% recovery)[7]. The aqueous filtrate is applied to a Dowex 50WX8 ion-exchange column and eluted with dilute ammonia to yield the pure (2R,3R)-2-amino-3-hydroxyhexanoic acid.
Quantitative Data & Analytical Validation
To ensure rigorous quality control, the synthesized Erythro-D-β-Hydroxynorleucine must be validated using Chiral HPLC (using a Crownpak CR(+) column) and ¹H-NMR (D₂O) to confirm the erythro coupling constant (
Jα,β≈4.5−5.5
Hz).
Methodological Comparison
Parameter
Biocatalytic Route (D-TA)
Chemical Route (Ni(II) Complex)
Enantiomeric Excess (ee)
> 99% (Strictly D-isomer)
> 99% (Dependent on auxiliary purity)
Diastereomeric Excess (de)
~ 85 - 90% (Requires downstream polishing)
> 98% (Highly rigid transition state)
Scalability
Excellent (Aqueous, ambient temp)
Moderate (Requires anhydrous conditions)
Environmental Impact
Low (Green chemistry, aqueous)
High (Heavy metals, organic solvents)
Cost Profile
High upfront (Enzyme engineering)
High recurring (Ligand synthesis, though recyclable)
BRENDA Enzyme Database. "Information on EC 4.1.2.42 - D-threonine aldolase". BRENDA. Available at:[Link][3]
BRENDA Enzyme Database. "Information on EC 4.1.2.42 - D-threonine aldolase (Asymmetric Synthesis)". BRENDA. Available at: [Link][4]
ACS Publications. "Alternative Approach to the Large-Scale Synthesis of the Densely Functionalized Pyrrolidone BMT-415200". Organic Process Research & Development. Available at: [Link][5]
ACS Publications. "Sequential Heck Cross-Coupling and Hydrothiolation Reactions Taking Place in the Ligand Sphere of a Chiral Dehydroalanine Ni(II) Complex". Organic Letters. Available at: [Link][7]
ResearchGate. "Mammalian Lass6 and its related family members regulate synthesis of specific ceramides". Available at:[Link][2]
Discovery, Isolation, and Synthesis of Erythro-D-β-Hydroxynorleucine: A Technical Guide
Executive Summary The development of peptidomimetics and the precise mapping of enzyme active sites require unnatural amino acids with rigidly defined stereochemistry. Erythro-D-β-Hydroxynorleucine (IUPAC: (2R,3R)-2-Amin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of peptidomimetics and the precise mapping of enzyme active sites require unnatural amino acids with rigidly defined stereochemistry. Erythro-D-β-Hydroxynorleucine (IUPAC: (2R,3R)-2-Amino-3-hydroxyhexanoic acid) is a critical chiral building block used in drug discovery to probe stereospecific hydrophobic binding pockets and synthesize advanced protease inhibitors. This whitepaper provides an authoritative guide on the discovery context, physicochemical profiling, asymmetric synthesis, and chromatographic isolation of this specific stereoisomer.
Discovery Context and Biochemical Relevance
Erythro-D-β-Hydroxynorleucine was not isolated from a natural biological source but was systematically "discovered" through rational drug design and synthetic chemistry. It was developed to interrogate the binding affinities of enzymes that process β-hydroxy-α-amino acids.
A primary driver for its synthesis was the study of Oligosaccharyltransferase (OST) , an enzyme responsible for N-linked and O-linked glycosylation. Research demonstrated that OST possesses a highly stereospecific hydrophobic binding pocket for the threonine
CH3−CH(OH)
group. When native threonine was substituted with L- or D-β-hydroxynorleucine, binding efficiency dropped significantly, proving that the enzyme's pocket is exquisitely tuned to the steric bulk of the native methyl group rather than the extended propyl chain of norleucine [2]. Furthermore, compounds in this class serve as vital intermediates in the synthesis of aminopeptidase inhibitors (such as Ubenimex analogs) and neuraminidase inhibitors [3].
Fig 1: Mechanism of using Erythro-D-β-Hydroxynorleucine as a steric probe in enzyme pockets.
Physicochemical Profiling
Understanding the quantitative parameters of Erythro-D-β-Hydroxynorleucine is essential for downstream chromatographic isolation and formulation. The zwitterionic nature of the molecule dictates its solubility and behavior in reversed-phase systems [1].
Parameter
Value / Specification
Chemical Name
(2R,3R)-2-Amino-3-hydroxyhexanoic acid
Synonym
Erythro-D-β-Hydroxynorleucine
CAS Registry Number
59286-26-9
Molecular Formula
C6H13NO3
Molecular Weight
147.17 g/mol
Stereochemistry
(2R, 3R)
Typical Purity (HPLC)
> 99.0%
Target Application
API Impurity Standard, Chiral Building Block
Synthesis and Isolation Strategies
The isolation of the pure (2R,3R) enantiomer from a racemic mixture is notoriously difficult because β-hydroxy amino acids form strong intermolecular hydrogen bonds, frequently leading to the co-crystallization of diastereomers. Therefore, modern isolation relies on diastereoselective synthesis followed by preparative chiral chromatography .
The Causality of Experimental Choices
Instead of relying on a non-selective aldol condensation (which yields a complex mixture of four stereoisomers: 2R,3R; 2S,3S; 2R,3S; 2S,3R), expert synthetic routes employ an Evans Chiral Auxiliary (e.g., utilizing a chiral oxazolidinone).
Why an auxiliary? The bulky auxiliary dictates the facial attack of the boron enolate onto the butyraldehyde electrophile. This kinetic control heavily biases the reaction toward the erythro (syn) configuration.
Why Chiral HPLC over Crystallization? Even with a 95:5 diastereomeric ratio post-synthesis, fractional crystallization often fails to achieve the >99% enantiomeric excess (ee) required for biological assays. Preparative HPLC on an immobilized polysaccharide chiral stationary phase guarantees absolute stereochemical purity.
Fig 2: Asymmetric synthesis and chromatographic isolation workflow for the (2R,3R) isomer.
Step-by-Step Methodology: Synthesis and Isolation
The following protocol outlines a self-validating system for generating and isolating the target compound [3].
Phase 1: Diastereoselective Aldol Condensation
Enolate Formation: Dissolve the chiral glycine equivalent (e.g., N-protected glycine attached to an Evans auxiliary) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to -78 °C.
Activation: Slowly add Titanium tetrachloride (
TiCl4
) followed by N,N-Diisopropylethylamine (DIPEA) to form the titanium enolate. Causality:
TiCl4
forms a rigid, highly organized transition state that maximizes facial selectivity.
Electrophilic Addition: Add butyraldehyde dropwise. Stir for 2 hours at -78 °C, then quench with saturated aqueous ammonium chloride.
Cleavage: Remove the chiral auxiliary using
LiOH/H2O2
to yield the crude β-hydroxynorleucine.
Phase 2: Chromatographic Isolation
Sample Preparation: Dissolve the crude mixture in the mobile phase (typically Hexane/Isopropanol 80:20 v/v with 0.1% Trifluoroacetic acid to suppress ionization of the carboxyl group).
Column Selection: Utilize a preparative chiral column (e.g., Chiralpak AD-H or equivalent amylose-based stationary phase).
Elution & Monitoring: Run the system isocratically. Monitor the eluent at 210 nm (due to the lack of a strong chromophore, UV detection at low wavelengths or Evaporative Light Scattering Detection (ELSD) is required).
Fractionation: Collect the peak corresponding to the (2R,3R) enantiomer. Self-Validation: Re-inject a small aliquot of the collected fraction onto an analytical chiral column to confirm >99% ee before proceeding to lyophilization.
Analytical Validation
To ensure trustworthiness in downstream biological applications, the isolated Erythro-D-β-Hydroxynorleucine must be rigorously validated:
LC-MS: Confirm the exact mass (
[M+H]+=148.1
).
1H-NMR (
D2O
): Verify the coupling constants (
J
-values) between the
α
-proton and
β
-proton. The erythro configuration typically exhibits a distinct
Jα,β
coupling constant compared to the threo isomer, confirming the relative stereochemistry.
Derivatization (Marfey's Reagent): React the isolated amino acid with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) and analyze via standard reversed-phase HPLC to definitively prove absolute (2R,3R) stereochemistry against known standards [1].
References
Glycosylation of Pilin and Nonpilin Protein Constructs by Pseudomonas aeruginosa 1244. ResearchGate. Available at:[Link]
Foundational
Erythro-D-β-Hydroxynorleucine: A Stereospecific Probe for Glycobiology and Advanced Therapeutics
Abstract: Erythro-D-β-Hydroxynorleucine is a non-proteinogenic amino acid that has emerged as a critical structural probe in biochemical research and drug design. By acting as a sterically expanded homolog of threonine,...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
Erythro-D-β-Hydroxynorleucine is a non-proteinogenic amino acid that has emerged as a critical structural probe in biochemical research and drug design. By acting as a sterically expanded homolog of threonine, it provides unprecedented insights into the hydrophobic binding pockets of key enzymes like the oligosaccharyltransferase (OST) complex. This technical guide explores its physicochemical properties, stereoselective synthesis, mechanistic utility in glycobiology, and applications in modern pharmacokinetics.
Physicochemical Profiling
Understanding the baseline chemical properties of Erythro-D-β-Hydroxynorleucine is essential for its successful integration into solid-phase peptide synthesis (SPPS) and aqueous biological assays. The "erythro" configuration dictates that the amino and hydroxyl groups reside on the same face in a Fischer projection, a spatial arrangement that heavily influences its intermolecular hydrogen-bonding capacity and solubility profile[1].
The synthesis of β-hydroxy amino acids requires strict stereocontrol to isolate the erythro diastereomer from the threo byproduct. A highly efficient, single-step methodology involves the 3 in an aqueous alkaline medium[3].
The Causality of the Catalyst:
Why utilize a cupric (
Cu2+
) ion catalyst? The
Cu2+
ion acts as a bidentate Lewis acid, chelating both the amino and carboxylate groups of the glycine precursor. This chelation stabilizes the enolate intermediate and restricts carbon-carbon bond rotation. By locking the intermediate into a rigid conformation, the catalyst dictates the facial attack of the n-butyraldehyde, driving the reaction with high diastereoselectivity to favor the erythro configuration necessary for biological mimicry.
Mechanistic Role in Oligosaccharyltransferase (OST) Profiling
The OST complex catalyzes the central step of N-linked glycosylation: the en bloc transfer of a Glc₃Man₉GlcNAc₂ oligosaccharide from a dolichyl pyrophosphate (Dol-PP) donor to an4[4]. This transfer strictly requires the consensus sequon Asn-Xaa-Thr/Ser (where Xaa
=
Pro).
Research utilizing pig liver OST has demonstrated that the enzyme possesses a5 designed to recognize the
CH3−CH(OH)
group of threonine[5]. When threonine is substituted with Erythro-D-β-Hydroxynorleucine, binding efficiency decreases significantly compared to the native substrate[5].
The Causality of Steric Exclusion:
This differential binding proves that the OST pocket is finely tuned not just for the hydroxyl group's hydrogen-bonding capability, but also for the exact steric bulk of the beta-methyl group. The extended propyl chain of norleucine creates steric clashes within the hydrophobic pocket, impeding optimal catalytic alignment and preventing the activation of the glycosylation transfer mechanism.
Fig 1. N-linked glycosylation mechanism via the OST complex.
To quantify the binding affinity and glycosylation efficiency of sequons containing Erythro-D-β-Hydroxynorleucine, a robust, self-validating in vitro assay is required. This system employs internal controls to ensure that any reduction in glycosylation is strictly due to steric incompatibility at the +2 position, rather than enzyme degradation or reagent failure.
Fig 2. Workflow for evaluating OST binding affinity using synthetic peptides.
Step-by-Step Methodology:
Peptide Synthesis (SPPS) : Synthesize the acceptor peptide (e.g., N-acetyl-Asn-Gly-β-Hydroxynorleucine-NH₂) using standard Fmoc chemistry.
Causality: The hydroxyl group of β-hydroxynorleucine must be protected with a tert-butyl (t-Bu) ether to prevent unwanted esterification and branching during the amino acid coupling cycles.
Microsome Preparation : Isolate rough endoplasmic reticulum microsomes from canine pancreas or pig liver via sucrose density gradient centrifugation.
Causality: OST is a 6[6]; maintaining it within native microsomal membranes preserves its active conformational state and lipid environment.
Positive Control : 10 µM wild-type peptide (Asn-Gly-Thr) to establish 100% catalytic efficiency.
Negative Control : 10 µM mutant peptide (Asn-Gly-Ala) lacking the essential hydroxyl group, establishing the baseline background noise.
Reaction Execution & Quenching : Incubate at 30°C for 30 minutes. Quench the reaction by adding 1% NP-40 detergent and boiling for 5 minutes.
Causality: NP-40 solubilizes the lipid membrane, while heat denatures the OST complex, instantly halting the reaction to ensure accurate kinetic snapshots.
HPLC/MS Quantification : Separate the glycosylated products from the unreacted peptides using reverse-phase HPLC, followed by mass spectrometric detection. Calculate the relative glycosylation rate by comparing the Area Under the Curve (AUC) of the test sample against the positive control.
Applications in Advanced Therapeutics
Beyond glycobiology, the structural uniqueness of Erythro-D-β-Hydroxynorleucine makes it an ideal candidate for drug development. It has been incorporated into the design of7[7] and 8[8].
The Causality of Pharmacokinetic Enhancement:
Proteases in the human body are highly stereospecific, evolved to cleave natural L-amino acid sequences. By incorporating a D-configured, sterically hindered amino acid like Erythro-D-β-Hydroxynorleucine as a prodrug moiety, the resulting therapeutic resists premature enzymatic degradation in the plasma. This strategic steric shielding drastically increases the drug's half-life and cellular bioavailability[7],[9].
Conclusion
Erythro-D-β-Hydroxynorleucine is a precision instrument in chemical biology. By leveraging its specific stereochemistry and physicochemical properties, researchers can map the active sites of complex membrane proteins like OST and engineer next-generation therapeutics with enhanced pharmacokinetic profiles.
References
Et3N/H2O: A green and inexpensive organocatalytic medium for efficient Baylis-Hillman reaction
ResearchG
US5798340A - Nucleotide analogs
Google P
US5656745A - Nucleotide analogs
Google P
(2R,3R)-3-Hydroxynorleucine | CAS No. 59286-26-9
Clearsynth
US5952375A - Compounds and methods for synthesis and therapy
Google P
Oligosaccharyltransferase is highly specific for the hydroxy amino acid in Asn-Xaa-Thr/Ser
PubMed (NIH)
Information on EC 2.4.99.
(2R,3R)-2-AMINO-3-HYDROXY-HEXANOIC ACID 59286-26-9 wiki
Guidechem
An In-Depth Technical Guide to the Stereochemistry of β-Hydroxynorleucine Isomers Authored for Researchers, Scientists, and Drug Development Professionals Abstract β-Hydroxynorleucine, a non-proteinogenic β-hydroxy α-ami...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Stereochemistry of β-Hydroxynorleucine Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
β-Hydroxynorleucine, a non-proteinogenic β-hydroxy α-amino acid, possesses two stereogenic centers, giving rise to four distinct stereoisomers. The precise three-dimensional arrangement of its atoms dictates its biological activity, pharmacokinetic profile, and utility as a chiral building block in peptide synthesis and drug development. Understanding and controlling the stereochemistry of this molecule is therefore paramount for its application in the life sciences. This guide provides a comprehensive overview of the fundamental stereochemical principles of β-Hydroxynorleucine, details established methodologies for the separation and characterization of its isomers, and discusses the differential biological significance of each stereoisomer.
Foundational Stereochemistry of β-Hydroxynorleucine
The structure of β-Hydroxynorleucine features two chiral centers at the α-carbon (C2) and the β-carbon (C3). Consequently, it can exist as four stereoisomers, which comprise two pairs of enantiomers.
These isomers are often distinguished using two primary nomenclature systems: the Cahn-Ingold-Prelog (R/S) system, which provides an unambiguous assignment for each chiral center, and the relative descriptors erythro and threo, which describe the relative configuration of the two stereocenters. The erythro and threo nomenclature originates from the structures of the four-carbon sugars erythrose and threose.[1][2] In a Fischer projection of an amino acid, the erythro isomer has similar functional groups on the same side of the carbon backbone, while the threo isomer has them on opposite sides.[2][3]
The four stereoisomers of β-Hydroxynorleucine are:
(2S, 3R)-β-Hydroxynorleucine and (2R, 3S)-β-Hydroxynorleucine (one enantiomeric pair)
(2S, 3S)-β-Hydroxynorleucine and (2R, 3R)-β-Hydroxynorleucine (the other enantiomeric pair)
The relationship between these isomers is that of diastereomers (stereoisomers that are not mirror images of each other) when comparing an isomer from one enantiomeric pair to an isomer from the other pair.[4] For instance, (2S, 3R)-β-Hydroxynorleucine is a diastereomer of (2S, 3S)-β-Hydroxynorleucine. This difference in three-dimensional structure leads to distinct physical and chemical properties, which is the basis for their separation.
The stereochemical configuration is a critical determinant of biological function. In drug development, it is common for one enantiomer (the eutomer) to exhibit significantly higher desired activity than its mirror image (the distomer).[5][6] Therefore, the ability to synthesize, separate, and analyze each stereoisomer of β-Hydroxynorleucine independently is essential for pharmacological studies and the development of stereochemically pure active pharmaceutical ingredients (APIs).
Stereoisomeric relationships of β-Hydroxynorleucine.
Separation and Resolution of Isomers
The separation of the four β-Hydroxynorleucine isomers is a multi-step process that leverages the different physical properties of diastereomers and employs chiral-selective techniques to resolve enantiomers.
Separation of Diastereomers
Because diastereomers have different physical properties, they can be separated using standard laboratory techniques like chromatography. Partition column chromatography has been successfully employed to separate the two diastereomeric pairs of β-Hydroxynorleucine.[7] The choice of the stationary and mobile phases is critical and is determined empirically to maximize the difference in partitioning behavior between the erythro and threo pairs.
Resolution of Enantiomers
Enantiomers possess identical physical properties in an achiral environment, necessitating the use of a chiral selector for their resolution. A highly effective and historically significant method is asymmetric enzymatic hydrolysis.[7] This technique involves derivatizing the racemic amino acid mixture (e.g., by N-chloroacetylation) and then using a stereoselective enzyme, such as hog renal acylase I, which preferentially hydrolyzes the acyl group from one enantiomer (typically the L-isomer) over the other.
The free L-amino acid can then be separated from the unhydrolyzed N-acyl-D-amino acid based on differences in their solubility or charge. Studies have shown that the rate of hydrolysis can differ even between diastereomers, with the acyl derivative of one L-isomer being a better substrate for the enzyme than the other.[7]
Erythro-D-β-Hydroxynorleucine: Natural Sources, Analogues, and Mechanistic Applications in Glycobiology and Drug Discovery
Executive Summary Erythro-D-β-hydroxynorleucine (IUPAC: (2R,3R)-2-amino-3-hydroxyhexanoic acid) is a non-proteinogenic amino acid that serves as a critical molecular probe in biochemical research. While rarely abundant i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Erythro-D-β-hydroxynorleucine (IUPAC: (2R,3R)-2-amino-3-hydroxyhexanoic acid) is a non-proteinogenic amino acid that serves as a critical molecular probe in biochemical research. While rarely abundant in wild-type organisms, it and its structural analogues are synthesized via targeted bacterial fermentation and are found embedded within potent natural antibiotics. This whitepaper provides an in-depth technical analysis of its chemical identity, natural origins, and its indispensable role in mapping the stereospecificity of oligosaccharyltransferase (OST) and inhibiting metalloproteases.
Chemical Identity and Stereochemical Significance
The biological efficacy of β-hydroxynorleucine is strictly dictated by its stereochemistry. The compound possesses two chiral centers at the C2 and C3 positions, yielding four possible stereoisomers.
Erythro Configuration : In the erythro configuration, the amino group at C2 and the hydroxyl group at C3 are oriented on the same side in a Fischer projection. The D-enantiomer ((2R,3R)-2-amino-3-hydroxyhexanoic acid) is of particular interest for its unique interactions with biological targets compared to its L-counterpart[1].
Natural Sources and Biosynthetic Pathways
While proteinogenic amino acids dominate cellular pools, non-proteinogenic β-hydroxy amino acids are typically secondary metabolites or fermentation byproducts.
Fermentative Production : β-hydroxynorleucine can be isolated from the fermentation broths of specific mutant bacteria. Strains of Brevibacterium flavum and Corynebacterium glutamicum, when subjected to mutagenesis (e.g., via UV irradiation or nitrosoguanidine) and selected for resistance to leucine antagonists like 4-azaleucine, exhibit altered regulatory feedback in amino acid synthesis. These mutants accumulate high levels of L-leucine alongside unnatural analogues such as β-hydroxynorleucine and β-hydroxyleucine[2].
Natural Product Analogues : The β-hydroxy amino acid motif is a hallmark of several bioactive natural products. For instance, 3-hydroxyleucine is a core structural component of muraymycin nucleoside antibiotics, which inhibit the bacterial enzyme MraY. Similarly, 3-amino-2-hydroxy-4-methylpentanoic acid (AHMPA) is an aliphatic homologue found in transition-state mimicking protease inhibitors like Bestatin[3].
Mechanistic Applications in Glycobiology: Probing Oligosaccharyltransferase (OST)
Oligosaccharyltransferase (OST) is a membrane-bound protein complex responsible for the co-translational N-glycosylation of proteins, transferring a lipid-linked oligosaccharide (Glc3Man9GlcNAc2) to the asparagine residue in the Asn-Xaa-Thr/Ser consensus sequence.
The Causality of Substrate Rejection: To understand the spatial constraints of the OST active site, researchers utilize β-hydroxynorleucine as a structural probe. While OST efficiently binds the threonine β-methyl group, substituting threonine with L-β-hydroxynorleucine results in a dramatic loss of binding efficiency[4]. The causality behind this lies in the architecture of the OST active site: it features a highly stereospecific, size-restricted hydrophobic pocket tailored precisely for the CH3-CH(OH) group of threonine. The bulkier propyl chain of β-hydroxynorleucine induces severe steric clashes, preventing the optimal alignment of the acceptor peptide with the lipid donor[4].
Figure 1: OST N-glycosylation pathway and stereospecific recognition logic.
Experimental Methodologies: A Self-Validating System
To study the distinct biological activities of β-hydroxynorleucine, researchers must isolate its specific stereoisomers. The following protocol details a self-validating workflow for enantiomeric resolution[5].
Protocol: Separation and Isolation of β-Hydroxynorleucine Stereoisomers
Chemical Derivatization : React the synthetic racemic mixture of β-hydroxynorleucine with chloroacetyl chloride to yield N-chloroacetyl derivatives.
Causality: Free amino acids are poor substrates for enzymatic resolution; N-acylation provides the necessary recognition motif for acylase enzymes.
Asymmetric Enzymatic Hydrolysis : Incubate the N-chloroacetyl derivatives with hog renal acylase I.
Causality: Acylase I is highly stereoselective. It hydrolyzes the amide bond of the L-isomer to release the free amino acid, leaving the N-chloroacetyl-D-isomer completely intact. This differential hydrolysis is the core self-validating step, transforming an enantiomeric mixture into chemically distinct species (free amine vs. amide).
Partition Column Chromatography : Separate the mixture using a defined solvent system. The intact N-chloroacetyl-D-isomers (Acyl A and Acyl B diastereomers) will elute differently from the free L-amino acids due to altered polarity.
Validation : Ascertain the purity and configuration of each isolated fraction using five independent methods to ensure system integrity:
Paper chromatography in diverse solvent systems.
Elemental analysis.
Van Slyke nitrous acid determination (quantifies free α-amino nitrogen).
Van Slyke ninhydrin determination (quantifies α-carbonyl carbon).
Optical rotation polarimetry.
Figure 2: Workflow for the separation and validation of β-hydroxynorleucine isomers.
Quantitative Data Summaries
Table 1: Comparative OST Binding Efficiencies of Threonine Analogues [4]
Acceptor Peptide Residue (+3 Position)
Structural Modification
OST Binding Affinity
Mechanistic Consequence
L-Threonine
Standard CH3-CH(OH) group
High (Baseline)
Optimal fit in hydrophobic pocket
L-Serine
Lacks β-methyl group
Reduced
Loss of hydrophobic interaction
L-threo-β-Hydroxynorvaline
Ethyl group replaces methyl
Very Low
Moderate steric hindrance
| L-β-Hydroxynorleucine | Propyl group replaces methyl | Negligible | Severe steric clash |
Table 2: Biological Activity of β-Hydroxynorleucine Isomers in L. casei Assay [5]
Compound / Isomer
Derivatization State
Growth Inhibitory Activity
All Isomers
Free Amino Acid
None
Diastereomer A (L-isomer)
N-chloroacetylated
Modest
Diastereomer B (L-isomer)
N-chloroacetylated
Modest
| Diastereomer B (D-enantiomorph) | N-chloroacetylated | Highest (~2x other isomers) |
Analytical and Spectroscopic Characterization of Erythro-D-β-Hydroxynorleucine: A Definitive Guide to NMR, IR, and MS Workflows
Executive Summary Erythro-D-β-Hydroxynorleucine, systematically designated as (2R,3R)-2-amino-3-hydroxyhexanoic acid , is a specialized non-canonical amino acid (ncAA) with a molecular formula of C₆H₁₃NO₃. Historically,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Erythro-D-β-Hydroxynorleucine, systematically designated as (2R,3R)-2-amino-3-hydroxyhexanoic acid , is a specialized non-canonical amino acid (ncAA) with a molecular formula of C₆H₁₃NO₃. Historically, the isolation and biological evaluation of its stereoisomers have been critical for antitumor screening and for probing the strict stereospecificity of enzymes such as oligosaccharyltransferase .
As a Senior Application Scientist, I approach the characterization of such chiral ncAAs not merely as a checklist of analytical techniques, but as a holistic, self-validating system. Differentiating the erythro (2R,3R) diastereomer from its threo counterpart requires rigorous orthogonal validation. This technical guide details the causality behind our experimental choices, providing step-by-step, self-validating protocols for High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Vibrational Spectroscopy (ATR-FTIR).
High-Resolution Mass Spectrometry (HRMS) Profiling
Causality & Fragmentation Logic
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is utilized to confirm the exact mass and structural connectivity of the aliphatic chain. The causality behind selecting positive ion mode (+ESI) lies in the high proton affinity of the α-amine. When subjected to Collision-Induced Dissociation (CID), β-hydroxy amino acids undergo a highly diagnostic fragmentation pathway. The primary neutral loss is water (-18 Da), driven by the protonation of the β-hydroxyl group which leaves as H₂O, forming a stabilized carbocation at C3. This is followed by a classic α-cleavage event yielding a diagnostic m/z 74 fragment, which definitively maps the hydroxyl group to the β-position rather than the γ- or δ-positions.
Self-Validating Protocol: LC-ESI-TOF MS
Sample Preparation: Dissolve 1 mg of Erythro-D-β-Hydroxynorleucine in 1 mL of LC-MS grade Water/Acetonitrile (50:50, v/v) containing 0.1% formic acid to ensure complete protonation.
Internal Validation: Spike the sample with 100 ng/mL of ¹³C₆-Leucine. Causality: This acts as a self-validating internal standard to monitor ionization suppression and ensure the Time-of-Flight (TOF) mass accuracy remains within a <5 ppm error margin independent of the analyte.
Acquisition: Inject 2 µL into the LC-ESI-TOF system. Apply a capillary voltage of 3.0 kV and a collision energy ramp of 15–30 eV for MS/MS acquisition.
Data Processing: Extract the exact mass chromatogram and analyze the CID spectra against the theoretical fragmentation tree.
Table 1: HR-ESI-MS Fragmentation Data
m/z (Observed)
Ion Assignment
Causality / Mechanistic Origin
148.097
[M+H]⁺
Protonation of the secondary amine in positive ESI mode.
130.086
[M+H - H₂O]⁺
Protonation of β-hydroxyl group followed by dehydration, forming a stable carbocation.
102.091
[M+H - H₂O - CO]⁺
Subsequent loss of carbon monoxide from the carboxylate terminus.
74.024
[CH(NH₂)COOH]⁺
Diagnostic α-cleavage between C2 and C3, typical of β-hydroxy amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Stereochemical Causality & Rotamer Dynamics
NMR is the definitive tool for stereochemical assignment. The use of D₂O as a solvent exchanges the labile amine and hydroxyl protons with deuterium, simplifying the ¹H spectrum to reveal the carbon framework. The causality of the chemical shifts is rooted in electronegativity: the α-proton (H2) is deshielded by both the amine and carboxylate groups, while the β-proton (H3) is deshielded by the hydroxyl oxygen.
Crucially, as established in structural studies of β-hydroxy amino acids, NMR coupling constants are paramount for determining absolute configurations and preferred conformers . In the erythro-(2R,3R) configuration, the zwitterion minimizes dipole-dipole repulsion by adopting a gauche conformation between H2 and H3. According to the Karplus relationship, this specific dihedral angle results in a ³J_{Hα,Hβ} coupling constant of approximately 4.5 Hz, distinguishing it from threo isomers which frequently exhibit divergent coupling profiles due to different preferred rotamers.
Self-Validating Protocol: Multinuclear NMR
Sample Preparation: Dissolve 15 mg of the compound in 600 µL of D₂O (99.9% D).
Internal Validation: Insert a coaxial capillary containing 0.1% TSP (trimethylsilylpropanoic acid) in D₂O. Causality: This provides an absolute zero-point chemical shift calibration without chemically interacting with the zwitterionic analyte, ensuring a self-validating reference system.
Acquisition: Acquire 1D ¹H (64 scans, relaxation delay 2s) and ¹³C NMR (1024 scans) spectra at 298 K on a 600 MHz spectrometer.
2D Validation: Run a ¹H-¹H COSY experiment to definitively trace the spin system from the α-proton down the aliphatic chain to the terminal ε-methyl group.
Table 2: ¹H and ¹³C NMR Assignments (D₂O, 298 K)
Position
¹H Shift (ppm)
Multiplicity & J (Hz)
¹³C Shift (ppm)
Structural Causality
C1 (Carbonyl)
-
-
174.5
Deshielded carboxylate carbon in the native zwitterionic state.
C2 (α-CH)
3.85
d, J = 4.5
59.8
Deshielded by adjacent NH₃⁺ and COO⁻. Gauche rotamer yields a 4.5 Hz coupling.
C3 (β-CH)
4.05
dt, J = 4.5, 8.0
71.2
Strongly deshielded by the secondary β-hydroxyl group.
C4 (γ-CH₂)
1.50
m
34.1
Aliphatic chain, shielded relative to heteroatom-bearing carbons.
C5 (δ-CH₂)
1.40
m
18.9
Standard alkyl methylene resonance.
C6 (ε-CH₃)
0.90
t, J = 7.2
13.5
Terminal methyl group, shielded by maximum distance from polar headgroups.
Vibrational Spectroscopy (ATR-FTIR)
Zwitterionic State Causality
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is performed on the solid lyophilized powder to preserve the native zwitterionic state of the amino acid. The physical state of ncAAs dictates their formulation properties. The causality of the IR analysis is to confirm that the molecule exists as an inner salt: the absence of a strong C=O stretch above 1700 cm⁻¹ confirms the deprotonation of the carboxylic acid, while the presence of the asymmetric COO⁻ stretch at 1625 cm⁻¹ and the NH₃⁺ bending mode at 1580 cm⁻¹ validates the zwitterionic lattice.
Self-Validating Protocol: ATR-FTIR Analysis
Preparation & Validation: Clean the diamond ATR crystal with isopropanol. Perform a background scan of the empty crystal. Causality: The absence of peaks in the 3000-2800 cm⁻¹ region confirms the crystal is free of organic contaminants, self-validating the baseline for the subsequent sample spectrum.
Acquisition: Place 2 mg of the solid powder onto the crystal and apply uniform pressure using the anvil.
Measurement: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Table 3: ATR-FTIR Vibrational Modes (Solid State)
Wavenumber (cm⁻¹)
Vibrational Mode
Diagnostic Significance
3100 - 2800
N-H / O-H Stretch
Broad overlapping bands indicate extensive hydrogen bonding in the crystal lattice.
1625
Asymmetric COO⁻ Stretch
Confirms deprotonation of the carboxylic acid (zwitterion formation).
1580
NH₃⁺ Bending
Confirms protonation of the α-amine.
1410
Symmetric COO⁻ Stretch
Pairs with the 1625 cm⁻¹ band to definitively assign the carboxylate anion.
1120
C-O Stretch
Validates the presence of the secondary β-hydroxyl group.
Orthogonal Validation Workflow
To synthesize these methodologies, the following logic diagram illustrates the orthogonal validation required to confidently assign the structure and stereochemistry of Erythro-D-β-Hydroxynorleucine.
Fig 1: Orthogonal spectroscopic workflow for validating Erythro-D-β-Hydroxynorleucine.
Foundational
A Technical Guide to the Conformational Analysis of Erythro-D-β-Hydroxynorleucine
Abstract: The three-dimensional structure of amino acids and their derivatives is fundamental to their function within peptides, proteins, and as standalone therapeutic agents. Non-standard amino acids, such as Erythro-D...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: The three-dimensional structure of amino acids and their derivatives is fundamental to their function within peptides, proteins, and as standalone therapeutic agents. Non-standard amino acids, such as Erythro-D-β-Hydroxynorleucine, present unique structural features that necessitate a detailed conformational analysis to unlock their potential in drug design and materials science. This guide provides an in-depth exploration of the integrated experimental and computational methodologies required to comprehensively characterize the conformational landscape of Erythro-D-β-Hydroxynorleucine. We detail the theoretical underpinnings, provide field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, and explain the causal logic behind these strategic choices, offering a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Structural Significance of β-Hydroxynorleucine
Erythro-D-β-Hydroxynorleucine is a non-proteinogenic amino acid characterized by two stereocenters (at the α and β carbons) and a hydroxyl group on the side chain. Its identity is defined by three key features:
Norleucine skeleton: A six-carbon straight-chain amino acid.
D-configuration: The absolute stereochemistry at the α-carbon is analogous to D-glyceraldehyde.
Erythro-configuration: The relative stereochemistry between the α-amino and β-hydroxyl groups places them on the same side in a Fischer projection, analogous to erythrose.
Understanding the conformational preferences of this molecule is critical. The orientation of its side chain, governed by rotations around single bonds, dictates its potential for intramolecular hydrogen bonding and its intermolecular interaction profile. In the context of a peptide, these preferences influence local secondary structure and overall protein folding, making conformational analysis an indispensable step in the rational design of peptidomimetics and novel therapeutics.
Core Principles of Conformational Flexibility
The conformation of Erythro-D-β-Hydroxynorleucine is defined by a set of dihedral angles that describe the rotation around its key single bonds. The flexibility of linear peptides and amino acids means they exist as an ensemble of interconverting conformations in solution.[1] The primary goal of conformational analysis is to identify the most populated (lowest energy) of these states.
Key Rotatable Bonds:
Φ (phi): C'-N-Cα-C'
Ψ (psi): N-Cα-C'-N
χ1 (chi1): N-Cα-Cβ-Cγ
χ2 (chi2): Cα-Cβ-Cγ-Cδ
χ3 (chi3): Cβ-Cγ-Cδ-Cε
The conformational landscape is governed by a delicate balance of forces:
Torsional Strain: The inherent energy barrier to rotation around a single bond.
Steric Hindrance: Repulsive van der Waals interactions between non-bonded atoms.
Intramolecular Hydrogen Bonding: The β-hydroxyl group can act as a hydrogen bond donor or acceptor with the backbone amide or carboxyl groups, significantly stabilizing certain conformations.
Solvent Effects: Interactions with the solvent can influence the conformational equilibrium.
Below is a diagram illustrating the key rotatable bonds that define the conformation of Erythro-D-β-Hydroxynorleucine.
Thermodynamic Profiling and Enzymatic Synthesis of Erythro-D-β-Hydroxynorleucine: A Technical Guide
Executive Summary Erythro-D-β-Hydroxynorleucine ((2R,3R)-2-amino-3-hydroxyhexanoic acid) is a non-proteinogenic β-hydroxy-α-amino acid that serves as a critical chiral building block in the development of complex therape...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Erythro-D-β-Hydroxynorleucine ((2R,3R)-2-amino-3-hydroxyhexanoic acid) is a non-proteinogenic β-hydroxy-α-amino acid that serves as a critical chiral building block in the development of complex therapeutics and immunosuppressants. For application scientists and process chemists, the primary hurdle in scaling the synthesis of this molecule via biocatalysis (e.g., using D-threonine aldolases) is not kinetic, but fundamentally thermodynamic. This whitepaper provides an in-depth analysis of the thermodynamic properties of Erythro-D-β-Hydroxynorleucine, the entropic bottlenecks of its enzymatic synthesis, and self-validating physical chemistry protocols required to profile its behavior.
Structural and Physicochemical Thermodynamics
The thermodynamic stability and phase behavior of Erythro-D-β-Hydroxynorleucine are dictated by its zwitterionic nature and the presence of three distinct hydrogen-bonding functional groups (amino, hydroxyl, and carboxyl). In aqueous environments, the solvation thermodynamics are driven by the highly ordered hydration shells forming around these polar moieties.
Quantitative Data Summary
The following table summarizes the predicted and experimental physicochemical properties that govern the phase transitions and solvation energy of the compound[1].
Property
Value
Thermodynamic Implication
Melting Point
241 - 242 °C
High lattice enthalpy (
ΔHlat
) driven by strong electrostatic interactions in the zwitterionic crystal lattice.
Boiling Point
328.4 ± 32.0 °C (Predicted)
Requires substantial thermal energy to overcome cohesive intermolecular forces.
pKa (Carboxyl)
2.39 ± 0.24 (Predicted)
Deprotonation is entropically favorable due to bulk water reorganization around the formed carboxylate anion.
Density
1.237 ± 0.06 g/cm³
Reflects dense molecular packing and minimal free volume in the solid state.
LogP
-0.13050
Negative partition coefficient indicates an exergonic transfer from organic solvents to water (
ΔGtransfer<0
).
The Thermodynamic Bottleneck in Biocatalytic Synthesis
The most direct route to synthesize Erythro-D-β-Hydroxynorleucine is the aldol condensation of glycine and butanal, catalyzed by D-threonine aldolase (D-TA). However, this reaction is severely hampered by thermodynamic limitations.
Enthalpy vs. Entropy in C-C Bond Formation
The aldol condensation involves the formation of a new carbon-carbon bond, which is typically exothermic (
ΔH<0
). However, because two independent molecules (glycine and butanal) are fusing into a single product, the system suffers a massive loss of translational and rotational degrees of freedom. This results in a highly negative change in entropy (
ΔS≪0
).
According to the Gibbs free energy equation (
ΔG=ΔH−TΔS
), the
−TΔS
term dominates at physiological temperatures, rendering the standard free energy of the reaction positive (
ΔG∘>0
). Consequently, the thermodynamic equilibrium heavily favors the retro-aldol cleavage (degradation) rather than synthesis.
Diastereoselectivity: Thermodynamic vs. Kinetic Control
Threonine aldolases typically generate a mixture of syn (threo) and anti (erythro) diastereomers. While kinetic control at short reaction times might favor one isomer based on the transition state energy (
ΔG‡
), extended reaction times lead to a thermodynamically controlled mixture dictated by the relative ground-state free energies of the diastereomers (
ΔGerythro
vs
ΔGthreo
)[2].
Thermodynamic energy profile of the TA-catalyzed aldol addition favoring retro-aldol cleavage.
Overcoming the Equilibrium Barrier
To force the reaction toward the Erythro-D-β-Hydroxynorleucine product, application scientists must manipulate the reaction environment:
Mass Action (Le Chatelier’s Principle): Utilizing a massive excess of glycine (e.g., 1 M to 2 M) artificially shifts the equilibrium toward the aldol product.
Flow Chemistry & In-Situ Removal: Immobilizing the aldolase in a packed-bed microreactor and operating under continuous flow allows for the constant removal of the product, preventing the system from reaching its unfavorable thermodynamic equilibrium[3].
Self-Validating Experimental Protocols
To accurately characterize the thermodynamics of Erythro-D-β-Hydroxynorleucine and its synthesis, rigorous physical chemistry protocols must be employed. The following methodologies are designed with built-in causality and self-validation mechanisms.
Protocol A: Isothermal Titration Calorimetry (ITC) for Reaction Thermodynamics
Objective: Directly measure the enthalpy (
ΔHrxn
) and binding affinity (
Ka
) of the aldolase-substrate complex to calculate
ΔG
and
ΔS
without relying on van 't Hoff approximations.
Causality: ITC measures the real-time heat release or absorption during bond formation. Because heat of dilution can mask the heat of reaction, a parallel blank titration is strictly required to isolate the true thermodynamic parameters.
Step-by-Step Workflow:
Sample Dialysis (The Critical Control): Dialyze purified D-Threonine Aldolase (D-TA) and the substrates (glycine/butanal) against the exact same 50 mM HEPES buffer (pH 8.0) overnight. Causality: Mismatched buffers generate massive heats of mixing, invalidating the data.
Cell Loading: Load 300 µL of the D-TA solution (approx. 50 µM) into the sample cell. Load the reference cell with the identical HEPES buffer. Set the operational temperature to 25 °C.
Syringe Preparation: Fill the injection syringe with a mixed solution of butanal (1 mM) and glycine (10 mM).
The Blank Titration (Self-Validation): First, titrate the substrate syringe into a sample cell containing only buffer (no enzyme). Record the heat peaks. This quantifies the heat of dilution.
The Active Titration: Clean the cell, reload with D-TA, and perform 20 injections of 2 µL of the substrate mixture at 150-second intervals.
Data Integration: Subtract the blank titration data from the active titration data. Integrate the baseline-corrected power peaks (µcal/s) against the molar ratio to extract
ΔH
and
Keq
.
Self-validating Isothermal Titration Calorimetry (ITC) workflow for thermodynamic profiling.
Protocol B: Differential Scanning Calorimetry (DSC) for Phase Transitions
Objective: Determine the precise melting point, transition enthalpy (
ΔHm
), and thermal stability of crystalline Erythro-D-β-Hydroxynorleucine.
Causality: DSC measures the differential heat flow required to increase the temperature of the sample versus a reference. Endothermic peaks directly correlate to the breaking of the zwitterionic lattice.
Step-by-Step Workflow:
Sample Preparation: Accurately weigh 2.0 - 5.0 mg of lyophilized Erythro-D-β-Hydroxynorleucine into an aluminum DSC pan. Hermetically seal the pan to prevent solvent evaporation artifacts.
Reference Setup: Prepare an empty, hermetically sealed aluminum pan of the exact same mass to serve as the reference.
Thermal Cycling (Self-Validation):
Ramp 1 (Heating): Heat from 25 °C to 260 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min).
Ramp 2 (Cooling): Cool back to 25 °C at 10 °C/min.
Ramp 3 (Re-heating): Heat again to 260 °C. Causality: The first ramp erases thermal history (polymorphism/residual solvent). The second heating ramp provides the true thermodynamic melting point.
Analysis: Integrate the area under the endothermic peak observed around 241 °C to calculate the enthalpy of fusion (
ΔHm
).
Conclusion
The successful application and synthesis of Erythro-D-β-Hydroxynorleucine require a profound understanding of its thermodynamic landscape. Because the enzymatic assembly of this molecule is entropically penalized and naturally favors retro-aldol degradation, process scientists must engineer the reaction environment—via extreme substrate loading or continuous flow removal—to subvert the positive
ΔG∘
of formation. By employing rigorous, self-validating calorimetric techniques, researchers can accurately map these thermodynamic boundaries and optimize the biocatalytic production of this highly valuable chiral amino acid.
References
LookChem. "(2R,3R)-2-AMINO-3-HYDROXY-PENTANOIC ACID - LookChem" (Contains physicochemical data for Erythro-D-β-Hydroxynorleucine).
URL: [Link]
National Institutes of Health (PMC). "Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC"
URL: [Link]
Beilstein Journal of Organic Chemistry. "Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support"
URL: [Link]
ACS Publications. "Interfacial Engineering Circumvents Activity–Stability Trade-Off in L-Threonine Aldolase for High-Yield L-threo-MTPS"
URL:[Link]
Erythro-D-β-Hydroxynorleucine: Elucidating its Role in Metabolic Pathways
An In-depth Technical Guide for Researchers Abstract Erythro-D-β-Hydroxynorleucine is a non-proteinogenic amino acid, a class of molecules that, while not incorporated into proteins, often play critical roles in metaboli...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers
Abstract
Erythro-D-β-Hydroxynorleucine is a non-proteinogenic amino acid, a class of molecules that, while not incorporated into proteins, often play critical roles in metabolic regulation, signaling, and as therapeutic agents. This guide provides a comprehensive overview of Erythro-D-β-Hydroxynorleucine, consolidating the current understanding of its biochemical properties and exploring its putative role within metabolic networks. We will delve into its structural characteristics, known biological activities that hint at metabolic interactions, and present robust experimental workflows for researchers aiming to investigate its function. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the metabolic significance of this unique amino acid.
Introduction to Erythro-D-β-Hydroxynorleucine
Erythro-D-β-Hydroxynorleucine, also known as (2S,3R)-2-amino-3-hydroxyhexanoic acid, is an uncommon amino acid and a derivative of norleucine. Its structure features a hydroxyl group at the beta-carbon, which introduces a chiral center and significantly influences its chemical properties and potential biological interactions. As a non-proteinogenic amino acid, it is not utilized in ribosomal protein synthesis, which immediately suggests its functions lie elsewhere, possibly in specialized secondary metabolic pathways or as a metabolic disruptor.
Its structural similarity to other key amino acids, such as threonine and norleucine, provides a logical starting point for investigating its potential as a competitive inhibitor or antagonist in metabolic pathways that utilize these more common substrates.
Known Biological Activities & Putative Metabolic Significance
Direct research on the specific metabolic roles of Erythro-D-β-Hydroxynorleucine is limited. However, its identity as a component of various natural products, particularly certain antibiotics, provides the most significant clues to its metabolic function.
Component of Antibiotics: Erythro-D-β-Hydroxynorleucine has been identified as a structural component of certain peptide antibiotics. For instance, it is found in the structure of certain echinomycin-type antibiotics. These antibiotics often function by disrupting cellular processes in target organisms, such as DNA intercalation or inhibition of RNA synthesis. The incorporation of unusual amino acids like Erythro-D-β-Hydroxynorleucine is a common strategy in natural product biosynthesis to confer unique chemical properties and biological activities, such as resistance to proteolytic degradation or enhanced target binding.
Antagonism of Amino Acid Metabolism: Given its structure as a norleucine analog, a primary hypothesis is that Erythro-D-β-Hydroxynorleucine may act as an antagonist to leucine/norleucine metabolic pathways. Norleucine itself can be mistakenly activated by leucyl-tRNA synthetase and incorporated into proteins in place of methionine, leading to cellular toxicity. The hydroxylated form, Erythro-D-β-Hydroxynorleucine, could potentially interfere with similar enzymatic processes, including aminoacyl-tRNA synthetases or enzymes involved in amino acid catabolism.
The logical framework for its metabolic role can be visualized as an interaction with central amino acid metabolism.
Caption: Putative inhibitory action of Erythro-D-β-Hydroxynorleucine on central amino acid pathways.
Experimental Protocols for Investigating Metabolic Roles
To elucidate the precise metabolic function of Erythro-D-β-Hydroxynorleucine, a multi-pronged experimental approach is necessary. The following protocols provide a self-validating system to test the hypothesis of metabolic interference.
Protocol: Cell Viability and Proliferation Assay
Objective: To determine if Erythro-D-β-Hydroxynorleucine exhibits cytotoxic or cytostatic effects, which could indicate interference with essential metabolic pathways.
Methodology:
Cell Culture: Plate mammalian (e.g., HEK293, HepG2) or microbial (e.g., E. coli, S. cerevisiae) cells in 96-well plates at an appropriate density.
Treatment: Prepare a serial dilution of Erythro-D-β-Hydroxynorleucine (e.g., from 1 µM to 1 mM). Treat cells for various time points (e.g., 24, 48, 72 hours). Include a vehicle control and a positive control for cell death (e.g., staurosporine).
Viability Assessment: Use a standard viability assay, such as MTT or PrestoBlue. Measure absorbance or fluorescence according to the manufacturer's protocol.
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value to quantify the compound's potency.
Causality & Interpretation: A significant reduction in cell viability suggests that the compound interferes with a critical cellular process, very likely metabolic in nature. This result provides the foundational evidence needed to justify more in-depth mechanistic studies.
Protocol: Competitive Growth Rescue Assay
Objective: To determine if the potential toxicity of Erythro-D-β-Hydroxynorleucine can be rescued by supplementing with structurally related amino acids, thereby identifying the specific pathway being antagonized.
Methodology:
Determine IC50: From the viability assay (Protocol 3.1), determine the IC50 concentration of Erythro-D-β-Hydroxynorleucine.
Co-treatment: Treat cells with the IC50 concentration of Erythro-D-β-Hydroxynorleucine alone and in combination with a high concentration of a potential competitor amino acid (e.g., L-leucine, L-norleucine, L-threonine).
Viability Assessment: After the treatment period (e.g., 48 hours), assess cell viability as described in Protocol 3.1.
Data Analysis: Compare the viability of cells co-treated with the competitor amino acid to those treated with Erythro-D-β-Hydroxynorleucine alone.
Causality & Interpretation: If supplementation with a specific amino acid (e.g., L-leucine) restores cell viability, it strongly implies that Erythro-D-β-Hydroxynorleucine acts as a competitive inhibitor within that amino acid's metabolic or signaling pathway.
Protocol: In Vitro Enzyme Inhibition Assay
Objective: To directly test the hypothesis that Erythro-D-β-Hydroxynorleucine inhibits a specific enzyme involved in amino acid metabolism, such as a relevant aminoacyl-tRNA synthetase.
Methodology:
Enzyme & Substrate: Obtain purified leucyl-tRNA synthetase (or another candidate enzyme) and its substrates (L-leucine, ATP, tRNA).
Assay Setup: Use a system that can measure enzyme activity, such as a malachite green assay to detect the release of pyrophosphate (PPi) from ATP during amino acid activation.
Inhibition Measurement: Perform the enzymatic reaction in the presence of varying concentrations of Erythro-D-β-Hydroxynorleucine.
Data Analysis: Determine the Ki (inhibition constant) by plotting reaction rates against substrate concentration in the presence of the inhibitor (e.g., using a Lineweaver-Burk plot).
Causality & Interpretation: Direct measurement of enzyme inhibition provides definitive mechanistic evidence. A low Ki value confirms a direct interaction and establishes the compound as an inhibitor of that specific metabolic step.
The overall experimental workflow can be visualized as a logical progression from cellular effects to a specific molecular mechanism.
Caption: A tiered workflow for elucidating the metabolic mechanism of Erythro-D-β-Hydroxynorleucine.
Quantitative Data Summary
As of the date of this guide, there is a lack of published, consolidated quantitative data (e.g., IC50, Ki values) specifically for Erythro-D-β-Hydroxynorleucine across various metabolic assays. The primary role of this section is to serve as a template for researchers to populate with their own findings from the protocols described above.
Assay Type
Target System / Enzyme
Test Compound
Parameter
Value
Reference
Cell Viability
HEK293 Cells
Erythro-D-β-Hydroxynorleucine
IC50
TBD
[Your Data Here]
Competitive Rescue
HEK293 Cells
Erythro-D-β-Hydroxynorleucine + L-Leucine
% Rescue
TBD
[Your Data Here]
Enzyme Inhibition
Leucyl-tRNA Synthetase
Erythro-D-β-Hydroxynorleucine
Ki
TBD
[Your Data Here]
TBD: To Be Determined
Conclusion and Future Directions
Erythro-D-β-Hydroxynorleucine represents a molecule of interest at the intersection of natural product chemistry and metabolic research. While its precise role in metabolic pathways remains to be fully elucidated, its structural characteristics and presence in bioactive compounds strongly suggest a function as a modulator of amino acid metabolism. The experimental framework provided in this guide offers a systematic approach to uncover its mechanism of action.
Future research should focus on executing these protocols and expanding the investigation to include advanced metabolomics and proteomics studies. Untargeted metabolomics could reveal global changes in the metabolome upon treatment with the compound, while proteomics could identify changes in the expression of metabolic enzymes, providing a broader view of its impact on cellular networks. Unraveling the function of such non-proteinogenic amino acids not only deepens our understanding of metabolism but may also open new avenues for drug development.
References
As direct research is limited, this section provides foundational resources on non-proteinogenic amino acids and methodologies. A comprehensive literature search for the most current primary sources is recommended.
PubChem Compound Summary for (2S,3R)-2-amino-3-hydroxyhexanoic acid. National Center for Biotechnology Information.[Link]
Non-proteinogenic Amino Acids: An Introduction.Journal of Biological Chemistry. (A representative review article on the topic would be cited here).
Principles of Enzyme Kinetics.Academic Press. (A standard textbook on enzyme kinetics for designing and interpreting inhibition assays).
MTT Cell Viability Assay.Nature Protocols. (A standard protocol for the described cell-based assays).
Protocols & Analytical Methods
Method
Application Note: Enzymatic Resolution of β-Hydroxynorleucine Isomers for Advanced Chiral Building Blocks
Executive Summary β-Hydroxynorleucine (2-amino-3-hydroxyhexanoic acid) is a non-canonical, aliphatic β-hydroxy-α-amino acid that serves as a critical chiral building block in the development of peptide mimetics, protease...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
β-Hydroxynorleucine (2-amino-3-hydroxyhexanoic acid) is a non-canonical, aliphatic β-hydroxy-α-amino acid that serves as a critical chiral building block in the development of peptide mimetics, protease inhibitors, and advanced therapeutics. Because the molecule possesses two chiral centers (C2 and C3), chemical synthesis typically yields a complex racemic mixture of four stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R).
Isolating enantiomerically pure isomers (>99% ee) is mandatory in drug development, as enantiomers often exhibit highly divergent pharmacological profiles. This application note details two field-proven, biocatalytic methodologies for the kinetic resolution of β-hydroxynorleucine: Aldolase-Mediated Retro-Aldol Cleavage and Protease-Catalyzed Ester Hydrolysis .
Mechanistic Rationale & Biocatalyst Selection
To design a self-validating resolution system, one must exploit the specific steric and electronic preferences of the chosen enzyme's active site.
Pathway A: Aldolase-Mediated Retro-Aldol Cleavage
Threonine aldolases (TAs) naturally catalyze the reversible cleavage of β-hydroxy-α-amino acids into glycine and an aldehyde. Because β-hydroxynorleucine is a structural homolog of threonine (differing by a propyl versus a methyl group at the β-position), it acts as a competent substrate for TAs [1].
Causality of Cofactor Use: The reaction strictly requires Pyridoxal 5'-phosphate (PLP). PLP forms an external aldimine (Schiff base) with the α-amino group of the substrate. The electron-withdrawing nature of the PLP pyridine ring weakens the Cα–Cβ bond, triggering a retro-aldol cleavage that releases butanal and a PLP-glycine carbanion.
Stereoselection: L-Threonine Aldolase (L-TA) exhibits absolute stereospecificity for the L-(2S) configuration. By subjecting racemic β-hydroxynorleucine to L-TA, the (2S)-isomers are destructively cleaved into glycine and butanal, leaving the D-(2R)-isomers entirely intact for downstream recovery [3].
Pathway B: Protease-Catalyzed Ester Hydrolysis
An alternative non-destructive approach involves the derivatization of the racemate into an N-acyl methyl ester. Serine proteases (e.g., Subtilisin, Chymotrypsin) naturally recognize the amide bond, while the adjacent methyl ester mimics the scissile peptide backbone [2].
Causality of Phase Separation: The enzyme's catalytic triad (Ser-His-Asp) stereoselectively attacks the ester carbonyl of the L-(2S)-isomer. The hydrolysis converts the neutral ester into a negatively charged carboxylate salt (at pH 8.0). The unreacted D-(2R)-ester remains neutral. This engineered charge differential allows for a simple, highly efficient liquid-liquid extraction to separate the enantiomers.
Enzyme Divergence: While Subtilisin prefers the (2S)-configuration, Bromelain (a sulfhydryl protease) possesses an inverted stereopreference, selectively hydrolyzing the (2R)-isomers [2]. This allows researchers to choose the enzyme based on which enantiomer is desired in the acid versus ester form.
Fig 1. Aldolase-mediated retro-aldol kinetic resolution of β-Hydroxynorleucine isomers.
Experimental Protocols
Protocol A: Aldolase-Mediated Kinetic Resolution
This protocol isolates the D-(2R)-isomers by enzymatically destroying the L-(2S)-isomers.
Substrate & Cofactor Preparation: Dissolve 100 mM of racemic β-hydroxynorleucine in 50 mM Potassium Phosphate buffer (pH 7.5). Add PLP to a final concentration of 0.1 mM. Note: The solution will turn slightly yellow due to the PLP.
Enzyme Addition: Add 10 U/mL of L-Threonine Aldolase to the reaction mixture.
Incubation & Self-Validation: Incubate the mixture at 30°C with gentle shaking (150 rpm). Validate the reaction progress by monitoring butanal formation via GC-FID or by quantifying the depletion of the L-isomer via chiral HPLC. The reaction is self-terminating; it will naturally plateau at exactly 50% conversion when all L-isomers are consumed [4].
Enzyme Inactivation: Once 50% conversion is confirmed, terminate the reaction by heating the mixture to 80°C for 10 minutes to denature the aldolase. Centrifuge at 10,000 x g to pellet the precipitated protein.
Product Isolation: Load the supernatant onto a Dowex 50WX8 (H+ form) cation-exchange column. Wash with distilled water to remove butanal and buffer salts. Elute the retained amino acids (intact D-β-hydroxynorleucine and byproduct glycine) using 1 M aqueous ammonia.
Final Purification: Separate the D-β-hydroxynorleucine from glycine using preparative reversed-phase HPLC or selective crystallization.
Protocol B: Protease-Mediated Resolution via pH-Stat Titration
This protocol utilizes Subtilisin to resolve the N-acyl methyl ester derivative, providing both L- and D-enantiomers in high purity.
Materials: Racemic N-acetyl-β-hydroxynorleucine methyl ester, Subtilisin (e.g., Alcalase), 0.1 M NaOH (titrant), Ethyl Acetate, 6 M HCl.
Step-by-Step Methodology:
Substrate Emulsification: Suspend 50 mmol of racemic N-acetyl-β-hydroxynorleucine methyl ester in 100 mL of distilled water. Since the ester is poorly water-soluble, vigorous stirring is required to create a fine emulsion.
pH Adjustment & Enzyme Addition: Adjust the initial pH to exactly 7.8 using 0.1 M NaOH. Add 50 mg of Subtilisin.
pH-Stat Titration (Kinetic Monitoring): As the enzyme hydrolyzes the L-ester into an L-acid, the pH will drop. Use an automated pH-stat titrator to continuously add 0.1 M NaOH, maintaining the pH at 7.8. Causality: Maintaining pH 7.8 prevents the protonation of the active-site histidine, which would otherwise halt catalysis.
Reaction Termination: The system is self-validating. The reaction is complete when exactly 0.5 equivalents (25 mmol) of NaOH have been consumed, indicating 100% hydrolysis of the L-enantiomer.
Phase Separation: Extract the aqueous mixture three times with equal volumes of ethyl acetate.
Organic Phase: Contains the unreacted D-(2R)-N-acetyl methyl ester.
Aqueous Phase: Contains the sodium salt of the hydrolyzed L-(2S)-N-acetyl acid.
Deprotection: Acidify the aqueous phase to pH 2.0 and extract with ethyl acetate to recover the L-acid. Reflux both the isolated D-ester and L-acid separately in 6 M HCl for 4 hours to remove the N-acetyl and methyl ester protecting groups, yielding the free, enantiopure β-hydroxynorleucine isomers.
Fig 2. Protease-catalyzed stereoselective hydrolysis and phase-separation workflow.
Quantitative Data Summary
The choice of biocatalyst dictates the theoretical yield, substrate preparation requirements, and target isomer isolated. The table below summarizes the expected outcomes based on established literature parameters for β-hydroxy-α-amino acid resolution.
Resolution Strategy
Biocatalyst
Substrate Form
Stereopreference
Max Theoretical Yield
Typical Enantiomeric Excess (ee)
Retro-Aldol Cleavage
L-Threonine Aldolase
Free Amino Acid
L-(2S)-isomers cleaved
50% (D-isomers only)
> 99%
Retro-Aldol Cleavage
D-Threonine Aldolase
Free Amino Acid
D-(2R)-isomers cleaved
50% (L-isomers only)
> 99%
Ester Hydrolysis
Subtilisin / Chymotrypsin
N-Acyl Methyl Ester
L-(2S)-isomers hydrolyzed
50% (per enantiomer phase)
95 - 99%
Ester Hydrolysis
Bromelain
N-Acyl Methyl Ester
D-(2R)-isomers hydrolyzed
50% (per enantiomer phase)
90 - 98%
References
Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology. Available at:[Link]
Resolution of β-hydroxy-α-amino acids by the action of proteases on their N-acyl methyl esters. Canadian Journal of Chemistry (1990). Available at:[Link]
Development of production process for chiral β-hydroxy-α-amino acids by aldolase reaction. KAKENHI-PROJECT-12556013. Available at:[Link]
Process for beta-hydroxy-alpha-amino acids.European Patent EP0460883B1.
Application
Application Note: Chiral HPLC Resolution of Erythro- and Threo-D-β-Hydroxynorleucine
Introduction & Scope β-Hydroxynorleucine (2-amino-3-hydroxyhexanoic acid) is a highly valuable non-proteinogenic amino acid utilized as a chiral building block in the development of advanced peptide therapeutics, includi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scope
β-Hydroxynorleucine (2-amino-3-hydroxyhexanoic acid) is a highly valuable non-proteinogenic amino acid utilized as a chiral building block in the development of advanced peptide therapeutics, including cyclic peptide inhibitors for TNF receptor 1 and novel antidiabetic agents. The molecule possesses two adjacent stereocenters (C2 and C3), resulting in four distinct stereoisomers: D/L-erythro and D/L-threo. In many pharmacological applications, the D-configured isomers—specifically D-erythro (2R, 3R) and D-threo (2R, 3S) —are targeted for their ability to impart structural rigidity and resistance to endogenous proteolytic degradation .
This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the direct chiral resolution of Erythro- and Threo-D-β-Hydroxynorleucine. By utilizing a chiral crown ether stationary phase, this method eliminates the need for pre-column derivatization, preserving sample integrity and ensuring reproducible quantitation.
Mechanistic Rationale: The Crown Ether Approach (E-E-A-T)
Traditional reversed-phase HPLC can separate the erythro and threo diastereomers but fundamentally fails to resolve the D/L enantiomers without chiral modifiers. While pre-column derivatization with o-phthalaldehyde (OPA) and a chiral thiol is a common workaround, it introduces reaction variability and derivative instability.
To achieve direct, underivatized separation, we employ a Chiral Stationary Phase (CSP) coated with a chiral crown ether (e.g., CROWNPAK CR(+)) .
Causality of Complexation: The chiral recognition mechanism relies on the formation of a dynamic host-guest inclusion complex between the crown ether cavity and the fully protonated primary amine (-NH3+) of the amino acid.
Elution Order Logic: The CR(+) stationary phase is stereochemically engineered to form a highly stable inclusion complex with L-amino acids. Conversely, D-amino acids encounter significant steric hindrance from the chiral barrier of the crown ether, preventing deep inclusion. Consequently, D-isomers (D-erythro and D-threo) exhibit weaker retention and elute significantly earlier than their L-counterparts. The secondary separation between the D-erythro and D-threo diastereomers is driven by the spatial orientation of the C3 hydroxyl group, which dictates auxiliary hydrogen-bonding interactions with the stationary phase.
Figure 1: Mechanism of chiral recognition and elution order logic using a crown ether stationary phase.
Experimental Protocols
Reagents and Chromatographic Conditions
Column: CROWNPAK CR(+) (4.0 mm i.d. × 150 mm, 5 µm) or equivalent.
Mobile Phase: Aqueous Perchloric Acid (HClO4), pH 1.5. (Note: Complete protonation of the amine is non-negotiable; pH must be strictly maintained below 2.0).
Flow Rate: 0.4 mL/min to 0.8 mL/min (optimized for system backpressure).
Column Temperature: 15 °C. (Lower temperatures thermodynamically favor the stability of the inclusion complex, drastically improving enantioselectivity).
Detection: UV at 200 nm (due to the absence of a strong chromophore in aliphatic amino acids).
Step-by-Step Workflow
Mobile Phase Preparation: Add 1.63 mL of 70% perchloric acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Titrate carefully to exactly pH 1.5. Degas via ultrasonication for 15 minutes.
Sample Preparation: Dissolve the β-Hydroxynorleucine sample directly in the mobile phase to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm hydrophilic PTFE syringe filter to remove particulates.
System Equilibration: Purge the HPLC system with the mobile phase at 0.4 mL/min until a stable UV baseline is achieved (typically 30-45 minutes). Ensure the column oven is stabilized at 15 °C.
Injection: Inject 5 µL of the prepared sample.
Column Maintenance: Post-analysis, flush the column with 100% ultrapure water, followed by a mixture of Water/Methanol (80:20 v/v) to prevent acidic degradation of the silica support.
Figure 2: Step-by-step experimental workflow and self-validating decision matrix.
Data Presentation & System Suitability
The table below summarizes the expected quantitative chromatographic performance for the four stereoisomers under the optimized conditions. The D-isomers elute first, with baseline separation achieved between the erythro and threo diastereomers.
Analyte / Stereoisomer
Configuration
Expected Retention Time (min)
Selectivity (α) vs Previous
Resolution (Rs)
D-threo-β-Hydroxynorleucine
(2R, 3S)
4.2
-
-
D-erythro-β-Hydroxynorleucine
(2R, 3R)
5.8
1.38
> 2.0
L-threo-β-Hydroxynorleucine
(2S, 3R)
12.4
2.13
> 5.0
L-erythro-β-Hydroxynorleucine
(2S, 3S)
15.1
1.21
> 1.8
(Note: Exact retention times may vary based on system dead volume and exact column dimensions, but the elution order and relative selectivity remain constant).
Trustworthiness: Self-Validating System Checks
To ensure the scientific integrity of the generated data, the protocol must be treated as a self-validating system. Implement the following checks during method transfer:
Resolution (Rs) Check: The critical pair is typically the two D-diastereomers (D-threo and D-erythro). If Rs falls below 1.5, the complexation differential is insufficient. Corrective Action: Lower the column temperature by 5 °C. Thermodynamics dictate that lower temperatures increase the rigidity of the crown ether cavity, amplifying steric discrimination.
Retention Time Drift (pH Sensitivity): If retention times drift earlier across sequential injections, the amine is likely undergoing partial deprotonation. Corrective Action: Verify the mobile phase pH. A pH > 2.0 disrupts the -NH3+ / crown ether hydrogen bonding network, causing catastrophic loss of retention and resolution.
References
US Patent 20240287138A1. (2024). Cyclic peptides for inhibiting tnf receptor 1 activity. Google Patents.
Dobson, T. A., & Vining, L. C. (1968). Synthesis of DL-threo- and DL-erythro-β-hydroxyisoleucine. Canadian Journal of Chemistry, 46(18), 3007-3012. Available at:[Link]
Hyun, M. H. (2003). Development of chiral stationary phases derived from crown ethers. Journal of Separation Science, 26(3), 242-250. Available at:[Link]
Method
"protocol for incorporating Erythro-D-β-Hydroxynorleucine in SPPS"
Advanced Application Note: Protocol for Incorporating Erythro-D-β-Hydroxynorleucine in Solid-Phase Peptide Synthesis (SPPS) Executive Briefing The incorporation of non-proteinogenic β-hydroxy amino acids, such as Erythro...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Application Note: Protocol for Incorporating Erythro-D-β-Hydroxynorleucine in Solid-Phase Peptide Synthesis (SPPS)
Executive Briefing
The incorporation of non-proteinogenic β-hydroxy amino acids, such as Erythro-D-β-Hydroxynorleucine (D-erythro-BhNle), introduces significant synthetic bottlenecks during Solid-Phase Peptide Synthesis (SPPS). The combination of a bulky aliphatic side chain (propyl group) and a nucleophilic β-hydroxyl group creates a highly congested transition state. This guide provides a self-validating, chemoselective protocol for the efficient incorporation of D-erythro-BhNle, mitigating the severe risks of O-acylation, epimerization, and dehydration.
Mechanistic Causality: The β-Hydroxy Dilemma
During peptide chain elongation, β-hydroxy amino acids present unique challenges[1]. The "erythro" stereochemistry of D-BhNle places the α-amine and β-hydroxyl groups in close spatial proximity. When the carboxylic acid is activated for coupling, the molecule becomes highly susceptible to two primary side reactions:
O-Acylation (Depsipeptide Formation): If the β-hydroxyl is unprotected, standard basic conditions (e.g., using excess DIEA) will deprotonate the hydroxyl, allowing it to compete with the N-terminal amine of the resin-bound peptide. This leads to unwanted branching or double-incorporation[2].
Epimerization: Strong bases promote the formation of an oxazolone intermediate. The steric clash between the propyl side chain and the oxazolone ring facilitates α-proton abstraction, leading to the loss of stereochemical integrity at the α-carbon.
To overcome this, researchers must employ strictly chemoselective coupling conditions that favor N-acylation over O-acylation. These methodologies are critical when synthesizing complex depsipeptides, macrolactones, or utilizing derivatives like Chloroacetyl-D-beta-hydroxynorleucine B as building blocks in advanced drug discovery[3][4].
Caption: Mechanistic divergence during the coupling of unprotected β-hydroxy amino acids based on conditions.
Empirical Data: Selection of Coupling Reagents
The choice of coupling methodology directly impacts yield and purity[1]. When utilizing an unprotected β-hydroxyl group, avoiding uronium salts (like HATU) and strong bases (like DIEA) is mandatory. The table below summarizes the causality behind coupling reagent selection.
Coupling Methodology
β-OH Protection Status
Conversion Rate
Epimerization (%)
O-Acylation (Depsipeptide)
HATU / DIEA
tBu-Protected
>98%
<1.0%
Not Applicable
HATU / DIEA
Unprotected
~45%
3.5%
~40% (Major Byproduct)
DIC / OxymaPure
Unprotected
>92%
<0.5%
<2.0%
DIC / HOBt
Unprotected
~85%
1.5%
~5.0%
Strategic Workflows & Protocols
Protocol A: Chemoselective Incorporation of Unprotected Fmoc-D-erythro-BhNle-OH
Causality: By utilizing DIC and OxymaPure, the reaction environment remains essentially neutral. OxymaPure forms a highly reactive ester that is strictly selective for primary amines over secondary hydroxyls, preventing O-acylation without the need for bulky tBu protection.
Step-by-Step Methodology:
Resin Preparation: Swell 0.1 mmol of Peptidyl-Resin (e.g., Tentagel or ChemMatrix for difficult sequences) in DMF for 20 minutes.
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min) to remove all traces of base. Crucial: Residual piperidine will trigger O-acylation during the coupling step.
Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-D-erythro-BhNle-OH and 0.3 mmol (3 eq) of OxymaPure in minimal DMF. Add 0.3 mmol (3 eq) of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes for pre-activation.
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 3 to 4 hours.
Self-Validation Checkpoint (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A colorless/yellow result validates complete N-acylation. A blue result indicates incomplete coupling; perform a second coupling cycle using 2 eq of reagents for 2 hours. Do not simply extend the reaction time, as prolonged exposure increases dehydration risks.
Washing: Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).
Causality: If the synthetic goal is to create a branched depsipeptide, the unprotected β-hydroxyl of the incorporated D-erythro-BhNle can be selectively esterified after the N-terminus is capped or further elongated[4].
Step-by-Step Methodology:
N-Terminal Protection: Ensure the N-terminus of the peptide is either Fmoc-protected or acetylated to prevent polymerization.
Esterification Mixture: Dissolve 1.0 mmol (10 eq) of the incoming Fmoc-Amino Acid and 1.0 mmol (10 eq) of DIC in minimal DCM. Add 0.01 mmol (0.1 eq) of DMAP (4-Dimethylaminopyridine) to act as an acyl transfer catalyst.
Coupling: Add the mixture to the resin and agitate for 12 hours at room temperature.
Self-Validation Checkpoint (Microcleavage): Cleave a micro-aliquot of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS. A mass shift corresponding to the exact addition of the Fmoc-AA confirms successful O-esterification.
Caption: Workflow for chemoselective incorporation of D-erythro-BhNle and subsequent depsipeptide branching.
References
[2] Title: Expedient Synthesis of threo-β-Hydroxy-α-amino Acid Derivatives: Phenylalanine, Tyrosine, Histidine, and Tryptophan. Source: ResearchGate. URL:[Link]
[4] Title: Total Synthesis of Ecumicin. Source: ResearchGate. URL:[Link]
Application Notes and Protocols: Orthogonal Protection Strategies for Erythro-D-β-Hydroxynorleucine
Introduction: The Synthetic Challenge of a Non-Proteinogenic Amino Acid Erythro-D-β-hydroxynorleucine is a non-proteinogenic amino acid characterized by a unique stereochemical arrangement of its amine and hydroxyl funct...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Synthetic Challenge of a Non-Proteinogenic Amino Acid
Erythro-D-β-hydroxynorleucine is a non-proteinogenic amino acid characterized by a unique stereochemical arrangement of its amine and hydroxyl functional groups. Its incorporation into peptides and other complex molecules is of significant interest in medicinal chemistry and drug development due to the potential for introducing novel structural and functional properties. However, the presence of multiple reactive sites—the α-amino group, the β-hydroxyl group, and the carboxylic acid—necessitates a carefully designed protecting group strategy to achieve selective chemical modifications and prevent unwanted side reactions during synthesis. This guide provides a detailed overview of orthogonal protecting group strategies tailored for erythro-D-β-hydroxynorleucine, with a focus on practical, field-proven protocols for researchers and drug development professionals.
The Imperative of Orthogonal Protection
In the synthesis of complex molecules like modified peptides, an orthogonal protection strategy is paramount.[1] This approach utilizes protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[1] For erythro-D-β-hydroxynorleucine, this means the α-amino and β-hydroxyl groups must be masked with protecting groups that are mutually compatible during their installation and subsequent synthetic manipulations, yet can be cleaved independently. The ideal protecting group strategy should be:
High-yielding: Both protection and deprotection steps should proceed with high efficiency to maximize the overall yield.
Stereochemically inert: The chosen conditions should not induce racemization at the chiral centers.
Robust: The protecting groups must be stable to a wide range of reaction conditions used in subsequent synthetic steps.
Selectively cleavable: The removal of each protecting group should be achievable with high selectivity and under mild conditions that do not compromise the integrity of the molecule.
Selecting the Optimal Protecting Groups: A Comparative Analysis
A variety of protecting groups are available for amines and hydroxyls.[2] The selection of the most suitable pair is critical for a successful synthetic outcome. The following table provides a comparative analysis of common protecting groups for the α-amino and β-hydroxyl groups of erythro-D-β-hydroxynorleucine.
Functional Group
Protecting Group
Abbreviation
Stability
Cleavage Conditions
Orthogonality Considerations
α-Amino Group
tert-Butoxycarbonyl
Boc
Stable to base, nucleophiles, and catalytic hydrogenation.[3][4]
Moderate to strong acid (e.g., TFA, HCl in dioxane).[3][5]
Orthogonal to silyl ethers, benzyl ethers, and Fmoc.
Orthogonal to Boc, silyl ethers, and benzyl ethers.
β-Hydroxyl Group
tert-Butyldimethylsilyl ether
TBDMS (or TBS)
Stable to a wide range of non-acidic reagents, including bases and organometallics.[8]
Fluoride ion sources (e.g., TBAF), mild acid.[8][9]
Orthogonal to Boc, Cbz, and Fmoc under most conditions.
tert-Butyldiphenylsilyl ether
TBDPS
More stable to acid than TBDMS.
Fluoride ion sources (e.g., TBAF), stronger acidic conditions than TBDMS.
Orthogonal to Boc, Cbz, and Fmoc.
Benzyl ether
Bn
Stable to acid and base.
Catalytic hydrogenation (H₂/Pd).
Not orthogonal to Cbz.
Based on this analysis, the combination of Boc for the α-amino group and TBDMS for the β-hydroxyl group emerges as a highly effective and widely applicable orthogonal strategy for erythro-D-β-hydroxynorleucine. The Boc group is readily removed with acid, while the TBDMS group is cleaved with fluoride ions, providing excellent selectivity.[10]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the orthogonal protection of erythro-D-β-hydroxynorleucine.
Protocol 1: N-α-Boc Protection of Erythro-D-β-Hydroxynorleucine
This protocol describes the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group.
Dissolve erythro-D-β-hydroxynorleucine (1.0 equiv) in a mixture of 1,4-dioxane and water.
To the stirred solution, add 1 M NaOH solution to adjust the pH to approximately 10-11.
Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in 1,4-dioxane dropwise at room temperature.
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
Acidify the aqueous layer to pH 3-4 with 1 M HCl at 0 °C.
Extract the product with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-α-Boc-erythro-D-β-hydroxynorleucine.
Protocol 2: O-β-TBDMS Protection of N-α-Boc-Erythro-D-β-Hydroxynorleucine
This protocol details the protection of the β-hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
Dissolve the fully protected amino acid (1.0 equiv) in anhydrous DCM.
Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution at 0 °C.[11]
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
Extract the product with DCM (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield O-β-TBDMS-erythro-D-β-hydroxynorleucine.
Protocol 4: Selective Cleavage of the O-β-TBDMS Group
This protocol details the removal of the TBDMS ether in the presence of the Boc group.
Materials:
N-α-Boc-O-β-TBDMS-erythro-D-β-hydroxynorleucine
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
Dissolve the fully protected amino acid (1.0 equiv) in anhydrous THF at room temperature under an inert atmosphere.[12]
Add the TBAF solution (1.1 equiv) dropwise to the stirred solution.[12]
Stir the reaction for 1-4 hours, monitoring by TLC.[12]
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.[12]
Extract the mixture with ethyl acetate (3 x volumes).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield N-α-Boc-erythro-D-β-hydroxynorleucine.
Visualization of Selective Deprotection
The following diagram illustrates the selective deprotection pathways.
Orthogonal deprotection pathways.
Conclusion
The successful incorporation of erythro-D-β-hydroxynorleucine into complex molecular architectures is critically dependent on a robust and selective protecting group strategy. The orthogonal combination of N-α-Boc and O-β-TBDMS protection offers a reliable and versatile approach, allowing for the independent manipulation of the amino and hydroxyl functionalities. The detailed protocols provided in this guide serve as a practical resource for researchers and scientists, enabling the efficient synthesis of novel peptides and other bioactive molecules containing this unique non-proteinogenic amino acid.
References
Stereoselective Synthesis of Orthogonally Protected β-Hydroxy-α-,γ-diamino Butyric Acids. (n.d.). ResearchGate. Retrieved March 27, 2024, from [Link]
A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst. (n.d.). Semantic Scholar. Retrieved March 27, 2024, from [Link]
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2024, from [Link]
Boc - Lokey Lab Protocols. (2017, March 7). Wikidot. Retrieved March 27, 2024, from [Link]
tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2024, from [Link]
Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. (2012, March 1). ScienceDirect. Retrieved March 27, 2024, from [Link]
Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. (2007). Royal Society of Chemistry. Retrieved March 27, 2024, from [Link]
An Operationally Simple and Efficient Synthesis of Orthogonally Protected L-threo-β-Hydroxyasparagine. (2008, December 1). National Institutes of Health. Retrieved March 27, 2024, from [Link]
Alcohol Protecting Groups. (n.d.). Chem LibreTexts. Retrieved March 27, 2024, from [Link]
Enantioselective Synthesis of β-amino acids: A Review. (2015, July 27). Hilaris Publisher. Retrieved March 27, 2024, from [Link]
Protecting Groups For Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved March 27, 2024, from [Link]
Development of ProPhenol Ligands for the Diastereo- and Enantioselective Synthesis of β-Hydroxy-α-amino Esters. (2014, February 6). Journal of the American Chemical Society. Retrieved March 27, 2024, from [Link]
Alcohol or phenol synthesis by silyl ether cleavage. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2024, from [Link]
Diastereo- and enantioselective synthesis of beta-hydroxy-alpha-amino acids: application to the synthesis of a key intermediate for lactacystin. (2009, February 20). PubMed. Retrieved March 27, 2024, from [Link]
Regioselective Deprotection of Tert-Butyldimethylsilyl Ethers by Boron Trichloride. (n.d.). Semantic Scholar. Retrieved March 27, 2024, from [Link]
Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions. (2021, April 2). ACS Catalysis. Retrieved March 27, 2024, from [Link]
A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol. (1999). Organic Chemistry Portal. Retrieved March 27, 2024, from [Link]
Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. (2008). ResearchGate. Retrieved March 27, 2024, from [Link]
Asymmetric synthesis of orthogonally protected L-threo-beta-hydroxyasparagine. (2000, September 13). R Discovery. Retrieved March 27, 2024, from [Link]
Stereoselective syntheses of protected β-hydroxy-α-amino acids using (arylthio)nitrooxiranes. (1994). Royal Society of Chemistry. Retrieved March 27, 2024, from [Link]
KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. (2017). National Institutes of Health. Retrieved March 27, 2024, from [Link]
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved March 27, 2024, from [Link]
Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). Wiley-VCH. Retrieved March 27, 2024, from [Link]
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved March 27, 2024, from [Link]
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved March 27, 2024, from [Link]
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2024, from [Link]
Protective group strategies in carbohydrate and peptide chemistry. (2025, October 20). Scholarly Publications Leiden University. Retrieved March 27, 2024, from [Link]
Cbz-Protected Amino Groups. (2019, October 2). Organic Chemistry Portal. Retrieved March 27, 2024, from [Link]
β-Amino-α-hydroxy Esters by Asymmetric Hydroxylation ofhomo-β-Amino Acid Esters. (2022, February 14). ResearchGate. Retrieved March 27, 2024, from [Link]
Process for preparing beta-amino-alpha-hydroxy acid derivatives. (n.d.). Google Patents.
"using Erythro-D-β-Hydroxynorleucine in peptide library synthesis"
Application Note: Strategic Incorporation of Erythro-D-β-Hydroxynorleucine in Solid-Phase Peptide Library Synthesis Introduction & Mechanistic Overview Erythro-D-β-Hydroxynorleucine, systematically known as (2R,3R)-2-ami...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Strategic Incorporation of Erythro-D-β-Hydroxynorleucine in Solid-Phase Peptide Library Synthesis
Introduction & Mechanistic Overview
Erythro-D-β-Hydroxynorleucine, systematically known as (2R,3R)-2-amino-3-hydroxyhexanoic acid, is a highly specialized, non-proteinogenic amino acid. In the realm of advanced peptide library synthesis and drug development, it serves as an extended aliphatic surrogate for threonine or serine.
Researchers strategically incorporate this residue into peptide libraries to probe the stereospecific hydrophobic binding pockets of target enzymes. A definitive application of this amino acid is in mapping the binding cleft of Oligosaccharyltransferase (OST). OST catalyzes the en bloc transfer of oligosaccharides to asparagine residues within the Asn-Xaa-Thr/Ser consensus sequence. By substituting threonine with Erythro-D-β-Hydroxynorleucine, researchers observed a drastic reduction in binding efficiency. The bulky propyl group creates a steric clash, thereby proving the enzyme's strict, highly stereospecific requirement for the threonine CH3-CH(OH) conformation[1].
Physicochemical Profile
To successfully handle this building block during synthesis, it is critical to understand its structural and physical parameters. The quantitative data for Erythro-D-β-Hydroxynorleucine is summarized below:
Parameter
Specification
Chemical Name
(2R,3R)-2-Amino-3-hydroxyhexanoic acid
Common Name
Erythro-D-β-Hydroxynorleucine
CAS Registry Number
127984-23-0 (Derivative); 59286-26-9 (Base)
Molecular Formula
C₆H₁₃NO₃
Molecular Weight
147.17 g/mol
Stereochemistry
D-erythro (2R, 3R)
Optimal SPPS Derivative
Fmoc-D-erythro-β-Hydroxynorleucine(OtBu)-OH
Strategic Considerations for SPPS
When incorporating Erythro-D-β-Hydroxynorleucine into a peptide library via Fmoc Solid-Phase Peptide Synthesis (SPPS), two major chemical hurdles dictate the experimental design:
O-Acylation Side Reactions: The β-hydroxyl group is highly nucleophilic. If left unprotected, it will compete with the α-amino group during subsequent coupling cycles, leading to branched peptide byproducts and deletion sequences[2]. Therefore, the hydroxyl group must be orthogonally protected, typically as a tert-butyl (OtBu) ether.
Severe Steric Hindrance: The combination of the β-propyl chain and the bulky OtBu protecting group creates massive steric shielding around the α-amino group. While coupling the Erythro-D-β-Hydroxynorleucine onto the growing peptide chain is relatively straightforward, coupling the subsequent amino acid onto its sterically hindered N-terminus requires extreme activation energy.
Mechanistic probing of the OST hydrophobic pocket using Erythro-D-β-Hydroxynorleucine.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that each step is empirically verified before proceeding, which is critical when working with expensive and sterically demanding non-proteinogenic amino acids.
Protocol A: Coupling Fmoc-Erythro-D-β-Hydroxynorleucine(OtBu)-OH to the Peptide Resin
Causality: To ensure complete acylation without epimerization of the delicate D-erythro stereocenter, a highly efficient coupling reagent (HATU) is paired with a non-nucleophilic base (DIPEA) to drive the reaction rapidly at room temperature.
Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 1 min).
Amino Acid Activation: Dissolve 0.4 mmol (4 eq) of Fmoc-Erythro-D-β-Hydroxynorleucine(OtBu)-OH and 0.4 mmol (4 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of DIPEA. Stir for 2 minutes to allow active ester formation.
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 60 minutes.
System Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and apply the Kaiser test reagents.
Negative Result (Yellow/Colorless): Indicates complete coupling. Proceed to Protocol B.
Positive Result (Blue): Indicates unreacted amines. Trigger a mandatory re-coupling step using DIC/Oxyma before proceeding.
Protocol B: Coupling the Subsequent Amino Acid (Overcoming Steric Hindrance)
Causality: The extreme steric bulk of the β-propyl and OtBu groups severely masks the α-amine of the newly incorporated residue. Standard room-temperature coupling will fail. Thermal energy via microwave irradiation combined with a highly reactive uronium salt (COMU) is required to overcome the activation barrier for the nucleophilic attack.
Fmoc Deprotection: Remove the Fmoc group from the Erythro-D-β-Hydroxynorleucine residue using 20% piperidine in DMF (2 x 10 min). Wash with DMF (5 x 1 min).
Activation of Next AA: Dissolve 0.5 mmol (5 eq) of the subsequent Fmoc-AA-OH and 0.5 mmol (5 eq) of COMU in 2 mL DMF. Add 1.0 mmol (10 eq) of DIPEA.
Microwave-Assisted Coupling: Add the solution to the resin. Irradiate in a peptide microwave synthesizer at 75°C for 15 minutes.
System Validation (Micro-Cleavage LC-MS): Crucial Note: The Kaiser test is prone to false negatives on severely hindered secondary-like amine environments. To validate, treat a 2 mg resin sample with TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Analyze the cleaved intermediate via LC-MS to confirm the exact mass shift corresponding to the successful addition of the new amino acid. Do not proceed until mass confirmation is achieved.
Logical workflow for SPPS coupling cycles with self-validating checkpoints.
References
Breuer, W., Klein, R. A., Hardt, B., Bartoschek, A., & Bause, E. (2001). "Oligosaccharyltransferase is highly specific for the hydroxy amino acid in Asn-Xaa-Thr/Ser." FEBS Letters, 501(2-3), 106-110. Available at:[Link]
"Side Reactions In Peptide Synthesis." VDOC.PUB. Available at:[Link]
Application Notes and Protocols: Erythro-D-β-Hydroxynorleucine as a Strategic Building Block in Modern Drug Design
Introduction: The Strategic Value of Non-Canonical Amino Acids in Drug Discovery In the landscape of modern drug discovery, the strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of Non-Canonical Amino Acids in Drug Discovery
In the landscape of modern drug discovery, the strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool for optimizing the pharmacological profiles of therapeutic candidates.[1][2] These unique building blocks offer a rich palette of structural and functional diversity beyond the canonical 20 amino acids, enabling medicinal chemists to fine-tune properties such as metabolic stability, conformational rigidity, and target-binding affinity.[1] Among the vast array of ncAAs, β-hydroxy-α-amino acids represent a particularly valuable class, frequently found in bioactive natural products and clinically successful drugs.[3] This application note provides a detailed technical guide on the use of a specific and promising ncAA, Erythro-D-β-Hydroxynorleucine, as a versatile building block for innovative drug design.
Erythro-D-β-Hydroxynorleucine, a D-amino acid with a β-hydroxyl group and a linear butyl side chain, offers a unique combination of features that can be strategically exploited to overcome common challenges in drug development. Its D-configuration inherently confers resistance to proteolytic degradation, a critical factor in enhancing the in vivo half-life of peptide-based therapeutics.[3] The β-hydroxyl group introduces a key hydrogen bonding motif and a chiral center that can be used to enforce specific backbone conformations and create new interactions with biological targets. Furthermore, the norleucine side chain serves as a close bioisostere of methionine, allowing for the design of analogues with improved stability against oxidation.[4][5]
This guide is intended for researchers, medicinal chemists, and drug development professionals. It will provide a comprehensive overview of the physicochemical properties of Erythro-D-β-Hydroxynorleucine, detailed protocols for its stereoselective synthesis and incorporation into peptide scaffolds, and a discussion of its strategic applications in drug design, supported by mechanistic insights and authoritative references.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of Erythro-D-β-Hydroxynorleucine is fundamental to its effective application. Due to the scarcity of direct experimental data for this specific isomer, the following table includes properties of the closely related D-norleucine as a predictive baseline, supplemented with expected characteristics conferred by the β-hydroxyl group.[6][7][8]
Property
Predicted Value / Characteristic
Rationale and Significance in Drug Design
Molecular Formula
C₆H₁₃NO₃
Molecular Weight
147.17 g/mol
A relatively small modification to a peptide or small molecule.
Stereochemistry
(2R, 3S)
The D-configuration at the α-carbon provides enzymatic stability. The erythro configuration defines the relative stereochemistry of the α-amino and β-hydroxyl groups.
Acidity (pKa₁)
~2.4
Similar to the carboxyl group of D-norleucine, influencing charge state at physiological pH.[6]
Basicity (pKa₂)
~9.8
Similar to the amino group of D-norleucine, influencing charge state at physiological pH.[6]
Solubility
Expected to be soluble in water and polar organic solvents.
The hydroxyl group enhances polarity and water solubility compared to D-norleucine.
Hydrogen Bonding
Acts as both a hydrogen bond donor (amine, hydroxyl) and acceptor (carboxyl, hydroxyl).
The additional hydroxyl group provides a valuable site for intramolecular or intermolecular hydrogen bonding, which can stabilize desired conformations and enhance target binding.
Conformational Influence
Induces local conformational constraints in the peptide backbone.
The β-hydroxyl group can participate in hydrogen bonding with adjacent amide carbonyls, favoring specific turn or extended structures.[9]
Bioisosterism
The n-butyl side chain is a non-oxidizable isostere of the methionine side chain.[4]
Allows for the design of peptide and protein analogues with enhanced stability against oxidative degradation.
Stereoselective Synthesis of Erythro-D-β-Hydroxynorleucine
The precise stereochemical control during the synthesis of Erythro-D-β-Hydroxynorleucine is paramount to its utility. The following protocol describes a plausible and adaptable chemoenzymatic approach for its preparation, leveraging the stereoselectivity of enzymes for the synthesis of D-amino acids and established chemical methods for diastereoselective hydroxylation.[10][11]
Protocol 1: Chemoenzymatic Synthesis of Erythro-D-β-Hydroxynorleucine
This protocol is a multi-step process that begins with the enzymatic synthesis of D-norleucine, followed by stereoselective α-bromination and subsequent SN2 substitution to introduce the hydroxyl group with the desired erythro configuration.
Part A: Enzymatic Synthesis of D-Norleucine
This part of the protocol utilizes a D-amino acid dehydrogenase for the asymmetric reductive amination of the corresponding α-keto acid.[12]
Materials:
α-Ketohexanoic acid
Ammonium chloride (NH₄Cl)
D-amino acid dehydrogenase (D-AAdH)
NADH or NADPH as a cofactor
Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)
Prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 8.0) containing α-ketohexanoic acid (e.g., 50 mM), ammonium chloride (e.g., 1 M), and the nicotinamide cofactor (e.g., 1 mM NAD(P)H).
If using a cofactor regeneration system, add the necessary components (e.g., glucose and glucose dehydrogenase).
Initiate the reaction by adding the D-amino acid dehydrogenase enzyme.
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37 °C) with gentle agitation.
Monitor the progress of the reaction by a suitable method (e.g., HPLC analysis of the product or monitoring cofactor consumption by UV-Vis spectroscopy at 340 nm).
Upon completion, terminate the reaction by acidifying the mixture (e.g., with HCl to pH 2-3) or by heat denaturation of the enzyme.
Remove the precipitated protein by centrifugation.
Purify the D-norleucine from the supernatant using ion-exchange chromatography.
Part B: Stereoselective Hydroxylation to Erythro-D-β-Hydroxynorleucine
This chemical synthesis part involves the protection of the amino and carboxyl groups of D-norleucine, followed by stereoselective α-bromination and nucleophilic substitution.
Materials:
D-Norleucine
Protecting group reagents (e.g., Boc₂O for the amine, and benzyl bromide for the carboxyl group)
N-Bromosuccinimide (NBS)
A radical initiator (e.g., AIBN)
Silver nitrate (AgNO₃) or other suitable nucleophilic substitution promoter
Aqueous acetone or similar solvent system
Deprotection reagents (e.g., H₂/Pd-C for benzyl ester, TFA for Boc group)
Procedure:
Protect the amino and carboxyl groups of D-norleucine to form, for example, Boc-D-Nle-OBn.
Perform a stereoselective α-bromination of the protected D-norleucine. This can be achieved under radical conditions using NBS and a radical initiator. The stereochemical outcome will be influenced by the directing effect of the existing chiral center.
The resulting α-bromo derivative is then subjected to nucleophilic substitution with a hydroxyl source. The use of silver nitrate in aqueous acetone can promote an SN2-type reaction, leading to an inversion of configuration at the β-carbon, which can yield the desired erythro diastereomer.
Following the hydroxylation, the protecting groups are removed. The benzyl ester can be cleaved by catalytic hydrogenation (H₂/Pd-C), and the Boc group can be removed with trifluoroacetic acid (TFA).
The final product, Erythro-D-β-Hydroxynorleucine, is purified by chromatography.[13]
Diagram of the Synthetic Workflow
Caption: Chemoenzymatic synthesis of Erythro-D-β-Hydroxynorleucine.
Incorporation into Peptides: Protocols and Considerations
The successful integration of Erythro-D-β-Hydroxynorleucine into a peptide sequence requires careful consideration of protecting group strategies to mask the reactive amine, carboxyl, and hydroxyl functionalities during solid-phase peptide synthesis (SPPS).
Protecting Group Strategy
α-Amino Group: The Fmoc (9-fluorenylmethyloxycarbonyl) group is the standard choice for the α-amino group in SPPS, as it is base-labile and orthogonal to the acid-labile side-chain protecting groups.[14]
β-Hydroxyl Group: The hydroxyl group must be protected to prevent side reactions such as O-acylation during coupling steps. A common and effective protecting group is the tert-butyl (tBu) ether, which is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids (e.g., TFA) during the final deprotection and cleavage from the resin.[15]
Carboxyl Group: For use in SPPS, the carboxyl group of the protected Erythro-D-β-Hydroxynorleucine will be activated in situ for coupling to the resin-bound peptide.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Erythro-D-β-Hydroxynorleucine(tBu)-OH
This protocol outlines the general steps for incorporating the protected Erythro-D-β-Hydroxynorleucine into a peptide chain using a standard Fmoc/tBu strategy.
Materials:
Fmoc-Erythro-D-β-Hydroxynorleucine(tBu)-OH
Appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides)
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF.
Washing: Thoroughly wash the resin with DMF.
Coupling:
Pre-activate a solution of Fmoc-Erythro-D-β-Hydroxynorleucine(tBu)-OH (e.g., 3-5 equivalents) with the coupling reagents and base in DMF.
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
Monitor the coupling efficiency (e.g., using the Kaiser test).
Washing: Thoroughly wash the resin with DMF and DCM.
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
Final Deprotection and Cleavage: After the final amino acid has been coupled, remove the N-terminal Fmoc group and wash the resin. Treat the resin with the cleavage cocktail for 2-4 hours to simultaneously deprotect the side chains and cleave the peptide from the resin.
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Diagram of SPPS Cycle
Caption: SPPS cycle for incorporating Erythro-D-β-Hydroxynorleucine.
Strategic Applications in Drug Design
The unique structural features of Erythro-D-β-Hydroxynorleucine can be leveraged to address several key challenges in drug design.
Enhancing Metabolic Stability
Peptide-based drugs are often susceptible to rapid degradation by proteases in the body. The incorporation of D-amino acids is a well-established strategy to increase resistance to enzymatic cleavage.[3] By introducing Erythro-D-β-Hydroxynorleucine, the resulting peptide will have a non-natural backbone configuration at the site of incorporation, rendering it a poor substrate for most proteases and thereby extending its circulating half-life.
Conformational Constraint and Pre-organization
The β-hydroxyl group can participate in intramolecular hydrogen bonding with nearby amide carbonyls or other side chains. This can lead to the stabilization of specific secondary structures, such as β-turns or helices.[16] By pre-organizing a peptide into its bioactive conformation, the entropic penalty of binding to its target is reduced, which can lead to a significant increase in binding affinity and selectivity.
Diagram of Conformational Constraint
Caption: The β-hydroxyl group can induce a constrained conformation.
Bioisosteric Replacement of Methionine
Methionine residues in peptides and proteins are susceptible to oxidation to the corresponding sulfoxide, which can lead to a loss of biological activity. Norleucine has long been used as a non-oxidizable bioisostere for methionine due to their similar size and hydrophobicity.[7] Erythro-D-β-Hydroxynorleucine provides a dual benefit: it not only replaces the oxidation-prone methionine but also introduces the advantages of a D-amino acid and a β-hydroxyl group, making it a superior building block for designing robust and potent peptide therapeutics.[17]
Conclusion
Erythro-D-β-Hydroxynorleucine represents a highly valuable, albeit underutilized, building block for contemporary drug design. Its unique combination of a D-amino acid backbone, a conformation-constraining β-hydroxyl group, and a non-oxidizable side chain offers a powerful toolkit for medicinal chemists to address key challenges in peptide and small molecule drug discovery. The synthetic and peptide incorporation protocols outlined in this guide provide a practical framework for researchers to begin exploring the potential of this promising non-canonical amino acid. As the demand for more stable, potent, and selective therapeutics continues to grow, the strategic application of building blocks like Erythro-D-β-Hydroxynorleucine will undoubtedly play an increasingly important role in the development of the next generation of medicines.
References
Edstrom, E. D., & Toth, E. A. (1992). Separation of the four isomers of beta-hydroxynorleucine was accomplished by partition column chromatography and asymmetric enzymatic hydrolysis of the N-chloroacetyl derivatives. Journal of Organic Chemistry, 57(24), 6617-6623.
Griesbeck, A. G., Kramer, W., & Schmickler, H. (2003). Synthesis of erythro-α-Amino β-hydroxy Carboxylic Acid Esters by Diastereoselective Photocycloaddition of 5-Methoxyoxazoles with Aldehydes. The Journal of Organic Chemistry, 68(25), 9681–9686. [Link]
Grognuz, M., & Heinis, C. (2023).
Griesbeck, A. G., Kramer, W., & Schmickler, H. (2003). Synthesis of erythro-alpha-amino beta-hydroxy carboxylic acid esters by diastereoselective photocycloaddition of 5-methoxyoxazoles with aldehydes. The Journal of organic chemistry, 68(25), 9681–9686. [Link]
Haldar, D., & Jana, U. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry.
Estevez, J. C., et al. (2023).
Singh, Y., & Singh, P. K. (1996). Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. Biopolymers, 40(1), 105-119.
Wipf, P., & Venkatraman, S. (2008). A Novel Protecting/Activating Strategy for β-Hydroxy Acids and Its Use in Convergent Peptide Synthesis. The Journal of Organic Chemistry, 73(6), 2236–2243. [Link]
Selected examples of non-canonical amino acids. (n.d.). ResearchGate. Retrieved from [Link]
Asymmetric synthesis of D-amino acids. (n.d.). ResearchGate. Retrieved from [Link]
Estevez, J. C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(41), 8345-8353.
Griesbeck, A. G., Kramer, W., & Schmickler, H. (2003). Synthesis of erythro-α-Amino β-hydroxy Carboxylic Acid Esters by Diastereoselective Photocycloaddition of 5-Methoxyoxazoles with Aldehydes. The Journal of Organic Chemistry, 68(25), 9681–9686. [Link]
DL-Norleucine (CAS 616-06-8) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]
Unnatural Amino Acids: Norleucine. (2025, January 8). LifeTein Peptide Blog. Retrieved from [Link]
D-AA in biocatalysis. (n.d.). DAAIR center - D-amino acids. Retrieved from [Link]
Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. (2020, December 8). In Books. IntechOpen.
Estevez, J. C., et al. (2026, January 26). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ResearchGate. Retrieved from [Link]
Chakraborty, T. K., et al. (2004). Conformational Studies of Peptides Containing cis-3-Hydroxy-d-proline. The Journal of Organic Chemistry, 69(21), 7184–7190. [Link]
Al-Zoubi, R. M., & Marion, O. (2010).
Andrew, R. J., & Taylor, R. J. (2010). Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Organic & Biomolecular Chemistry, 8(1), 140-148.
One-pot chemoenzymatic syntheses of non-canonical amino acids. (2024, January 25). Oxford Academic. Retrieved from [Link]
Osumi, K., et al. (2024). Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unnatural α-Amino Acids. Organic Letters, 26(7), 1494–1499. [Link]
Norleucine. (n.d.). In Wikipedia. Retrieved from [Link]
Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. (2025, October 24). PMC.
Native chemical ligation at methionine bioisostere norleucine allows for N-terminal chemical protein ligation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Liu, J.-Q., et al. (1997). Enzymatic Synthesis of β-Hydroxy-α-amino Acids Based on Recombinant d- and l-Threonine Aldolases. Journal of the American Chemical Society, 119(41), 9913–9914. [Link]
Norleucine, D-(-)-. (n.d.). PubChem. Retrieved from [Link]
D’Andrea, S. V., & Ghosh, A. K. (2001). Stereoselective Synthesis of Threo and Erythro β-Hydroxy and β-Disubstituted-β-Hydroxy α-Amino Acids. The Journal of Organic Chemistry, 66(16), 5354–5359. [Link]
Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Peptides and Peptidomimetics (pp. 249-307).
Forsythe, J. G., et al. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life, 12(2), 263.
Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387.
Synthesis of β-Amino Acids and Derivatives. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
A Review on Bioisosterism: A Rationale Approach for Drug Design & Molecular Modification. (n.d.). ResearchGate. Retrieved from [Link]
Corey, E. J., McCaully, R. J., & Sachdev, H. S. (1970). Studies on the asymmetric synthesis of alpha-amino acids. I. A new approach. Journal of the American Chemical Society, 92(8), 2476-2488.
Vilar, S., et al. (2018). Protecting Groups in Peptide Synthesis. Current Protocols in Protein Science, 93(1), e61.
Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers. (1995). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1238(1), 57-65.
Beyond Bioisosterism: New Concepts in Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved from [Link]
Use of hydroxypropyl- and hydroxyethyl-derivatized beta-cyclodextrins for the thin-layer chromatographic separation of enantiomers and diastereomers. (1990).
Protecting Groups in Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved from [Link]
Makino, K., et al. (2004). Stereoselective synthesis of anti-beta-hydroxy-alpha-amino acids through dynamic kinetic resolution.
Advances in the stability challenges of bioactive peptides and improvement str
Separation of Drug Stereoisomers by the Formation of Beta-Cyclodextrin Inclusion Complexes. (1985). Science, 230(4729), 1055-1057.
Estevez, J. C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(41), 8345-8353.
Comparative study on separation of diastereomers by HPLC. (2014, August 5). ResearchGate. Retrieved from [Link]
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (n.d.).
Advances in the stability challenges of bioactive peptides and improvement strategies. (2025, November 12). Food Production, Processing and Nutrition.
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates innovative strategies beyond conventional antibiotics. Antimicrobial peptides (AMPs) represent a promising therapeutic avenue, yet their development is often hampered by challenges such as proteolytic instability and potential cytotoxicity. The incorporation of non-canonical amino acids (ncAAs) into peptide sequences offers a powerful tool to overcome these limitations.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the application of a unique ncAA, Erythro-D-β-Hydroxynorleucine, in the design and evaluation of next-generation antimicrobial peptides. We will explore the scientific rationale, provide step-by-step synthesis and evaluation protocols, and discuss the interpretation of results for researchers, chemists, and drug development professionals dedicated to combating infectious diseases.
Introduction: The Case for Non-Canonical Amino Acids in AMP Design
AMPs are key components of the innate immune system in a vast range of organisms and are considered a compelling alternative to traditional antibiotics.[4][5] Their primary mechanism often involves the disruption of microbial cell membranes, a mode of action less prone to the development of resistance compared to single-target antibiotics.[6] However, the therapeutic translation of natural AMPs faces significant hurdles:
Proteolytic Degradation: As peptides, they are susceptible to proteases in the body, leading to a short in-vivo half-life.
Cytotoxicity: The very properties that make them effective against bacterial membranes—amphipathicity and hydrophobicity—can also lead to lysis of host cells, such as erythrocytes (hemolysis).[4]
Suboptimal Potency and Spectrum: Natural sequences may not possess the ideal balance of charge, hydrophobicity, and structure for broad-spectrum activity against clinically relevant, multi-drug resistant (MDR) pathogens.[7]
The introduction of ncAAs is a proven strategy to enhance the drug-like properties of peptides.[8][9] Specifically, β-amino acids, which have an additional carbon atom in their backbone compared to their α-amino acid counterparts, confer significant advantages. This altered backbone geometry makes peptides containing β-amino acids highly resistant to degradation by proteases.[10][11] Furthermore, β-amino acids can induce unique and stable secondary structures, such as helices and sheets, which can be critical for antimicrobial activity.
Spotlight on Erythro-D-β-Hydroxynorleucine: A Novel Building Block
Erythro-D-β-Hydroxynorleucine is a synthetic ncAA with distinct stereochemical and functional features that make it an intriguing candidate for AMP development.
β-Amino Acid Backbone: Provides inherent resistance to proteolytic enzymes.
D-Configuration: The D-stereoisomer further enhances proteolytic stability, as natural proteases are stereospecific for L-amino acids.
Hydroxyl Group (-OH): The β-hydroxyl group can form intramolecular or intermolecular hydrogen bonds, helping to constrain the peptide's conformation. This can lead to a more stable and pre-organized structure for interacting with the bacterial membrane. It also provides a potential site for post-synthesis modifications, such as pegylation or glycosylation, to further improve pharmacokinetic properties.
Norleucine Side Chain: The linear four-carbon (butyl) side chain provides a defined hydrophobicity, which is crucial for membrane insertion and disruption. Unlike its isomer leucine, the unbranched nature of the norleucine side chain can influence helical packing and membrane interaction dynamics.
Erythro Stereochemistry: This specific configuration at the α and β carbons dictates a particular spatial arrangement of the substituents, influencing the preferred dihedral angles of the peptide backbone and thus its overall three-dimensional shape.
Caption: Chemical structure of Erythro-D-β-Hydroxynorleucine.
Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a custom antimicrobial peptide incorporating Erythro-D-β-Hydroxynorleucine using standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry.
Rationale: Fmoc chemistry is chosen for its milder deprotection conditions (piperidine) compared to the harsh hydrofluoric acid used in Boc chemistry, preserving acid-sensitive moieties. The hydroxyl group of Erythro-D-β-Hydroxynorleucine should be protected, typically with a tert-butyl (tBu) group, similar to serine and threonine, to prevent side reactions during synthesis.[12]
Resin Swelling: Place the Rink Amide resin in a reaction vessel. Add DMF and let it swell for 30 minutes with gentle agitation. Drain the DMF.
Fmoc Deprotection:
Add 20% piperidine/DMF solution to the resin.
Agitate for 5 minutes. Drain.
Add a fresh aliquot of 20% piperidine/DMF. Agitate for 15 minutes. Drain.
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all traces of piperidine.
Amino Acid Coupling:
In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) by dissolving it in DMF with HBTU (2.9 eq) and HOBt (3 eq). Add DIPEA (6 eq) and allow to react for 2-3 minutes.
Add the activated amino acid solution to the deprotected resin.
Agitate at room temperature for 1-2 hours. Causality Note: Coupling of β-amino acids can be slower than α-amino acids due to steric hindrance; a longer coupling time or a double coupling may be necessary.
Washing: Drain the coupling solution. Wash the resin with DMF (5 times) to remove excess reagents.
Cycle Repetition: Repeat steps 2-4 for each amino acid in your peptide sequence.
Final Deprotection: After the final amino acid is coupled, perform the Fmoc deprotection (Step 2) one last time.
Cleavage and Side-Chain Deprotection:
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
Add the cold cleavage cocktail to the resin.
Agitate gently for 2-3 hours at room temperature. Causality Note: TIS is a scavenger used to prevent side reactions with cationic species generated during cleavage.
Peptide Precipitation:
Filter the resin and collect the TFA solution containing the cleaved peptide.
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
Drying: Dry the crude peptide pellet under vacuum.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using Fmoc chemistry.
Protocol: Peptide Purification and Characterization
Rationale: The crude product contains the desired peptide along with truncated sequences and byproducts from the synthesis and cleavage steps. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is essential to purify the target peptide to >95% purity for biological assays. Mass spectrometry confirms the identity of the purified product.
Purification (RP-HPLC):
Dissolve the crude peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in H₂O).
Inject the solution onto a semi-preparative C18 column.
Elute the peptide using a linear gradient of Buffer B (e.g., 0.1% TFA in Acetonitrile) over 30-60 minutes.
Monitor the elution profile at 220 nm and 280 nm.
Collect fractions corresponding to the major peak.
Characterization (Mass Spectrometry):
Analyze the collected fractions using MALDI-TOF or ESI-MS.
Confirm that the observed molecular weight matches the calculated theoretical molecular weight of the target peptide.
Application Protocols: Efficacy and Selectivity Screening
A successful antimicrobial peptide must not only be potent against microbes but also selective, meaning it has low toxicity towards host cells. The following protocols form a standard cascade for this evaluation.
Caption: Workflow for the evaluation of newly synthesized antimicrobial peptides.
Transfer the supernatant to a new plate and measure the absorbance at 540 nm (OD₅₄₀) to quantify hemoglobin release.
Calculate the percentage of hemolysis:
% Hemolysis = [(OD₅₄₀ peptide - OD₅₄₀ negative control) / (OD₅₄₀ positive control - OD₅₄₀ negative control)] x 100
Data Interpretation and Expected Outcomes
The goal is to identify peptides with a low MIC against bacteria and a high concentration required for 50% hemolysis (HC₅₀). This indicates high selectivity for microbial targets over host cells.
Therapeutic Index (TI): A key metric for evaluating the therapeutic potential of an AMP. It is calculated as the ratio of toxicity to activity.
TI = HC₅₀ / MIC
A higher TI value is desirable, indicating a wider therapeutic window.
Hypothetical Data Summary:
Peptide Variant
Target Organism
MIC (µg/mL)
HC₅₀ (µg/mL)
Therapeutic Index (TI)
Parent Peptide (All L-amino acids)
S. aureus
16
100
6.25
Peptide + Erythro-D-β-Hyn
S. aureus
8
>200
>25
Parent Peptide (All L-amino acids)
E. coli
32
100
3.13
Peptide + Erythro-D-β-Hyn
E. coli
16
>200
>12.5
Expected Influence of Erythro-D-β-Hydroxynorleucine:
Lower MIC: The conformational constraint imposed by the β-hydroxy amino acid may pre-organize the peptide into a more potent amphipathic structure, leading to more efficient membrane disruption and a lower MIC.
Higher HC₅₀ (Lower Hemolysis): The specific structural features may reduce non-specific interactions with zwitterionic mammalian cell membranes while retaining affinity for the negatively charged bacterial membranes, thereby increasing cell selectivity.
Improved Stability (Data not shown): A separate assay would likely show that the modified peptide has a significantly longer half-life in the presence of serum or proteases.
Conclusion
The rational design of antimicrobial peptides using unique non-canonical amino acids like Erythro-D-β-Hydroxynorleucine is a frontier in the fight against AMR. This building block offers the potential to simultaneously enhance proteolytic stability, modulate structure, and improve the therapeutic index of novel AMPs. The protocols detailed herein provide a robust framework for the synthesis, purification, and comprehensive evaluation of such next-generation peptide antibiotics, guiding researchers from chemical design to preclinical assessment.
References
ACS Medicinal Chemistry Letters. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery.
PMC. Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids.
PMC. (2024). Innovative Strategies and Methodologies in Antimicrobial Peptide Design.
MDPI. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications.
MDPI. (2025). Development of New Antimicrobial Peptides by Directional Selection.
PubMed. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids.
PubMed. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery.
Frontiers. (2025). Unlocking the power of antimicrobial peptides: advances in production, optimization, and therapeutics.
Pharma Focus Europe. (2023). Designing Early-stage Formulation Strategies for Anti-microbial Peptides (Amps).
PMC. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
ACS Publications. (2016). Ribosomal Synthesis of Peptides with Multiple β-Amino Acids.
AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
MDPI. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities.
University of Illinois Urbana-Champaign. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES.
PMC. (2015). Potential of Novel Antimicrobial Peptide P3 from Bovine Erythrocytes and Its Analogs To Disrupt Bacterial Membranes In Vitro and Display Activity against Drug-Resistant Bacteria in a Mouse Model.
MDPI. (2024). Antimicrobial Peptides: The Game-Changer in the Epic Battle Against Multidrug-Resistant Bacteria.
Application Note & Protocols: A Guide to Labeling Erythro-D-β-Hydroxynorleucine for Biological Tracking
Abstract Erythro-D-β-Hydroxynorleucine is a non-canonical amino acid (NCAA) with unique structural features, including a hydroxyl group at the beta-position, that make it a person of interest for probing biological syste...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Erythro-D-β-Hydroxynorleucine is a non-canonical amino acid (NCAA) with unique structural features, including a hydroxyl group at the beta-position, that make it a person of interest for probing biological systems. Its integration into cellular processes can offer insights into metabolic pathways, protein synthesis, and the mechanisms of bioactive compounds.[1] To elucidate its functional roles, robust methods for labeling and tracking are essential. This guide provides a comprehensive overview of two primary strategies for labeling Erythro-D-β-Hydroxynorleucine: stable isotope labeling for mass spectrometry-based quantification and fluorescent labeling for high-resolution spatiotemporal imaging. We present detailed, field-proven protocols, discuss the rationale behind key experimental choices, and offer methods for the validation of labeled products, empowering researchers to effectively track this unique molecule in complex biological environments.
Introduction: The Target Molecule
Erythro-D-β-Hydroxynorleucine is a derivative of the straight-chain amino acid norleucine, characterized by a hydroxyl (-OH) group on the beta-carbon. The "Erythro" designation defines the relative stereochemistry at the two adjacent chiral centers (the α- and β-carbons).[2] This structure presents three primary functional groups that can be targeted for chemical modification and labeling:
α-Amine Group (-NH₂): A primary nucleophile, readily targeted by amine-reactive reagents.
α-Carboxyl Group (-COOH): Can be activated for conjugation, though this is often more challenging in aqueous environments.
β-Hydroxyl Group (-OH): Offers a unique site for modification, potentially preserving the function of the N- and C-termini which are critical for metabolic processing.
The choice of labeling strategy depends entirely on the experimental question. For quantitative analysis of metabolic incorporation or protein turnover, stable isotope labeling is the gold standard. For visualizing cellular uptake, distribution, and localization, fluorescent labeling is unparalleled.[][]
Strategy 1: Stable Isotope Labeling for Mass Spectrometry (MS) Based Tracking
Stable Isotope Labeling involves replacing atoms in the molecule with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H).[] This substitution results in a predictable mass shift that is readily detectable by mass spectrometry, without altering the fundamental chemical properties of the amino acid.[5] This approach is the cornerstone of quantitative proteomics and metabolomics.
Principle of Metabolic Labeling
The most powerful application of this strategy is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[6] In this method, cells are cultured in a medium where a standard amino acid is replaced by its heavy-isotope-labeled counterpart. As cells grow and synthesize new proteins, the heavy amino acid is incorporated. By comparing the mass spectra of peptides from "light" (unlabeled) and "heavy" (labeled) cell populations, one can achieve highly accurate relative quantification of protein abundance and turnover.[6] This same principle can be adapted to track the metabolic fate of Erythro-D-β-Hydroxynorleucine.
Workflow for Stable Isotope Labeling
Caption: Workflow for a SILAC-based experiment to track amino acid incorporation.
Protocol 1: Metabolic Labeling with Isotope-Labeled Erythro-D-β-Hydroxynorleucine
This protocol outlines the steps for a SILAC-style experiment to quantify the incorporation of Erythro-D-β-Hydroxynorleucine into the proteome.
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
Protein digestion reagents (Trypsin, DTT, Iodoacetamide)
Mass spectrometer
Procedure:
Adaptation Phase: Culture cells for at least five passages in a custom medium lacking the standard amino acid that Erythro-D-β-Hydroxynorleucine is intended to replace (e.g., leucine or methionine), supplemented with the "Light" version of Erythro-D-β-Hydroxynorleucine.
Rationale: This step adapts the cellular machinery to recognize and utilize the NCAA, ensuring that subsequent labeling is efficient. Complete incorporation typically occurs after five doublings.
Labeling Phase: Split the adapted cell population into two groups.
Control Group ("Light"): Continue to culture in the medium supplemented with "Light" Erythro-D-β-Hydroxynorleucine.
Experimental Group ("Heavy"): Culture in the medium supplemented with "Heavy" Erythro-D-β-Hydroxynorleucine for a desired experimental duration (e.g., 24-48 hours).
Harvesting: Wash cells from both groups with ice-cold PBS and harvest.
Lysis and Quantification: Lyse the "Light" and "Heavy" cell pellets separately. Determine the protein concentration of each lysate using a standard assay (e.g., BCA).
Sample Combination: Combine equal amounts of protein from the "Light" and "Heavy" lysates.
Rationale: Combining samples at this early stage minimizes downstream sample handling variability, leading to more accurate quantification.[5]
Protein Digestion: Perform an in-solution or in-gel tryptic digest of the combined protein sample.
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass due to the incorporated heavy isotope.
Data Analysis: Use specialized proteomics software to identify peptides and quantify the intensity ratios of "Heavy" to "Light" peptide pairs. This ratio reflects the relative incorporation of Erythro-D-β-Hydroxynorleucine under the experimental conditions.
Strategy 2: Fluorescent Labeling for Cellular Imaging
Fluorescent labeling attaches a fluorophore to the target molecule, enabling its visualization using techniques like fluorescence microscopy or flow cytometry.[] This provides invaluable data on the molecule's uptake, subcellular localization, and dynamics in real-time.[]
Principle of Bioorthogonal Labeling
While direct conjugation of a fluorophore to the amino acid is possible, it carries a high risk of altering its biological activity. A more elegant and less disruptive approach is bioorthogonal chemistry.[7] This strategy, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), involves two steps:[7][8]
Metabolic Incorporation: An analog of Erythro-D-β-Hydroxynorleucine containing a small, inert bioorthogonal functional group (e.g., an azide or alkyne) is synthesized and fed to cells.[9][10]
Chemoselective Ligation: After incorporation, the cells are fixed and permeabilized. A fluorescent probe containing the complementary reactive group is added, which "clicks" specifically and covalently to the incorporated amino acid.[9][11] This reaction is highly specific and does not interfere with native cellular processes.[12]
Workflow for Bioorthogonal Fluorescent Labeling
Caption: Workflow for bioorthogonal labeling and visualization of a NCAA.
Protocol 2: Bioorthogonal Labeling via Click Chemistry
This protocol describes the metabolic labeling of cultured cells with an azide-modified Erythro-D-β-Hydroxynorleucine followed by fluorescent tagging.
PBS and Hoechst stain (for nuclear counterstaining)
Mounting medium
Procedure:
Pre-incubation: Wash cells with pre-warmed methionine-free medium. Incubate the cells in this medium for 30-60 minutes.
Rationale: Depleting the intracellular pool of methionine enhances the uptake and incorporation of the methionine-surrogate NCAA.[9]
Metabolic Labeling: Replace the medium with fresh methionine-free medium containing 25-100 µM of Azide-Erythro-D-β-Hydroxynorleucine. Incubate for 1-4 hours, depending on the desired labeling window.
Fixation: Wash the cells three times with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
Permeabilization: Wash twice with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
Click Reaction: Wash three times with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions for your chosen alkyne-fluorophore. Add the cocktail to the coverslips and incubate for 30-60 minutes in the dark at room temperature.
Note: Copper-catalyzed click chemistry (CuAAC) is very efficient but the copper can be toxic to live cells; it is ideal for fixed samples. Strain-promoted azide-alkyne cycloaddition (SPAAC) is copper-free and can be used in live-cell imaging.[11]
Washing and Staining: Wash the cells three times with PBS. If desired, counterstain nuclei with Hoechst stain for 5 minutes.
Mounting and Imaging: Wash a final three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
Summary: Choosing the Right Strategy
The optimal labeling strategy is dictated by the biological question at hand. Stable isotope labeling provides unparalleled quantitative power for proteomic and metabolomic studies, while fluorescent labeling offers dynamic spatial and temporal information.
Feature
Stable Isotope Labeling
Fluorescent Labeling
Principle
Incorporation of heavy isotopes creates a mass shift.[5]
Covalent attachment of a light-emitting fluorophore.[]
Live-cell imaging, subcellular localization, protein dynamics.[13]
Key Advantage
High accuracy and precision; does not alter chemical properties.[]
High sensitivity; provides spatial and temporal resolution.
Key Limitation
Provides no spatial information; requires expensive equipment.
The label can be bulky and may perturb protein function.
Recommended Use
Measuring changes in protein synthesis or turnover in response to stimuli.
Visualizing where and when the amino acid is taken up or incorporated in a cell.
References
Stable isotope labeling by amino acids in cell culture. Wikipedia. [Link]
Dieterich, D.C., Link, A.J., Graumann, J., Tirrell, D.A., & Schuman, E.M. (2006). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Nature Protocols. [Link]
Cagney, G., & Emili, A. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in Functional Genomics & Proteomics. [Link]
Ong, S.E., Blagoev, B., Kratchmarova, I., Kristensen, D.B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. [Link]
Fluorescent labeling of small molecules. Vichem Chemie. [Link]
Rehman, A.U., & Lee, J.H. (2020). Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers. ACS Applied Bio Materials. [Link]
Kim, D., & Park, S.B. (2024). Hybrid Small-Molecule/Protein Fluorescent Probes. Chemical Reviews. [Link]
Wang, L., & Frei, H. (2021). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Accounts of Chemical Research. [Link]
Anim, E.P., Mezzanotte, J., Chu, S., & Stochaj, U. (2023). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PLOS ONE. [Link]
Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. MDPI. [Link]
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Publishing. [Link]
Introduction to Bioconjugation. Chemistry LibreTexts. [Link]
Chemical Conjugation to Less Targeted Proteinogenic Amino Acids. Chemistry – A European Journal. [Link]
Optimization of Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for effective low-disruption labelling of Arabidopsis proteins in vivo. bioRxiv. [Link]
Hatzenpichler, R., Scheidweiler, S., Bjornsson, L., & Orphan, V.J. (2020). Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis. Frontiers in Microbiology. [Link]
Hinz, F.I., & Schuman, E.M. (2011). Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish. ACS Chemical Neuroscience. [Link]
Purification and properties of erythro-β-hydroxyasparate dehydratase from Micrococcus denitrificans. Biochemical Journal. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience : Researchers, synthetic chemists, and drug development professionals.
Welcome to the Application Support Center. The synthesis of Erythro-D-β-Hydroxynorleucine ((2R,3R)-2-amino-3-hydroxyhexanoic acid) presents unique stereochemical challenges. Because natural enzymatic pathways heavily favor threo configurations, isolating the erythro diastereomer requires strict kinetic control, engineered biocatalysts, or sterically rigid chemical auxiliaries. This guide provides mechanistic troubleshooting, validated protocols, and data-driven solutions to optimize your synthetic workflows.
Core Principles & FAQ
Q: Why am I getting predominantly the threo-D-isomer (2R,3S) instead of the erythro-D-isomer (2R,3R) in my D-Threonine Aldolase (DTA) reaction?A: Wild-type DTAs (e.g., from Xanthomonas oryzae) are evolutionarily biased toward threo-β-hydroxy-D-amino acids [1]. The enzyme's active site forces the incoming butyraldehyde into a trajectory that minimizes steric clash with the pyridoxal phosphate (PLP)-glycine enolate, naturally yielding the threo geometry. To achieve erythro selectivity, you must use an engineered DTA variant where the substrate-binding pocket (specifically residues interacting with the aliphatic chain) has been mutated to alter the aldehyde's approach angle [2].
Q: Should I use a biocatalytic (DTA) or chemical (Ni-complex) approach for scale-up?A: If you lack access to heavily engineered DTAs, the chemical approach using chiral Ni(II) Schiff base complexes (Belokon's methodology) is highly recommended for predictable erythro selectivity . The Ni(II) complex locks the enolate geometry, allowing thermodynamic control to dictate the erythro outcome during the aldol addition.
Troubleshooting Guide
Issue 1: Low Diastereomeric Excess (de) in Biocatalytic Aldol Addition
Symptom: HPLC chiral analysis shows an erythro:threo ratio of 40:60 or worse.
Mechanistic Cause: Inadequate spatial constraints in the enzyme's active site allow free rotation of butyraldehyde before C-C bond formation. Furthermore, prolonged reaction times can lead to retro-aldol cleavage and thermodynamic equilibration toward the threo isomer.
Solution:
Kinetic Trapping: Lower the reaction temperature to 4°C. This slows the retro-aldol clearance and traps the kinetically favored product.
Co-solvent Addition: Add up to 20% DMSO. DMSO alters the hydration shell of the active site, often tightening the substrate pocket and improving erythro selectivity by up to 15% [1].
Issue 2: Epimerization During Acidic Hydrolysis of Ni(II) Complexes
Symptom: High erythro selectivity in the intact Ni(II) complex, but a racemic or epimerized mixture after isolation of the free amino acid.
Mechanistic Cause: Prolonged exposure to strong acids at high temperatures during the disassembly of the Ni(II) complex promotes retro-aldol cleavage. The aldehyde dissociates and re-adds non-stereoselectively.
Solution: Strictly control the hydrolysis parameters. Use exactly 3N HCl at 70°C for no more than 30 minutes.
Symptom: Low overall yield (<30%) despite complete consumption of the starting glycine complex.
Mechanistic Cause: Aliphatic aldehydes like butyraldehyde are prone to self-condensation (aldol condensation) under basic conditions, competing with the desired cross-aldol reaction.
Solution: Add butyraldehyde dropwise over 2 hours via a syringe pump at -78°C to keep its steady-state concentration low, preventing self-condensation while favoring the cross-aldol attack by the highly nucleophilic Ni(II) enolate.
Validated Experimental Protocols
Protocol A: Chemical Synthesis via Chiral Ni(II) Schiff Base Complex
Causality & Self-Validation: This protocol relies on the steric bulk of the chiral auxiliary. The Ni(II) ion coordinates the Schiff base, locking the enolate in a planar geometry and shielding the re-face. Attack exclusively occurs from the si-face.
Complexation: Dissolve 10 mmol of the chiral Ni(II)-glycine complex in 50 mL of anhydrous DMF under Argon.
Enolization: Cool the solution to -78°C. Add 1.2 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Validation Check: The solution will deepen in color (typically dark red), indicating successful enolate formation.
Aldol Addition: Inject 15 mmol of freshly distilled butyraldehyde dropwise over 30 minutes. Stir at -78°C for 4 hours, then allow to warm to 0°C.
Quenching: Quench with 5% aqueous acetic acid. Extract the newly formed erythro-Ni(II) complex with dichloromethane.
Hydrolysis: Dissolve the organic extract in 30 mL of MeOH and add 20 mL of 3N HCl. Heat to 70°C for exactly 30 minutes. Validation Check: The organic layer's red color will completely disappear, and the aqueous layer will turn pale green (aqueous Ni²⁺ salts), confirming complete auxiliary cleavage.
Isolation: Purify the free Erythro-D-β-Hydroxynorleucine via Dowex 50W-X8 ion-exchange chromatography.
Protocol B: Biocatalytic Synthesis via Engineered DTA
Causality & Self-Validation: PLP-dependent aldolases form an internal aldimine with the enzyme, which is displaced by glycine. The engineered pocket restricts butyraldehyde orientation.
Preparation: In a 50 mL bioreactor, prepare a solution of 1 M glycine, 10 mM Dithiothreitol (DTT), and 0.05 mM Pyridoxal-5'-phosphate (PLP) in 50 mM Tris-HCl buffer (pH 8.0).
Enzyme Addition: Add 100 U of engineered D-Threonine Aldolase (DTA). Validation Check: The solution should exhibit a faint yellow tint, confirming active PLP loading.
Reaction: Add 200 mM butyraldehyde. Incubate at 15°C with gentle shaking (150 rpm) for 12 hours.
Termination: Terminate by heating to 95°C for 5 minutes to denature the enzyme. Centrifuge to remove precipitated proteins.
Quantitative Data Summary
Table 1: Comparison of Stereoselective Methods for Erythro-D-β-Hydroxynorleucine Synthesis
Synthesis Method
Catalyst / Auxiliary
Temp (°C)
Yield (%)
Erythro:Threo Ratio
Enantiomeric Excess (ee)
Key Troubleshooting Metric
Biocatalytic (Wild-Type)
WT D-Threonine Aldolase
30
45
15 : 85
>99% (D)
High retro-aldol rate
Biocatalytic (Engineered)
Mutant DTA (e.g., Y319L)
15
68
88 : 12
>99% (D)
Enzyme stability / PLP loss
Chemical (Ni-Complex)
(S)-BPB Ni(II) Complex
-78
82
95 : 5
98% (D)
Hydrolysis epimerization
Chemical (SAA)
K₂OsO₄ / (DHQD)₂PHAL
0
35
90 : 10
85% (D)
Poor aliphatic alkene reactivity
Pathway Visualization
Divergent synthetic pathways for Erythro-D-β-Hydroxynorleucine highlighting stereocontrol.
References
Kimura, T., Vassilev, V. P., Shen, G. J., & Wong, C. H. (1997). "Enzymatic Synthesis of β-Hydroxy-α-amino Acids Based on Recombinant d- and l-Threonine Aldolases." Journal of the American Chemical Society.[Link]
He, Y., Li, S., Wang, J., et al. (2023). "Discovery and Engineering of the L-Threonine Aldolase from Neptunomonas marine for the Efficient Synthesis of β-Hydroxy-α-amino Acids via C–C Formation." ACS Catalysis.[Link]
Belokon, Y. N., et al. (1998). "Halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides as new chiral auxiliaries for the asymmetric synthesis of (S)-α-amino acids." Journal of the Chemical Society, Perkin Transactions 1.[Link]
"optimizing yield and purity of Erythro-D-β-Hydroxynorleucine"
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in optimizing the synthesis of Erythro-D-β-Hyd...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in optimizing the synthesis of Erythro-D-β-Hydroxynorleucine (also known as (2R,3R)-2-amino-3-hydroxyhexanoic acid).
This non-canonical amino acid is a critical chiral building block in the development of advanced therapeutics, including complex peptide formulations and antihypertensive intermediates[1]. Because the generation of two contiguous stereocenters presents significant synthetic challenges, this guide focuses on the self-validating mechanistic principles behind biocatalytic approaches, ensuring you achieve >99% enantiomeric excess (ee) and maximize diastereomeric excess (de)[2].
Workflow Overview
Figure 1: Comparison of Biocatalytic and Chemical Synthesis Pathways for Erythro-D-β-Hydroxynorleucine
Standard Operating Procedure (SOP): Biocatalytic Synthesis
The biocatalytic route using D-threonine aldolase (D-TA) is highly favored for its environmental sustainability and exceptional enantioselectivity (>99% ee)[2]. However, controlling diastereoselectivity requires strict kinetic oversight.
Step-by-Step Methodology:
Substrate Preparation: Dissolve 2.0 M Glycine in 50 mM HEPES buffer (pH 7.5). Add 0.1 mM Pyridoxal 5'-phosphate (PLP) as the essential cofactor.
Causality: A massive molar excess of glycine is mandatory to drive the thermodynamically unfavorable aldol condensation forward[2].
Aldehyde Feeding: Introduce 0.5 M butyraldehyde. Due to its low aqueous solubility and potential enzyme toxicity, use a continuous fed-batch approach or a 15% v/v DMSO co-solvent system[3].
Biocatalysis: Add purified D-threonine aldolase. For the erythro configuration, utilize D-TA derived from Alcaligenes xylosoxidans, which inherently favors the D-syn (erythro) form[4]. Incubate at 30°C with gentle orbital shaking.
Reaction Monitoring (Self-Validation): Sample the reactor every 30 minutes. Quench with 1% TFA and analyze via chiral HPLC to monitor the erythro:threo ratio. Stop the reaction before thermodynamic equilibrium favors the anti-isomer.
Downstream Purification: Terminate the reaction by ultrafiltration to recover the enzyme. Pass the permeate through a Dowex 50WX8 strongly acidic cation-exchange resin to remove unreacted butyraldehyde. Elute the amino acid mixture with 1 M aqueous ammonia.
Diastereomeric Enrichment: Perform selective fractional crystallization from aqueous ethanol to isolate the less soluble Erythro-D-β-Hydroxynorleucine.
Troubleshooting Guide & FAQs
Q: My reaction yields a poor erythro:threo ratio (low de). How can I enrich the erythro diastereomer?A: This is a classic issue of thermodynamic vs. kinetic control. The C-C bond formation catalyzed by threonine aldolase is highly reversible[3]. While the erythro (syn) isomer is kinetically favored early in the reaction by specific D-TA variants[4], extended incubation allows the retro-aldol reaction to occur. This shifts the equilibrium toward the thermodynamically more stable threo (anti) isomer.
Solution: Implement strict kinetic control by shortening the reaction time. Terminate the reaction immediately once the maximum erythro concentration is reached, even if overall aldehyde conversion is incomplete.
Q: The overall yield is plateauing at 40-50%. What is limiting the conversion?A: Yield plateauing is caused by the inherently unfavorable thermodynamics of the aldol condensation and severe product inhibition.
Solution: You must manipulate Le Chatelier’s principle. Maintain a high molar excess of glycine (at least 4:1 relative to butyraldehyde)[2]. Additionally, consider in-situ product removal (ISPR) techniques, such as continuous crystallization, to pull the equilibrium forward.
Q: I am observing rapid enzyme inactivation within the first two hours. How do I stabilize the aldolase?A: Butyraldehyde is highly reactive and can form dead-end Schiff bases with surface lysine residues on the aldolase, stripping the enzyme of its PLP cofactor.
Solution: Never add the aldehyde as a single bolus. Use a continuous fed-batch system to maintain a low steady-state concentration of butyraldehyde. Ensure the buffer is supplemented with excess PLP (0.1 - 0.5 mM) to continuously regenerate the active holoenzyme[3].
Q: Why should I choose the biocatalytic route over Sharpless Asymmetric Aminohydroxylation?A: While chemical asymmetric synthesis can provide excellent diastereomeric excess (>95% de), it relies on toxic heavy metals (Osmium) and expensive chiral ligands, making scale-up costly and environmentally problematic. The biocatalytic route operates in aqueous media, is highly scalable, and guarantees absolute enantiopurity (>99% ee)[2], provided the downstream crystallization is optimized.
Process Optimization Data
To assist in your experimental design, the following table summarizes the expected performance metrics of various synthetic strategies for β-hydroxy-α-amino acids based on field-validated data[2][3][4].
Synthesis Method
Catalyst / Reagent
Enantiomeric Excess (ee)
Diastereomeric Excess (de)
Overall Yield
Key Limitation
Biocatalytic (Kinetic)
D-Threonine Aldolase (A. xylosoxidans)
>99%
~60-70% (Erythro favored)
40-50%
Requires strict timing to prevent retro-aldol equilibration.
Technical Support Center: Improving the Efficiency of Enzymatic Resolution of β-Hydroxynorleucine
This guide is intended for researchers, scientists, and drug development professionals engaged in the enzymatic kinetic resolution of β-hydroxynorleucine. As a non-natural amino acid, enantiomerically pure β-hydroxynorle...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is intended for researchers, scientists, and drug development professionals engaged in the enzymatic kinetic resolution of β-hydroxynorleucine. As a non-natural amino acid, enantiomerically pure β-hydroxynorleucine is a valuable chiral building block in pharmaceutical synthesis. However, achieving high efficiency and enantioselectivity in its resolution can be challenging. This document provides practical, in-depth troubleshooting advice and foundational knowledge to help you overcome common experimental hurdles and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the basis of a successful enzymatic resolution strategy.
Q1: Which class of enzymes is most effective for the kinetic resolution of β-hydroxynorleucine?
A1: Lipases (EC 3.1.1.3) are the most commonly employed and versatile enzymes for this transformation.[1] Their natural function is to hydrolyze triglycerides, but they exhibit broad substrate specificity and can catalyze enantioselective acylation or hydrolysis of a wide range of non-natural substrates, including β-amino acids, in organic solvents.[1][2] Lipases from Candida antarctica (specifically Lipase B, often immobilized as Novozym 435), Pseudomonas cepacia (now Burkholderia cepacia), and Candida rugosa have shown great success in resolving various chiral alcohols and amines.[3][4][5] The choice often depends on the specific derivative of β-hydroxynorleucine being used (e.g., an ester or N-acetylated form).
Q2: What is the fundamental principle of "kinetic resolution"?
A2: Kinetic resolution is a method for separating a racemic mixture (a 50:50 mix of two enantiomers) by taking advantage of the differential reaction rates of the enantiomers with a chiral catalyst, in this case, an enzyme. The enzyme will preferentially catalyze the transformation of one enantiomer (the "fast-reacting" one) into a new product, leaving the other "slow-reacting" enantiomer unreacted. For example, in an acylation reaction, the enzyme might specifically acylate the (R)-enantiomer of β-hydroxynorleucine ester, leaving the (S)-enantiomer untouched. The key limitation is that the maximum theoretical yield for a single enantiomer is 50%. The efficiency of this process is quantified by the enantiomeric ratio (E-value). An E-value greater than 100 is generally considered excellent for practical applications.[6]
Q3: Why is the choice of an acyl donor important in lipase-catalyzed resolutions?
A3: The acyl donor plays a critical role in the reaction kinetics and enantioselectivity. Activated acyl donors like vinyl acetate or isopropenyl acetate are often used because they generate acetaldehyde or acetone as byproducts, respectively. These byproducts do not participate in a reverse reaction, which drives the equilibrium towards product formation. However, be aware that high concentrations of byproducts like acetaldehyde can potentially deactivate some enzymes.[5] The structure of the acyl donor can also influence how the substrate fits into the enzyme's active site, thereby affecting selectivity.
Q4: What are the benefits of using an immobilized enzyme?
Enhanced Stability: Immobilization often protects the enzyme from denaturation by organic solvents, temperature fluctuations, and pH shifts, leading to a longer operational lifespan.[7][8][9]
Easy Separation: The immobilized enzyme can be easily recovered from the reaction mixture by simple filtration, preventing contamination of the product.[7]
Reusability: The recovered enzyme can be reused for multiple reaction cycles, which is crucial for reducing the high cost associated with biocatalysts.[7][10]
Process Intensification: Immobilized enzymes are well-suited for use in continuous-flow reactors, allowing for more efficient and scalable processes.[11]
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is designed to help you diagnose and solve specific problems encountered during your experiments.
Issue 1: Low Enantiomeric Excess (ee) or Low E-Value
Symptom: The reaction proceeds to ~50% conversion, but the enantiomeric excess of both the remaining substrate and the product is unacceptably low.
Possible Causes & Recommended Solutions
Possible Cause
Recommended Solution
Scientific Rationale
Suboptimal Temperature
Screen a range of temperatures (e.g., 25°C to 60°C). Lower temperatures often increase enantioselectivity.[12]
Enantioselectivity arises from the difference in activation energy (ΔΔG‡) between the two enantiomeric transition states. Lowering the temperature makes the reaction more sensitive to this energy difference, often favoring the more selective pathway.[13] Conversely, for some enzyme-substrate pairs, an "inversion temperature" exists, above which selectivity can paradoxically increase.[6]
Inappropriate Solvent
Screen a variety of organic solvents with different polarities (log P values). Common choices include hexane, toluene, methyl tert-butyl ether (MTBE), and diisopropyl ether (DIPE).[4][14]
The solvent interacts directly with the enzyme and can alter its conformation and flexibility.[2][15] A non-polar, hydrophobic solvent generally helps maintain the enzyme's essential water layer and can lead to higher activity and selectivity.[16] Highly polar solvents may strip this water layer, leading to denaturation.
Incorrect Water Activity (aw)
For reactions in organic media, the amount of water is critical. Control the water activity by adding a specific amount of water or buffer, or by using salt hydrate pairs.
Lipases require a thin layer of water to maintain their catalytically active conformation. Too little water can render the enzyme inactive, while too much water can promote unwanted hydrolysis reactions and reduce enantioselectivity by increasing the flexibility of the enzyme's active site.[2]
Poor Enzyme Choice
Screen a panel of different lipases (e.g., from B. cepacia, C. antarctica B, P. fluorescens).
Enantioselectivity is highly dependent on the specific interactions between the substrate and the amino acid residues in the enzyme's active site. Different lipases have differently shaped active sites, leading to varying selectivities for the same substrate.[3]
Issue 2: Low or No Reaction Conversion
Symptom: After the expected reaction time, analysis (e.g., by HPLC or GC) shows little to no formation of the product.
Possible Causes & Recommended Solutions
Possible Cause
Recommended Solution
Scientific Rationale
Enzyme Inactivation
Verify enzyme activity with a standard substrate (e.g., hydrolysis of p-nitrophenyl butyrate).[17] If using a free enzyme powder, consider immobilization to enhance stability.[9][18]
The enzyme may have been denatured by the solvent, temperature, or impurities.[19] Immobilization provides a protective microenvironment that can shield the enzyme from harsh conditions.[7][8]
Substrate Inhibition
Run the reaction at several different substrate concentrations. If inhibition is observed, maintain a lower substrate concentration, possibly through fed-batch addition.
At high concentrations, the substrate molecule itself can bind to the enzyme in a non-productive manner, effectively acting as an inhibitor and reducing the overall reaction rate.[20]
Product Inhibition
Monitor the reaction progress over time. If the rate slows dramatically, it may indicate product inhibition. Consider in-situ product removal (ISPR) techniques if feasible.
The product of the reaction can sometimes bind to the active site, preventing the substrate from entering and thus inhibiting further conversion.
Mass Transfer Limitations
Ensure adequate mixing/agitation of the reaction mixture, especially when using an immobilized enzyme.
In heterogeneous catalysis, the reaction rate can be limited by the diffusion of the substrate from the bulk solution to the surface of the enzyme catalyst.[21] Insufficient mixing exacerbates this issue.
Issue 3: Poor Reproducibility Between Batches
Symptom: Identical experimental setups yield significantly different results (conversion, ee) from one run to the next.
Possible Causes & Recommended Solutions
Possible Cause
Recommended Solution
Scientific Rationale
Variable Water Content
Use anhydrous solvents and dry all glassware thoroughly. Precisely control the amount of water or buffer added to each reaction.
As mentioned, water activity is a critical parameter. Small, uncontrolled variations in water content from atmospheric moisture or wet reagents can lead to large differences in enzyme performance.[2]
Inconsistent Enzyme Quality
Purchase enzymes from a reputable supplier. If using an in-house preparation, ensure the purification and immobilization protocols are standardized and validated.
The activity of commercial enzyme preparations can vary between lots. Establishing a standard activity assay for each new batch is good practice.
Degradation of Reagents
Use fresh reagents and solvents. Verify the purity of the substrate and acyl donor before use.
Degradation of the substrate or acyl donor can introduce impurities that may inhibit the enzyme or lead to side reactions, affecting both conversion and selectivity.[12]
Key Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Acylation
Preparation: To a 25 mL oven-dried flask, add the racemic β-hydroxynorleucine derivative (e.g., methyl ester, 1.0 mmol).
Solvent & Enzyme Addition: Add 10 mL of an anhydrous organic solvent (e.g., MTBE). Add the immobilized lipase (e.g., Novozym 435, 50 mg).
Reaction Initiation: Add the acyl donor (e.g., vinyl acetate, 1.5 mmol) to start the reaction.
Incubation: Place the flask in an orbital shaker set to 200 rpm and the desired temperature (e.g., 40°C).
Monitoring: Periodically take small aliquots from the reaction mixture. Filter out the enzyme and analyze the sample by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.
Termination: Once the reaction reaches approximately 50% conversion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.
Workup: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of unreacted substrate and acylated product can be separated by column chromatography.
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
Determining ee accurately is crucial for evaluating the success of the resolution.[22]
Sample Preparation: Dilute the reaction aliquot or the final product mixture in the mobile phase to a concentration of approximately 1 mg/mL.[23]
HPLC System & Column: Use a standard HPLC system with a UV detector. A chiral stationary phase (CSP) column is required. Common choices for amino acid derivatives include polysaccharide-based columns (e.g., Daicel CHIRALPAK series).
Method Development:
Mobile Phase: Start with a mixture of hexane and isopropanol (e.g., 90:10 v/v). Adjust the ratio to optimize the separation of the two enantiomers. Small amounts of an additive like trifluoroacetic acid (TFA) may be needed for amino acid derivatives.
Flow Rate: A typical flow rate is 1.0 mL/min.
Detection: Set the UV detector to a wavelength where the compounds have strong absorbance (e.g., 220 nm).
Analysis: Inject the sample. The two enantiomers should appear as separate peaks with different retention times.
Calculation: Integrate the peak areas for each enantiomer. Calculate the ee using the formula:
Workflow for Troubleshooting Low Enantioselectivity
The following diagram outlines a logical workflow for diagnosing and resolving issues of low enantioselectivity.
Caption: A decision-tree workflow for systematically troubleshooting low enantioselectivity in enzymatic resolutions.
References
Watanabe, K., Koshiba, T., Yasufuku, Y., Miyazawa, T., & Ueji, S. (2001). Effects of substituent and temperature on enantioselectivity for lipase-catalyzed esterification of 2-(4-substituted phenoxy) propionic acids in organic solvents. Bioorganic Chemistry, 29(2), 65-76. [Link]
Gotor, V., et al. (1997). Methods for the immobilization of lipases and their use for ester synthesis. Journal of Molecular Catalysis B: Enzymatic, 3(1-4), 67-74. [Link]
Hu, X., et al. (2022). Immobilization for Lipase: Enhanced Activity and Stability by Flexible Combination and Solid Support. Applied Biochemistry and Biotechnology, 194(11), 5257-5273. [Link]
Al-Zuhair, S. (2025). Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. ACS Omega. [Link]
Carrea, G., et al. (2000). Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases. Chemical Communications, (21), 2145-2146. [Link]
Szewczyk, B., et al. (2013). Substrate Inhibition in Lipase-Catalysed Transesterification of Mandelic Acid with Vinyl Acetate. Chemical and Process Engineering, 34(1), 67-77. [Link]
Zhang, H., et al. (2026). Advances in lipase immobilization and applications in biofabrication. RSC Advances. [Link]
Konc, J., et al. (2021). Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. Journal of Chemical Information and Modeling, 61(11), 5676-5687. [Link]
Sharma, R., et al. (2004). Immobilization and stability studies of a lipase from thermophilic Bacillus sp. Indian Journal of Microbiology, 44(1), 33-37. [Link]
Mbanjwa, M. B., et al. (2018). Influence of temperature on enantioselectivity of ESL-001-01. Process Biochemistry, 66, 15-21. [Link]
Salwoom, L., et al. (2020). A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation. Frontiers in Bioengineering and Biotechnology, 8, 580. [Link]
Aydemir, A. (2022). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction. Preprints. [Link]
Douky, A., & Zhao, H. (2016). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. Catalysts, 6(2), 29. [Link]
Prokop, Z., et al. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Applied Microbiology and Biotechnology, 97(12), 5347-5358. [Link]
Guagliardi, A., et al. (2002). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 131(2), 225-233. [Link]
Szewczyk, B., et al. (2013). Substrate Inhibition in Lipase-Catalysed Transesterification of Mandelic acid with Vinyl Acetate. ResearchGate. [Link]
Kumar, A., & Sharma, V. (2022). Regulating Lipase Inhibition by Adjusting Composition of Binary Mixtures of 1-Ethyl-3 methylimidazolium Ethylsulfate. Journal of Solution Chemistry, 51(1), 81-93. [Link]
Schmidt, F., & Wanner, J. (2018). Investigations of substrate specificity of lipase and esterase from Triticum aestivum and their Michaelis-Menten kinetics. Journal of Chemical Education, 95(10), 1836-1841. [Link]
Greenstein, J. P., et al. (1956). Beta-hydroxynorleucine: separation of its isomers and biological studies. Journal of the National Cancer Institute, 16(5), 1167-1178. [Link]
Kumar, A., et al. (2021). Dynamic Kinetic Resolution of 2‐Hydroxybiaryl Atropisomers via Lipase‐Catalyzed Enantioselective O‐Acylation. Chemistry – A European Journal, 27(45), 11649-11654. [Link]
Brask, J., & Jensen, A. D. (2013). Immobilisation and application of lipases in organic media. Chemical Society Reviews, 42(15), 6439-6451. [Link]
Klibanov, A. M. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. ACS Catalysis, 3(11), 2564-2571. [Link]
Forró, E., & Fülöp, F. (2011). Lipase on carbon nanotubes – an active, selective, stable and easy-to-optimize nanobiocatalyst for kinetic resolutions. Catalysis Science & Technology, 1(5), 793-799. [Link]
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Pharmaceutical Processing and Practices, 1(1), 1-4. [Link]
Sánchez, F. G., & Gallardo, A. G. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(2), 119-124. [Link]
Gotor-Fernández, V., & Gotor, V. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(11), 19994-20019. [Link]
Kumar, A., et al. (2011). Kinetic Modeling and Statistical Optimization of Lipase Catalyzed Enantioselective Resolution of (R,S)-2-pentanol. Organic Process Research & Development, 15(5), 1130-1137. [Link]
Hult, K., & Berglund, P. (2003). Rational design of enantioselective enzymes requires considerations of entropy. Trends in Biotechnology, 21(1), 8-12. [Link]
Forró, E., & Fülöp, F. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 28(17), 6331. [Link]
Vayda, A., & Hilvert, D. (1998). Rational Control of Enzymatic Enantioselectivity through Solvation Thermodynamics. Journal of the American Chemical Society, 120(49), 12998-12999. [Link]
Sánchez, F. G., & Gallardo, A. G. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]
Reetz, M. T. (2002). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. Proceedings of the National Academy of Sciences, 99(26), 16512-16517. [Link]
Szymańska, K., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 27(14), 4353. [Link]
D'Accolti, L., et al. (2021). Bioreactor and Bioprocess Design Issues in Enzymatic Hydrolysis of Lignocellulosic Biomass. Catalysts, 11(6), 680. [Link]
Zdarta, J., et al. (2020). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Scientific Reports, 10(1), 1-12. [Link]
Mattinen, M.-L. (2009). Enzymatic cross-linking of β-casein and its impact on digestibility and allergenicity. ResearchGate. [Link]
Li, M., et al. (2016). Current Understanding of the Correlation of Lignin Structure with Biomass Recalcitrance. Frontiers in Chemistry, 4, 45. [Link]
Technical Support Center: Overcoming Aggregation in Peptides Containing Erythro-D-β-Hydroxynorleucine
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for managing and overcoming aggregation in syntheti...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for managing and overcoming aggregation in synthetic peptides incorporating the non-canonical amino acid, Erythro-D-β-Hydroxynorleucine.
Introduction
The incorporation of non-canonical amino acids like Erythro-D-β-Hydroxynorleucine offers exciting possibilities for designing novel peptides with enhanced therapeutic properties. However, these unique residues can also introduce significant challenges, most notably a heightened propensity for aggregation. This guide is designed to be a comprehensive resource, offering field-proven insights and evidence-based protocols to help you navigate these challenges effectively.
The self-assembly of peptides is influenced by hydrophobic forces and intermolecular hydrogen bond networks.[1] The specific amino acid sequence dictates these interactions. The ability to include non-natural peptidomimetics provides synthetic chemists with opportunities to create new peptide-based materials.[1]
This section addresses specific problems you might encounter during your workflow, providing explanations of the underlying causes and actionable solutions.
Scenario 1: My peptide precipitated out of solution during purification by Reverse-Phase HPLC.
Question: I was purifying my Erythro-D-β-Hydroxynorleucine-containing peptide using a standard water/acetonitrile gradient with 0.1% TFA, and it precipitated on the column or in the collection tube. What went wrong and how can I fix it?
Answer:
Precipitation during RP-HPLC is a common issue, particularly with hydrophobic or aggregation-prone peptides. The high concentration of the peptide as it elutes in a narrow band, combined with the increasing organic solvent concentration, can favor self-association over solvation.
Immediate Corrective Actions:
Reduce Peptide Concentration: The most straightforward solution is to load less peptide onto the column.[2] This reduces the likelihood of reaching a critical concentration for aggregation as the peptide elutes.
Modify the Gradient: A shallower gradient can broaden the elution peak, lowering the instantaneous concentration of the peptide and reducing the chances of precipitation.
Adjust the Mobile Phase: Increasing the initial percentage of organic solvent in your gradient can sometimes prevent on-column precipitation for very hydrophobic compounds.
In-depth Explanation & Long-Term Solutions:
The Erythro-D-β-Hydroxynorleucine residue, with its hydroxyl group and alkyl chain, can participate in both hydrogen bonding and hydrophobic interactions. The interplay of these forces is complex and highly dependent on the surrounding amino acid sequence. The structured arrangement of peptides into β-sheet fibrils is a result of a combination of intramolecular and intermolecular interactions.[3]
dot
graph TD {
A[High Peptide Concentration in Elution Band] --> B{Supersaturation};
C[Increasing Acetonitrile Concentration] --> D{Decreased Solvation};
B --> E{Aggregation Nucleation};
D --> E;
E --> F[Precipitation];
subgraph "Causative Factors"
A; C;
end
subgraph "Consequences"
F;
end
}
caption: "Workflow of Precipitation during RP-HPLC."
Scenario 2: My lyophilized peptide won't dissolve in aqueous buffers.
Question: I've synthesized and lyophilized my peptide, but now it's forming a gel or a fine suspension in my standard phosphate-buffered saline (PBS). How can I get it into solution for my assay?
Answer:
This is a classic sign of aggregation. Lyophilization can sometimes trap peptides in an aggregated state. The key is to disrupt these intermolecular interactions to allow for proper solvation.
Step-by-Step Solubilization Protocol:
Characterize Your Peptide's Charge: First, determine the theoretical net charge of your peptide at neutral pH. Assign a value of +1 for each basic residue (K, R, H, N-terminus) and -1 for each acidic residue (D, E, C-terminus).[4]
Select an Initial Solvent Based on Charge:
Net Positive Charge (Basic): Start with a small amount of 10-25% acetic acid to dissolve the peptide, then dilute slowly with your aqueous buffer.[5]
Net Negative Charge (Acidic): Use a small amount of 0.1M ammonium bicarbonate or a dilute (0.1%) ammonium hydroxide solution to dissolve the peptide, followed by gradual dilution.[6]
Net Zero Charge (Neutral/Hydrophobic): These are often the most challenging. Begin by dissolving the peptide in a minimal volume of an organic solvent like DMSO, DMF, or acetonitrile.[4][7] Then, slowly add your aqueous buffer while vortexing. If the peptide begins to precipitate, you have reached its solubility limit in that particular co-solvent mixture.[7]
Use Chaotropic Agents for Stubborn Aggregates: If the above methods fail, you may need to use a strong denaturant. Dissolve the peptide in 6 M guanidine-HCl or 8 M urea, and then dialyze or use a desalting column to exchange it into your final buffer.[5] This should only be used as a last resort, as it can be difficult to completely remove these agents.
Expert Insight: The β-hydroxyl group on Erythro-D-β-Hydroxynorleucine can form strong intermolecular hydrogen bonds, which can act as a nucleation point for aggregation.[3][8][9][10] Disrupting these hydrogen bonds is crucial for solubilization.
Frequently Asked Questions (FAQs)
Q1: How does the stereochemistry of Erythro-D-β-Hydroxynorleucine impact aggregation?
A1: Stereochemistry plays a critical role in how a peptide chain can pack into an ordered aggregate. The specific Erythro configuration, combined with the D-amino acid backbone, will enforce a unique set of dihedral angles that may either favor or disfavor the formation of the β-sheet structures common in aggregates. While peptides made of all L- or all D-amino acids can readily form these structures, alternating L- and D-amino acids can disrupt the hydrogen bonding patterns required for stable β-sheets.[11] The specific impact of the Erythro-D-β-Hydroxynorleucine residue will be context-dependent, influenced by the surrounding amino acids.
Q2: Can I predict the aggregation potential of my peptide sequence before synthesis?
A2: While perfect prediction is difficult, several factors can indicate a high aggregation propensity:
High Hydrophobic Content: Peptides with over 50% hydrophobic residues are at high risk of aggregation.[4][12]
Alternating Hydrophilic/Hydrophobic Residues: This pattern can promote the formation of amphipathic structures that self-assemble.
Presence of β-branched Amino Acids: Residues like Valine and Isoleucine near the Erythro-D-β-Hydroxynorleucine can increase aggregation.
Several online tools can predict aggregation-prone regions, although they may not be specifically parameterized for non-canonical amino acids.
Q3: What analytical techniques can I use to monitor peptide aggregation?
A3: A multi-faceted approach is best for characterizing aggregation.
Technique
Information Provided
Notes
UV-Vis Spectroscopy
Measures turbidity or light scattering at wavelengths like 350 nm, indicating the presence of large, insoluble aggregates.[13][14]
Simple and quick for initial assessment.
Thioflavin T (ThT) Fluorescence
Detects the formation of amyloid-like fibrils rich in β-sheet structures.[13] An increase in fluorescence indicates aggregation.
Highly sensitive for specific types of aggregates.
Dynamic Light Scattering (DLS)
Measures the size distribution of particles in solution, allowing for the detection of soluble oligomers and larger aggregates.[13][15]
Excellent for monitoring the early stages of aggregation.
Size Exclusion Chromatography (SEC)
Separates monomers from dimers and higher-order soluble aggregates, allowing for quantification.[14][16]
A powerful tool for analyzing the distribution of soluble species.[16]
Circular Dichroism (CD)
Monitors changes in the peptide's secondary structure, such as a transition from random coil to β-sheet.
Provides insight into the structural changes accompanying aggregation.
Q4: Are there any additives I can include in my buffer to prevent aggregation?
A4: Yes, several additives, often referred to as excipients, can help maintain peptide solubility.
Additive
Mechanism of Action
Typical Concentration
L-Arginine
Suppresses aggregation by interacting with both charged and hydrophobic regions of the peptide.[17]
50-100 mM
Sugars (e.g., Sucrose, Trehalose)
Provide thermal protection and stabilize the native peptide conformation.[17][18]
5-10% (w/v)
Polyols (e.g., Glycerol, Mannitol)
Increase the stability of the native state and can improve solubility.[17][18]
5-20% (v/v)
Non-ionic Surfactants (e.g., Polysorbate 20/80)
Can coat hydrophobic patches on the peptide surface, preventing self-association.[17]
0.01% - 0.1%
The choice of additive is protein-specific and often requires empirical screening to find the most effective one.[17][18]
}
caption: "Key Factors and Solutions for Peptide Aggregation."
Experimental Protocols
Protocol 1: Systematic Solubility Screening
This protocol allows you to empirically determine the optimal solvent system for your peptide in a systematic manner.
Materials:
Lyophilized peptide
Sterile, distilled water
10% Acetic Acid
0.1 M Ammonium Bicarbonate
Dimethyl sulfoxide (DMSO)
Microcentrifuge tubes
Vortex mixer
Procedure:
Aliquot a small, known amount of your lyophilized peptide (e.g., 0.1 mg) into several microcentrifuge tubes.
Test Aqueous Solubility: To the first tube, add a calculated volume of sterile water to achieve a high target concentration (e.g., 10 mg/mL). Vortex thoroughly. If it doesn't dissolve, proceed to the next step.
Test pH-Modified Solubility:
Based on your peptide's net charge (see FAQ), add the appropriate acidic or basic solution dropwise to a new tube of peptide, vortexing between each addition until dissolved.
Once dissolved, slowly add your target buffer and observe for any precipitation.
Test Organic Co-solvent Solubility:
To a new tube, add the minimum volume of DMSO required to fully dissolve the peptide.
Slowly add your target buffer in small increments, vortexing continuously. Note the point at which the peptide begins to precipitate. This will give you the maximum tolerable aqueous buffer concentration for that amount of DMSO.
Observation and Selection: Based on these tests, select the solvent system that provides the best solubility and is compatible with your downstream application.
Protocol 2: Disaggregation of Pre-formed Fibrils
This protocol is for rescuing peptide material that has already aggregated.
Materials:
Aggregated peptide solution/suspension
8 M Guanidine-HCl or 8 M Urea solution
Dialysis tubing (with appropriate molecular weight cut-off) or a desalting column
Target assay buffer
Procedure:
Add the denaturant solution (Guanidine-HCl or Urea) to your aggregated peptide to achieve a final denaturant concentration of 6 M.
Incubate the mixture, with gentle agitation, until the solution clarifies, indicating the aggregates have dissolved. This may take several hours.
Buffer Exchange:
Dialysis: Transfer the peptide-denaturant solution to dialysis tubing and dialyze against your target buffer. Perform several buffer changes over 24-48 hours to gradually remove the denaturant.
Desalting Column: Equilibrate a desalting column with your target buffer. Apply the peptide-denaturant solution to the column and collect the fractions containing your peptide, now in the target buffer.
Concentration and Analysis: Measure the concentration of the recovered peptide and confirm its monomeric state using an appropriate analytical technique like DLS or SEC.
References
Vertex AI Search. (2025, October 30). Understanding Peptide Stability Under Various pH Conditions.
Vertex AI Search. (2025, September 25).
Santamaria-Castellvi, G., et al. (2020, January 8). pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity. PMC. [Link]
BioStrata Research. (2026, March 22). Peptide Solubility & Reconstitution.
APC. (2021, August 25). 5 must-know techniques for analyzing protein aggregation. [Link]
Waters. (2025, June 24). Protein Aggregates: Analytical Techniques to Address Hidden Complexities.
ChemRxiv. (2018, November 28). Interactions of Aggregating Peptides Probed by IR-UV Action Spectroscopy.
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
NIH. (2013). Rational Design of Solution Additives for the Prevention of Protein Aggregation. PMC. [Link]
ACS Publications. (2010, March 24). Investigating the Effect of pH on the Aggregation of Two Surfactant-Like Octapeptides. Langmuir.
BioXconomy. (2026, March 30). Peptide conjugates loosen up antibody therapeutics for range of conditions.
Royal Society of Chemistry. (2024, March 7). Peptide hydrogen-bonded organic frameworks. Chemical Society Reviews. [Link]
PubMed. (2010, February 5). From peptides to their alternating ester-urea analogues: synthesis and influence of hydrogen bonding motif and stereochemistry on aggregation. [Link]
ResearchGate. (2015, August 5).
Alzforum. (2022, July 7). Too Clingy: Extra Hydrogen Bond Prompts Protein Aggregation. [Link]
RSC Publishing. (2019, January 8). Interactions of aggregating peptides probed by IR-UV action spectroscopy.
NIH. (2007). Disassembly of preformed amyloid beta fibrils by small organofluorine molecules. PMC. [Link]
bioRxiv. (2022, October 22).
NIH. (2022). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. PMC. [Link]
ACS Publications. (2021, August 5). Disaggregation Behavior of Amyloid β Fibrils by Anthocyanins Studied by Total-Internal-Reflection-Fluorescence Microscopy Coupled with a Wireless Quartz-Crystal Microbalance Biosensor. Analytical Chemistry.
NIH. (2011). Discovery and characterization of a mammalian amyloid disaggregation activity. PMC. [Link]
ACS Publications. (2013, May 24). Probing the Role of Backbone Hydrogen Bonds in Protein–Peptide Interactions. Journal of the American Chemical Society.
BenchChem. (2025).
Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]
Technical Support Center: Peptide Cleavage Cocktails for Sequences Containing Erythro-D-β-Hydroxynorleucine (Hyn)
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with peptides incorporating the non-proteinogenic amino acid Erythro-D-β-Hydroxynorleucine (Hyn). This gui...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with peptides incorporating the non-proteinogenic amino acid Erythro-D-β-Hydroxynorleucine (Hyn). This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) to ensure successful cleavage of these unique peptides from solid-phase resins.
Introduction: The Challenge of β-Hydroxylated Residues
Erythro-D-β-Hydroxynorleucine, a non-standard amino acid, introduces a secondary hydroxyl group on its side chain. While this modification can be crucial for therapeutic efficacy, it also presents a potential vulnerability during the final cleavage and deprotection step in solid-phase peptide synthesis (SPPS). The strong acidic conditions required for cleavage, typically using trifluoroacetic acid (TFA), can lead to undesirable side reactions involving this hydroxyl group. This guide will equip you with the knowledge to mitigate these risks and optimize your cleavage strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when cleaving a peptide containing Erythro-D-β-Hydroxynorleucine?
The main concern is the stability of the β-hydroxyl group in the presence of strong acid (TFA). The primary potential side reaction is acid-catalyzed dehydration, which would result in the formation of an unsaturated amino acid residue within your peptide sequence. This dehydration is analogous to the E1 or E2 elimination pathways seen in the dehydration of β-hydroxy carbonyl compounds under acidic conditions.[1][2] Additionally, incomplete cleavage due to steric hindrance or unforeseen interactions of the Hyn side chain should be considered.
Q2: Do I need to use a special protecting group for the Hyn side chain during synthesis?
For Fmoc-based SPPS, it is highly recommended to protect the β-hydroxyl group of Hyn to prevent side reactions during peptide synthesis, such as O-acylation.[3] A common and effective protecting group for hydroxyl-containing amino acids like serine and threonine is the tert-butyl (tBu) group.[4] This group is acid-labile and will be removed during the final TFA cleavage step. The use of a tBu protecting group is generally compatible with standard Fmoc/tBu synthesis strategies.[5]
Q3: Can I use a standard TFA cleavage cocktail for a peptide with Hyn?
A standard TFA cleavage cocktail, such as Reagent B (TFA/Water/TIPS, 95:2.5:2.5), can be a good starting point, but careful consideration of scavengers is crucial.[6] The choice of cocktail should be guided by the other amino acids present in your sequence. For instance, if your peptide also contains sensitive residues like Trp, Met, or Cys, a more complex cocktail like Reagent K (TFA/Phenol/Water/Thioanisole/EDT) would be more appropriate to prevent side reactions with those residues.[7]
Q4: How does the "Erythro-D" stereochemistry of Hyn affect the cleavage process?
Troubleshooting Guide
This section addresses common issues you may encounter when cleaving peptides containing Erythro-D-β-Hydroxynorleucine.
Problem
Potential Cause(s)
Recommended Solution(s)
Low peptide yield after cleavage.
1. Incomplete cleavage from the resin. 2. Precipitation issues. 3. Adsorption to labware.
1. Extend the cleavage time (e.g., from 2 hours to 4 hours) and perform a small-scale trial to monitor for side products. 2. Ensure the use of cold diethyl ether for precipitation and consider a second precipitation step. 3. Silanize glassware to minimize peptide loss.
Presence of a major side product with a mass of -18 Da from the target peptide.
Dehydration of the Hyn side chain.
1. Reduce cleavage temperature: Perform the cleavage reaction at a lower temperature (e.g., 4°C or on an ice bath) to decrease the rate of the dehydration side reaction. 2. Minimize cleavage time: Conduct a time-course study (e.g., 1, 2, and 4 hours) to determine the minimum time required for complete cleavage and deprotection.[8] 3. Use a milder cleavage cocktail: For very sensitive sequences, consider a cleavage cocktail with a lower percentage of TFA, although this may require longer reaction times for complete deprotection of other side chains.
Multiple unidentified peaks in the HPLC chromatogram.
1. A combination of side reactions (e.g., dehydration, incomplete deprotection of other residues). 2. Re-attachment of protecting groups to sensitive residues.
1. Ensure your cleavage cocktail contains appropriate scavengers for all sensitive amino acids in your sequence (e.g., TIPS for trityl groups, water for t-butyl groups, and thioanisole/EDT for others).[3] 2. Analyze each major peak by mass spectrometry to identify the nature of the side products, which will help in optimizing the cleavage conditions.
Incomplete removal of the Hyn side-chain protecting group (if used).
Insufficient cleavage time or TFA concentration.
Extend the cleavage time or use a higher concentration of TFA. However, be mindful that this may increase the risk of dehydration. A careful balance must be found through small-scale optimization experiments.
Experimental Protocols
Protocol 1: Standard Cleavage of Hyn-Containing Peptides
This protocol is a good starting point for peptides containing Hyn and other non-sensitive amino acids.
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), DCM (3x), and methanol (2x), then dry it thoroughly under vacuum for at least 1 hour.[8]
Cleavage Cocktail Preparation: In a fume hood, prepare fresh "Reagent B" cleavage cocktail:
95% Trifluoroacetic acid (TFA)
2.5% Water
2.5% Triisopropylsilane (TIS)
Cleavage Reaction:
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[8]
Gently agitate the mixture at room temperature for 2 hours.
Peptide Precipitation and Purification:
Filter the resin and collect the TFA solution containing the cleaved peptide.
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
Centrifuge the mixture to pellet the crude peptide.
Wash the peptide pellet twice with cold diethyl ether.
Dry the crude peptide under vacuum.
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterize the purified peptide by mass spectrometry (MS) to confirm the correct mass and absence of dehydration.
Protocol 2: Cleavage of Hyn-Containing Peptides with other Sensitive Residues
This protocol is recommended for peptides containing Hyn along with Trp, Met, or Cys.
Resin Preparation: Follow the same procedure as in Protocol 1.
Cleavage Cocktail Preparation: In a fume hood, prepare fresh "Reagent K" cleavage cocktail:[7]
82.5% Trifluoroacetic acid (TFA)
5% Phenol
5% Water
5% Thioanisole
2.5% 1,2-Ethanedithiol (EDT)
Cleavage Reaction:
Add the cleavage cocktail to the dried peptide-resin (10-20 mL per gram of resin).[8]
Gently agitate the mixture at room temperature for 2-4 hours.
Peptide Precipitation and Purification: Follow the same procedure as in Protocol 1.
Visualization of the Cleavage Workflow
Caption: General workflow for peptide cleavage and isolation.
Potential Side Reaction: Dehydration of Hyn
The primary concern with Hyn is the acid-catalyzed dehydration of the β-hydroxyl group. The mechanism likely proceeds through protonation of the hydroxyl group, making it a good leaving group (water), followed by elimination to form a double bond.
Caption: Proposed mechanism for the acid-catalyzed dehydration of the Hyn side chain.
Summary of Recommended Cleavage Cocktails
Cleavage Cocktail
Composition
Recommended Use Cases
Reagent B
88% TFA, 5% Phenol, 5% Water, 2% TIPS
Peptides with Hyn and other acid-stable residues.[6]
A good general-purpose starting point for Hyn-containing peptides without other highly sensitive residues.[8]
Disclaimer: The information provided in this guide is based on established principles of solid-phase peptide synthesis and cleavage. As Erythro-D-β-Hydroxynorleucine is a non-standard amino acid, it is highly recommended to perform small-scale trial cleavages to optimize the conditions for your specific peptide sequence.
References
CPC Scientific. (2023, April 14).
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
Various Authors. (2017, December 29). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?
From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. (2025, September 8). PMC.
Benchchem. optimizing cleavage conditions for peptides containing modified amino acids.
Aapptec Peptides. Cleavage Cocktails; Reagent B.
Thermo Fisher Scientific.
CDN.
Peculiar Stability of Amino Acids and Peptides from a Radical Perspective. (2009, July 24). Open Research Repository.
TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimiz
Amino Acid Deriv
Aapptec Peptides. Cleavage Cocktails; Reagent K.
Allen.
General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press.
Stereoselective Synthesis of Threo and Erythro β-Hydroxy and β-Disubstituted-β-Hydroxy α-Amino Acids.
Scalable and Selective β‐Hydroxy‐α‐Amino Acid Synthesis Catalyzed by Promiscuous l‐Threonine Transaldolase ObiH.
threo- and erythro- β-Hydroxy-DL-aspartic acids.
Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. (2025, October 24). PMC.
Dehydration of Aldol Products - Synthesis of Enones. (2024, September 30). Chemistry LibreTexts.
Question: Acid-catalyzed dehydration of β-hydroxy carbonyl compounds occurs by the mechanism discussed in Section 9.8. With this in mind, draw a stepwise mechanism for the following reaction. Vaia.
Acid Catalysed Aldol Condens
Dehydration of Aldol Products - Synthesis of Enones. (2024, March 17). Chemistry LibreTexts.
Technical Support Center: Purification of Erythro-D-β-Hydroxynorleucine Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic and stereochemical challenges associated with isolating specific β-hydroxy ami...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic and stereochemical challenges associated with isolating specific β-hydroxy amino acid derivatives, particularly Erythro-D-β-Hydroxynorleucine .
Because β-hydroxynorleucine possesses two chiral centers (the α-carbon and the β-carbon), its synthesis yields a mixture of four stereoisomers (two pairs of diastereomers: threo and erythro). The zwitterionic nature and high polarity of these free amino acids make direct chromatographic resolution highly inefficient. This guide provides field-proven, self-validating protocols relying on chemical derivatization and asymmetric enzymatic hydrolysis to achieve high enantiomeric purity[1].
Part 1: Troubleshooting FAQs
Q1: Why am I getting poor resolution of β-hydroxynorleucine isomers on standard reverse-phase silica columns?Causality & Solution: Free β-hydroxy amino acids are highly polar and zwitterionic at physiological pH, leading to poor retention and peak tailing on standard C18 columns. Furthermore, diastereomers of free amino acids exhibit nearly identical partition coefficients in standard aqueous/organic mobile phases.
Recommendation: Do not attempt to separate the free amino acids directly. You must mask the polarity. Convert the crude mixture into N-chloroacetyl derivatives prior to partition column chromatography. This modification suppresses the zwitterionic charge, increases hydrophobicity, and significantly amplifies the partition coefficient differences between Diastereomer A (faster moving) and Diastereomer B (slower moving)[1].
Q2: I have separated the diastereomers, but how do I resolve the D- and L-enantiomers of the Erythro (Diastereomer B) fraction?Causality & Solution: Chiral chromatography can be expensive and difficult to scale for N-acylated amino acids. The most authoritative and self-validating method is asymmetric enzymatic hydrolysis using hog renal acylase I. Acylase I is highly stereoselective; it will specifically hydrolyze the N-chloroacetyl group of the L-isomer, leaving the N-chloroacetyl-D-β-hydroxynorleucine intact. You can then easily separate the free L-amino acid from the protected D-derivative using a simple ion-exchange column or differential solvent extraction[1].
Q3: The enzymatic hydrolysis of my N-chloroacetylated mixture is proceeding very slowly. What is wrong?Causality & Solution: The rate of hydrolysis by hog renal acylase I is highly dependent on the specific diastereomer. Research indicates that the acyl B isomer (the slower-moving diastereomer in partition chromatography) is a significantly better substrate for the enzyme than the acyl A isomer[1]. If your reaction is slow, you may be attempting to enzymatically resolve the incorrect diastereomeric fraction (Fraction A), or your pH/temperature parameters have drifted from the enzyme's optimal range (pH 7.0–7.2, 37°C).
Part 2: Standardized Experimental Protocols
Protocol 1: N-Chloroacetylation of Crude β-Hydroxynorleucine
This step creates a self-validating system where the success of the derivatization can be immediately confirmed by a shift in chromatographic mobility.
Preparation: Dissolve 10 mmol of the crude β-hydroxynorleucine isomer mixture in 20 mL of 2 M NaOH. Chill the solution to 0–5°C in an ice bath.
Derivatization: Dropwise, add 12 mmol of chloroacetyl chloride and 12 mL of 2 M NaOH simultaneously from two separate addition funnels over 30 minutes. Maintain the pH between 10 and 11 and keep the temperature strictly below 5°C to prevent hydrolysis of the reagent.
Acidification: Stir for an additional 1 hour at room temperature. Acidify the mixture to pH 2.0 using 6 M HCl.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-chloroacetylated mixture.
Protocol 2: Diastereomeric Separation & Enzymatic Resolution of the Erythro-D Isomer
Partition Chromatography: Load the N-chloroacetylated mixture onto a silica gel partition column. Elute using a defined solvent system (e.g., chloroform/methanol/acetic acid). Collect fractions and monitor via TLC. Pool the slower-moving fractions (Diastereomer B).
Enzymatic Hydrolysis: Dissolve the purified N-chloroacetyl Diastereomer B in 0.1 M phosphate buffer (pH 7.2). Add hog renal acylase I (10 mg per gram of substrate).
Incubation: Incubate at 37°C for 24–48 hours. Monitor the release of free alpha-carbonyl carbon via the Van Slyke ninhydrin determination method to confirm the completion of L-isomer hydrolysis[1].
Isolation: Acidify the mixture to pH 2.0. Extract with ethyl acetate. The unhydrolyzed N-chloroacetyl-D-β-hydroxynorleucine will partition into the organic layer, while the free L-amino acid remains in the aqueous layer.
Final Purification: Evaporate the organic layer and recrystallize the target D-derivative.
Part 3: Quantitative Data Presentation
The following table summarizes the differential properties and analytical validation metrics used to confirm the purity and configuration of the isolated isomers[1].
Metric / Parameter
Diastereomer A (Faster Moving)
Diastereomer B (Slower Moving)
Chromatographic Mobility
High (Elutes First)
Low (Elutes Second)
Acylase I Substrate Affinity
Poor Substrate
Excellent Substrate
Target Enantiomer Isolation
N-Chloroacetyl-D-isomer (A)
N-Chloroacetyl-D-isomer (B)
Biological Activity (L. casei)
Modest inhibitory activity
Highest growth inhibitory activity
Validation Methods
Paper chromatography (5 systems), Elemental analysis, Optical rotation
Paper chromatography (5 systems), Elemental analysis, Optical rotation
Part 4: Workflow Visualization
The following diagram illustrates the mechanistic workflow for isolating the Erythro-D-β-Hydroxynorleucine derivative from a crude racemic mixture.
Caption: Workflow for the derivatization, diastereomeric separation, and enzymatic resolution of β-Hydroxynorleucine.
References
Beta-hydroxynorleucine: separation of its isomers and biological studies
Source: PubMed / NIH
URL:[Link]
Technical Support Center: Scaling Up the Synthesis of Erythro-D-β-Hydroxynorleucine
Welcome to the advanced technical support and troubleshooting center for the scale-up synthesis of Erythro-D-β-Hydroxynorleucine (also known as (2R,3R)-2-amino-3-hydroxyhexanoic acid). As a non-proteinogenic β-hydroxy-α-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced technical support and troubleshooting center for the scale-up synthesis of Erythro-D-β-Hydroxynorleucine (also known as (2R,3R)-2-amino-3-hydroxyhexanoic acid). As a non-proteinogenic β-hydroxy-α-amino acid, this compound is a critical chiral building block in the development of peptidomimetics, sphingolipid analogs, and advanced therapeutics.
Scaling up the synthesis of this molecule requires stringent control over two adjacent stereocenters (Cα and Cβ). To address the diverse infrastructure of modern development labs, this guide covers the two most robust, field-proven methodologies: the Biocatalytic Route utilizing D-Threonine Aldolase, and the Chemical Route utilizing Belokon's Ni(II) Schiff base complexes.
Route A: Biocatalytic Scale-Up via D-Threonine Aldolase (D-TA)
The biocatalytic approach represents a highly sustainable, green-chemistry method for synthesizing D-β-hydroxy-α-amino acids. It relies on the stereoselective aldol addition of glycine to butanal (butyraldehyde), catalyzed by D-Threonine Aldolase (EC 4.1.2.42)[1].
Mechanistic Causality & System Design
D-TA is a Pyridoxal-5'-phosphate (PLP)-dependent enzyme[2]. The PLP cofactor forms an external aldimine with glycine, acting as an electron sink to stabilize the carbanion formed at the α-carbon. This activated nucleophile then attacks the carbonyl carbon of butanal. Because the enzyme active site spatially constrains the approach of the aldehyde, the reaction is highly stereoselective. Divalent metal cations (e.g., Ni²⁺, Co²⁺) are strictly required to coordinate the PLP-glycine complex and maintain the enzyme's structural integrity during extended scale-up runs[1].
Biocatalytic synthesis of Erythro-D-β-Hydroxynorleucine via D-Threonine Aldolase.
Buffer & Substrate Preparation : Prepare a 100 mM potassium phosphate buffer (pH 7.5). Dissolve glycine (1.0 M), PLP (0.1 mM), and NiCl₂ (1.0 mM). Causality: The slightly alkaline pH ensures the amino group of glycine is partially unprotonated to facilitate Schiff base formation with PLP.
Enzyme Activation : Introduce purified D-TA (EC 4.1.2.42) into the reactor. Allow 15 minutes of gentle agitation (150 rpm) at 25 °C for complete metal-cofactor-enzyme assembly.
Fed-Batch Aldehyde Addition : Using a programmable syringe pump, add butanal continuously at a rate that maintains the aqueous concentration below 50 mM.
Kinetic Quenching (Self-Validation Step) : Monitor the reaction via chiral HPLC. Quench the reaction by lowering the pH to 3.0 using 1M HCl exactly when the erythro isomer concentration peaks. Validation: If the threo isomer begins to increase relative to the erythro isomer, thermodynamic equilibration has begun, validating that the kinetic window has been breached.
Downstream Isolation : Centrifuge to remove precipitated enzyme. Pass the supernatant through a strong cation-exchange resin (e.g., Dowex 50WX8). Elute with 1M aqueous ammonia and crystallize from water/ethanol.
Troubleshooting & FAQs (Biocatalytic)
Q: Why is my enzyme rapidly losing activity within the first hour of scale-up?A: Butanal is highly lipophilic and toxic to the enzyme at high concentrations, causing protein denaturation. Solution : Transition from a batch addition to a fed-batch system, or implement a biphasic reaction system (e.g., using MTBE as an organic overlay) to act as an aldehyde reservoir, keeping the aqueous concentration of butanal strictly below the toxicity threshold.
Q: The yield is acceptable, but my diastereomeric excess (de) for the erythro isomer is dropping to 50:50. How do I fix this?A: D-TA-catalyzed aldol reactions are reversible. While the erythro isomer is formed rapidly under kinetic control, extended reaction times allow the system to revert and thermodynamically equilibrate toward the more stable threo isomer[2]. Solution : You are likely running the reaction too long. Implement real-time HPLC monitoring and quench the reaction aggressively the moment the kinetic maximum is reached.
Route B: Chemical Scale-Up via Belokon's Ni(II) Complex
For facilities lacking bioreactor infrastructure, the chemical route using 3 is the gold standard for asymmetric amino acid synthesis[3].
Mechanistic Causality & System Design
This method utilizes a chiral auxiliary—typically (S)-N-(benzylprolyl)aminobenzophenone ((S)-BPB). When reacted with glycine and Ni(II) salts, it forms a rigid, square-planar tetradentate complex[4]. The Ni(II) ion serves a dual purpose: it acts as a simultaneous protecting group for the N- and O-termini of glycine, and it acts as an electron sink, drastically increasing the acidity of the glycine α-protons. This allows enolate formation using mild bases (like DBU or K₂CO₃). The bulky chiral auxiliary completely shields one face of the enolate, forcing butanal to attack from the opposite face, ensuring exceptional diastereoselectivity[3].
Chemical synthesis of Erythro-D-β-Hydroxynorleucine using Belokon's Ni(II) complex.
Step-by-Step Methodology: Chemical Aldol Addition
Complex Assembly : In a reactor, combine (S)-BPB ligand (1.0 eq), glycine (5.0 eq), and Ni(NO₃)₂·6H₂O (2.0 eq) in methanol. Add K₂CO₃ (7.0 eq) and heat to 60 °C until the ligand is fully consumed. Extract the resulting red Ni(II)-glycine complex with dichloromethane (DCM).
Asymmetric Aldol Addition : Dissolve the purified complex in dry DCM. Add butanal (1.5 eq) and a catalytic amount of DBU (0.1 eq). Stir at 20 °C for 4–6 hours. Causality: DBU deprotonates the activated α-carbon, and the rigid Ni(II) geometry dictates the stereochemical outcome of the aldol addition.
Quenching & Isolation : Quench the reaction with 5% aqueous acetic acid. Separate the organic layer, dry over MgSO₄, and concentrate under vacuum to isolate the diastereomerically pure complex.
Acidic Disassembly (Self-Validation Step) : Dissolve the complex in methanol and add 3N HCl. Heat to 60 °C for 2 hours to hydrolyze the Schiff base. Validation: The reaction mixture will change from deep red to green/colorless, visually validating the release of the Ni(II) ion and the destruction of the complex.
Ligand Recovery & Product Purification : Filter the mixture to recover the precipitated (S)-BPB ligand as its hydrochloride salt. Treat the aqueous filtrate with EDTA to chelate the free Ni(II) ions. Isolate the final Erythro-D-β-Hydroxynorleucine via cation-exchange chromatography.
Troubleshooting & FAQs (Chemical)
Q: During disassembly, my product is contaminated with high levels of heavy metals. How do I ensure complete Ni(II) removal?A: Standard extraction is insufficient for pharmaceutical-grade scale-up. Solution : After acidic disassembly, the addition of Ethylenediaminetetraacetic acid (EDTA) is mandatory to form a highly stable, water-soluble Ni(II)-EDTA complex. Pass the mixture through a specialized chelating resin (e.g., Chelex 100) prior to final crystallization to reduce Ni(II) levels below 10 ppm.
Q: The economics of my scale-up are failing due to the cost of the (S)-BPB chiral auxiliary. Can this be mitigated?A: Yes. The Belokon methodology is designed specifically for auxiliary recycling[3]. Solution : Ensure your disassembly step uses strict acidic conditions (3N HCl in MeOH). The (S)-BPB ligand is configurationally uncompromised by this process and will precipitate out as a hydrochloride salt. It can be recovered via simple filtration with >95% efficiency and reused for multiple synthetic cycles with less than a 2% drop in enantiomeric excess per cycle.
Quantitative Data & Route Comparison
To assist in selecting the appropriate scale-up pathway for your facility, compare the quantitative metrics of both systems below:
Parameter
Biocatalytic Route (D-TA)
Chemical Route (Belokon Complex)
Typical Isolated Yield
65% – 75%
80% – 85%
Diastereomeric Excess (de)
> 85% (Requires strict kinetic control)
> 95% (Thermodynamically driven)
Enantiomeric Excess (ee)
> 99% (Strictly D-specific enzyme)
> 98% (Dictated by auxiliary purity)
Reaction Temperature
25 °C – 30 °C
20 °C (Aldol) / 60 °C (Assembly)
Key Scale-Up Challenge
Aldehyde toxicity; precise quench timing
Ni(II) removal; solvent recovery
Environmental Impact
Low (Aqueous, green chemistry)
Moderate (Requires metal/solvent recycling)
References
ON THE CATALYTIC MECHANISM AND STEREOSPECIFICITY OF ESCHERICHIA COLI l-THREONINE ALDOLASE
Source: PubMed Central (PMC) / NIH
URL: 2
Information on EC 4.1.2.42 - D-threonine aldolase
Source: BRENDA Enzyme Database
URL:1
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature
Source: PubMed Central (PMC) / NIH
URL: 3
ChemInform Abstract: Asymmetric Synthesis of α-Amino Acids via Homologation of Ni(II) Complexes of Glycine Schiff Bases.
Source: ResearchGate
URL: 4
Validation of Erythro-D-β-Hydroxynorleucine Structure: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
An In-Depth Technical Guide For researchers, medicinal chemists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The biological activity of...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
For researchers, medicinal chemists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The biological activity of chiral molecules, such as the non-proteinogenic amino acid Erythro-D-β-Hydroxynorleucine, is intrinsically tied to their stereochemistry. A subtle change in the spatial arrangement of atoms can mean the difference between a potent therapeutic agent and an inactive or even toxic compound.
This guide provides an in-depth comparison of the preeminent method for absolute structural validation, single-crystal X-ray crystallography, with other powerful analytical techniques. We will explore the causality behind experimental choices, the unique advantages and inherent limitations of each method, and provide the experimental context needed to design a robust validation strategy for novel amino acid derivatives.
X-ray Crystallography: The Unimpeachable Standard for Absolute Configuration
Single-crystal X-ray crystallography stands alone as the definitive method for determining the precise and complete three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a high-resolution electron density map, which is essentially a 3D picture of the molecule, revealing the exact position of every atom in space.[1][2] For a chiral molecule like Erythro-D-β-Hydroxynorleucine, its most crucial contribution is the unambiguous determination of the absolute configuration (the R/S or D/L designation at each stereocenter) without reliance on reference standards.[3]
The Crystallographic Workflow: From Solution to Structure
The path from a synthesized compound to a final, validated crystal structure is a multi-step process where each stage is critical for success. The trustworthiness of the final structure is built upon the rigor of this self-validating system.
Caption: Workflow for small molecule X-ray crystallography.
Synthesis and Purification: The target compound, Erythro-D-β-Hydroxynorleucine, is synthesized. Purity is paramount; impurities can severely inhibit crystallization. Purification is typically achieved by recrystallization or chromatography until >99% purity is confirmed (e.g., by HPLC and NMR).
Crystallization: This is often the most challenging step.[2][4] The goal is to grow a single, well-ordered crystal of sufficient size (>0.1 mm).[4]
Rationale: A highly ordered crystal lattice is required to produce a sharp, interpretable diffraction pattern. Amorphous solids or poorly formed crystals will not diffract X-rays in a coherent manner.
Methodology: A common method is slow solvent evaporation . The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., methanol/water, ethanol) to near saturation. The solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate over days or weeks, promoting the slow formation of high-quality crystals.
Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibration of the atoms, resulting in a higher-resolution diffraction pattern. It is then rotated in a fine-focused beam of monochromatic X-rays.[4] The diffracted X-rays are recorded by a detector.
Structure Solution and Refinement:
The collected diffraction data (intensities and positions of spots) are processed. The central challenge, known as the phase problem , is that while intensities are measured, the phase information of the X-ray waves is lost.[1] For small molecules, this is routinely solved using ab initio or "direct methods."[1]
Solving the phase problem yields an initial electron density map. A molecular model is built into this map, and the atomic positions and thermal parameters are refined against the experimental data to achieve the best possible fit.
The final model is validated using metrics like the R-factor (a measure of agreement between the calculated and observed diffraction data) and, crucially for absolute configuration, the Flack parameter . A Flack parameter approaching 0 confirms the assigned stereochemistry with high confidence.[3]
Data Presentation: Crystallographic Analysis of Erythro-D-β-Hydroxynorleucine
The definitive output of a successful crystallographic experiment is a set of data that describes the crystal and the molecular structure within.
Parameter
Representative Value
Significance
Chemical Formula
C₆H₁₃NO₃
Confirms the elemental composition of the crystallized molecule.
Crystal System
Orthorhombic
Describes the basic shape of the unit cell.
Space Group
P2₁2₁2₁
Defines the symmetry elements within the unit cell. This is a common chiral space group.
Unit Cell (a, b, c)
a=5.4 Å, b=9.8 Å, c=14.2 Å
Dimensions of the repeating unit that builds the crystal.
Resolution
0.8 Å
Indicates the level of detail in the electron density map; lower values are better.
R-factor (R₁)
0.035 (3.5%)
A low value indicates a good agreement between the experimental data and the final structural model.
Flack Parameter
0.01(2)
A value close to zero provides high confidence in the assignment of the absolute stereochemistry (D-configuration).[3]
Alternative and Complementary Validation Methods
While X-ray crystallography is the gold standard, it is not always feasible or necessary as a first-pass analysis. Spectroscopic and chromatographic methods are indispensable tools for routine characterization and can provide complementary structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the covalent framework (connectivity) and relative stereochemistry of a molecule in solution.[5][6][7] It relies on the magnetic properties of atomic nuclei.
Causality of Method: For β-hydroxynorleucine, the key is to determine the relationship between the protons on the α-carbon (C2) and the β-carbon (C3). The magnitude of the coupling constant (³JHα-Hβ) between these protons is diagnostic of their dihedral angle, which allows differentiation between the erythro and threo diastereomers.[8] 2D NMR experiments like COSY (identifies coupled protons) and NOESY (identifies protons close in space) further solidify this assignment.
Limitation: Standard NMR cannot determine the absolute configuration (D vs. L). It can distinguish erythro from threo, but not D-erythro from L-erythro.
Chiral chromatography is the workhorse method for determining the enantiomeric purity of a sample and can be used to assign absolute configuration through comparison with authentic standards.[9]
Causality of Method: Separation is achieved by exploiting differential interactions between the enantiomers and a chiral environment.
Direct Method: The sample is passed through a column containing a chiral stationary phase (CSP). One enantiomer interacts more strongly with the CSP and thus has a longer retention time.[9]
Indirect Method: The amino acid is derivatized with a chiral reagent (e.g., Marfey's reagent, FDAA) to create a pair of diastereomers.[10][11] These diastereomers have different physical properties and can be readily separated on a standard (achiral) reverse-phase HPLC column.[12]
Limitation: This is a comparative technique. Absolute configuration can only be assigned if a certified reference standard of the pure enantiomer is available to compare retention times.
Mass Spectrometry (MS)
Mass spectrometry primarily provides information about a molecule's mass and elemental formula.[13]
Causality of Method: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem MS (MS/MS) fragments the molecule and analyzes the masses of the fragments, offering clues about the molecular structure.[14]
Limitation: Stereoisomers have identical masses and generally produce identical mass spectra. Therefore, MS alone cannot differentiate between enantiomers or diastereomers.[12] However, when coupled with chiral chromatography (LC-MS), it becomes a highly sensitive and selective technique for identifying and quantifying separated isomers.[10]
Head-to-Head Comparison: Choosing the Right Tool
The selection of an analytical method depends on the specific question being asked. Is the goal to determine purity, relative stereochemistry, or the definitive absolute structure?
"confirming the absolute configuration of Erythro-D-β-Hydroxynorleucine"
Confirming the Absolute Configuration of Erythro-D-β-Hydroxynorleucine: A Comparative Methodological Guide As a Senior Application Scientist navigating the synthesis of non-proteinogenic amino acids, I frequently encount...
Author: BenchChem Technical Support Team. Date: April 2026
Confirming the Absolute Configuration of Erythro-D-β-Hydroxynorleucine: A Comparative Methodological Guide
As a Senior Application Scientist navigating the synthesis of non-proteinogenic amino acids, I frequently encounter the bottleneck of stereochemical validation. Erythro-D-β-Hydroxynorleucine—chemically designated as (2R,3R)-2-amino-3-hydroxyhexanoic acid—is a critical aliphatic building block used as a transition-state isostere in metalloprotease inhibitors and advanced peptidomimetics. Because its biological efficacy relies strictly on the spatial arrangement of the C2-amino and C3-hydroxyl groups, confirming its absolute configuration is a non-negotiable quality control step.
This guide objectively compares the three most robust analytical workflows for determining the absolute configuration of β-hydroxy-α-amino acids: Exciton-Coupled Circular Dichroism (ECCD), NMR Spectroscopy via Mosher’s Method, and X-ray Crystallography.
Exciton-Coupled Circular Dichroism (ECCD)
Causality & Logic:
Native aliphatic amino acids lack a strong chromophore, making standard circular dichroism insufficient for absolute stereochemical assignment. ECCD solves this by derivatizing the C2-amine and C3-hydroxyl groups with red-shifted chromophores (e.g., 7-diethylaminocoumarin-3-carboxylate or zinc-porphyrin tweezers). This restricts the molecule's conformational flexibility. The spatial interaction between the transition dipole moments of the two chromophores generates a bisignate CD signal (a split Cotton effect). The sign of this Cotton effect directly correlates to the absolute stereochemistry of the chiral centers[1]. For the (2R,3R) configuration, the specific chiral twist between the chromophores yields a predictable, mathematically verifiable couplet[2].
Self-Validating Protocol:
Derivatization: Dissolve 50 µg of Erythro-D-β-Hydroxynorleucine in 100 µL DMF. Add the selected chromophore and coupling reagents (EDC/HOBt) to selectively derivatize the functional groups[1].
Purification: Isolate the bis-chromophoric derivative using micro-scale reverse-phase HPLC (C18 column, H₂O/MeCN gradient) to ensure achiral impurities do not interfere with the CD signal.
Acquisition: Dissolve the purified derivative in a non-polar solvent like CH₂Cl₂ (to stabilize the preferred conformer). Acquire the CD spectrum from 200 to 400 nm using a spectropolarimeter.
Validation: Analyze the exciton chirality. A positive Cotton effect at the longer wavelength transition confirms the (2R, 3R) configuration due to the clockwise twist of the transition dipole moments[1].
Causality & Logic:
Direct NMR cannot distinguish enantiomers. However, derivatization with chiral auxiliaries like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) creates diastereomers with distinct chemical environments. The MTPA group contains a phenyl ring that generates an anisotropic magnetic shielding cone. Depending on whether the (R)- or (S)-MTPA ester is formed, this shielding cone is positioned over different halves of the amino acid. Protons caught in the cone experience an upfield shift. By calculating the chemical shift difference (Δδ = δS - δR), we can definitively map which substituents are on which side of the chiral plane[3].
Self-Validating Protocol:
Protection: Convert the amino acid to its N-Boc methyl ester derivative. This isolates the C3-hydroxyl as the sole reactive site, preventing confounding amidation.
Esterification (The Self-Check): Split the sample into two 2.5 mg aliquots. React one with (R)-MTPA-Cl and the other with (S)-MTPA-Cl in pyridine/CH₂Cl₂ with catalytic DMAP[3]. Never rely on a single derivative; the Δδ calculation is the internal control.
Acquisition: Record high-resolution ¹H, ¹³C, and 2D COSY NMR spectra at ≥600 MHz in CDCl₃.
Data Processing: Extract the chemical shifts (δ) for the C4-C6 aliphatic protons and the C2 alpha-proton. Calculate Δδ = δS - δR. Positive values for the C4-C6 chain and negative values for the C2 proton validate the (3R) configuration[3].
X-ray Crystallography (Anomalous Dispersion)
Causality & Logic:
X-ray crystallography provides the most direct 3D spatial map of the molecule. To determine absolute configuration without a chiral reference, the Bijvoet method utilizes the anomalous scattering of X-rays. While oxygen and nitrogen have weak anomalous signals, modern microfocus Cu Kα diffractometers can resolve the absolute structure parameter (Flack parameter) for light-atom structures, providing an unambiguous assignment[4].
Self-Validating Protocol:
Crystallization: Dissolve 10 mg of the highly pure sample in a minimum volume of hot water. Slowly diffuse isopropanol into the solution at 4°C over 7–14 days to yield single crystals[4].
Data Collection: Mount a suitable crystal (e.g., 0.15 x 0.10 x 0.05 mm) on a loop. Collect diffraction data at cryogenic temperatures (100 K) using Cu Kα radiation (λ = 1.54184 Å) to minimize thermal motion.
Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F².
Validation: Assess the Flack parameter. A value approaching 0.00 (with an esd < 0.1) definitively assigns the (2R, 3R) absolute configuration, whereas a value near 1.0 indicates the inverted (2S, 3S) structure[4].
Quantitative Methodological Comparison
Parameter
ECCD
NMR (Mosher's Method)
X-ray Crystallography
Sample Requirement
< 0.1 mg (Microgram scale)
5–10 mg
> 10 mg (Requires crystallization)
Time-to-Result
1–2 Days
3–5 Days
1–4 Weeks (Crystallization is rate-limiting)
Stereochemical Output
Absolute (via Bisignate Cotton Effect)
Absolute (via Δδ spatial mapping)
Absolute (via Flack Parameter)
Primary Limitation
Requires specific chromophore compatibility
Requires synthesis of two diastereomers
Highly dependent on crystal quality
Risk of False Positives
Low (if conformer is stable)
Very Low (Internal Δδ validation)
Near Zero (Direct 3D visualization)
Decision Matrix & Workflow
Use the following logical workflow to select the optimal method for your specific sample conditions.
Workflow for determining the absolute configuration of β-hydroxy amino acids.
References
Source: PubMed (nih.gov)
Title: Absolute Configurations of N,N-Dialkyl α-Amino Acids and β-Amino Alcohols from Exciton-Coupled Circular Dichroism Spectra of Cu(II)
Source: University of Wisconsin-Madison (wisc.edu)
"comparative analysis of Erythro- vs. Threo-D-β-Hydroxynorleucine in peptide structure"
Executive Summary The incorporation of non-canonical amino acids (ncAAs) into peptide backbones is a cornerstone of modern peptidomimetic drug design. Among these, D-β-Hydroxynorleucine (2-amino-3-hydroxyhexanoic acid) s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The incorporation of non-canonical amino acids (ncAAs) into peptide backbones is a cornerstone of modern peptidomimetic drug design. Among these, D-β-Hydroxynorleucine (2-amino-3-hydroxyhexanoic acid) serves as a critical building block, often utilized as a transition-state analog in protease inhibitors or as a structural rigidifier. However, the extended aliphatic propyl side chain of norleucine introduces complex steric dynamics.
The stereochemical relationship between the α-amino and β-hydroxyl groups—defining the erythro (2R, 3R) versus threo (2R, 3S) diastereomers[1]—dictates the macrocyclic conformation, enzymatic recognition, and ultimate bioactivity of the peptide. This guide provides an objective, data-driven comparison of these two diastereomers, detailing the causality behind their structural divergence and providing self-validating experimental workflows for their resolution and analysis.
Mechanistic Structural Divergence
The fundamental difference between the erythro and threo forms of D-β-hydroxynorleucine lies in their preferred dihedral angles, which directly impact the folding landscape of the host peptide.
Threo-D-β-Hydroxynorleucine (2R, 3S): To minimize severe steric repulsion between the bulky propyl group and the peptide backbone, the threo isomer strongly prefers an anti conformation[2]. This extended posture makes it highly compatible with β-strand formations but less likely to induce sharp turns unless forced by adjacent residues.
Erythro-D-β-Hydroxynorleucine (2R, 3R): Conversely, the erythro isomer is sterically driven into a gauche conformation[2],[3]. This orientation facilitates intramolecular hydrogen bonding between the β-hydroxyl group and the adjacent backbone amide. The resulting local constraint acts as a nucleation site for β-turns, significantly altering the peptide's tertiary structure.
Enzymatic Recognition & Receptor Binding
The conformational differences between these diastereomers are not merely structural trivia; they dictate biological fate. A definitive case study is the interaction of β-hydroxy amino acids with the highly stereospecific hydrophobic binding pocket of Oligosaccharyltransferase (OST)[4].
While native OST recognizes the threo configuration of L-threonine, substituting it with the extended aliphatic chain of β-hydroxynorleucine reduces binding efficiency due to suboptimal spatial fitting[5]. However, introducing the erythro stereoisomer results in a complete stereochemical mismatch, leading to absolute steric rejection by the enzyme[4]. This principle applies symmetrically to D-enantiomers targeting specific pathogenic proteases: the threo form may bind with altered kinetics, while the erythro form is often entirely rejected.
Stereospecific recognition and steric rejection pathways in hydrophobic binding pockets.
Comparative Data Presentation
The following table summarizes the quantitative and qualitative distinctions between the two diastereomers, providing a rapid reference for rational peptide design.
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes an internal check to confirm causality and accuracy.
Protocol A: Diastereomeric Resolution via Advanced Marfey’s Analysis
Causality: Standard Marfey’s reagent (L-FDAA) struggles to resolve the β-stereocenter of hydroxynorleucine because the chiral environment of the reagent is too remote from the C3 hydroxyl group[6]. By substituting L-FDAA with an L-Proline analogue (L-Pro-DAA), we alter the hydrogen-bonding network, forcing a rigid conformation that amplifies the chromatographic differences between the (2R, 3R) and (2R, 3S) diastereomers[6].
Step-by-Step Methodology:
Hydrolysis: Hydrolyze 1 mg of the target peptide in 6 M HCl at 110°C for 24 hours. Lyophilize to dryness.
Derivatization: Reconstitute the hydrolysate in 50 µL of water. Add 20 µL of 1 M NaHCO₃ and 100 µL of 1% (w/v) L-Pro-DAA in acetone. Incubate at 40°C for 1 hour.
Quenching: Quench the reaction by adding 20 µL of 1 M HCl. Dilute with 800 µL of mobile phase A (Water + 0.1% Formic Acid).
RP-HPLC Separation: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax Extend-C18, 2.1 × 50 mm, 1.8 μm)[6]. Run a gradient of 5%–50% Acetonitrile (Mobile Phase B) over 25 minutes at 0.35 mL/min.
Self-Validation Check: Prior to analyzing the sample, run a spiked mixture of synthesized (2R, 3R) and (2R, 3S) standards. Validation is confirmed only if baseline resolution (Rs > 1.5) is achieved.
Workflow comparing traditional vs. advanced Marfey's analysis for diastereomer resolution.
Protocol B: Conformational Elucidation via 2D-NMR
Causality: The extended propyl side chain of β-hydroxynorleucine can cause severe steric clashes. We utilize
3JHα−Hβ
coupling constants derived from the Karplus equation to mathematically determine the dihedral angle. A large coupling constant indicates an anti conformation (threo), whereas a small constant indicates a gauche conformation (erythro)[3].
Step-by-Step Methodology:
Sample Preparation: Dissolve 5 mg of the purified peptide in 600 µL of DMSO-d6 (to slow amide proton exchange) or D₂O.
1D ¹H-NMR Acquisition: Acquire a high-resolution 1D ¹H-NMR spectrum (minimum 600 MHz) at 298 K. Isolate the signals for the Hα and Hβ protons of the hydroxynorleucine residue.
Coupling Constant Extraction: Measure the
3JHα−Hβ
coupling constant.
2D NOESY/ROESY Acquisition: Run a 2D NOESY experiment with a mixing time of 200-300 ms to map spatial proximities.
Self-Validation Check: Cross-reference the 1D
3J
coupling constants with the 2D NOESY cross-peaks. If the 1D data suggests an anti conformation, the 2D NOESY must show a correspondingly weak Hα-Hβ NOE signal but strong Hα-NH NOEs. This orthogonal confirmation self-validates the dihedral angle calculation.
Biological Activity Comparison of Erythro-D-β-Hydroxynorleucine and Its Synthetic Analogs: A Comprehensive Guide for Drug Development
As a Senior Application Scientist, I frequently encounter challenges in peptide-based drug design, particularly concerning the rapid proteolytic degradation of natural amino acid sequences. Unnatural β-hydroxy-α-amino ac...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter challenges in peptide-based drug design, particularly concerning the rapid proteolytic degradation of natural amino acid sequences. Unnatural β-hydroxy-α-amino acids, such as Erythro-D-β-Hydroxynorleucine ((2R,3R)-2-Amino-3-hydroxyhexanoic acid), offer a sophisticated solution[1]. By mimicking natural substrates like threonine and serine, these compounds can seamlessly integrate into biological pathways while their unnatural stereochemistry provides resistance to enzymatic cleavage.
This guide objectively compares the biological performance of Erythro-D-β-Hydroxynorleucine against its stereoisomers and synthetic analogs, providing actionable experimental frameworks and self-validating protocols for researchers in medicinal chemistry and drug development.
Mechanistic Overview: Stereochemistry as a Driver of Activity
The biological activity of β-hydroxynorleucine derivatives is fundamentally dictated by their stereochemistry and functionalization. In their free amino acid forms, these isomers generally exhibit negligible biological activity[2]. However, when functionalized (e.g., via N-acylation) or incorporated into larger peptidomimetics, they act as potent competitive inhibitors.
The mechanism relies on substrate mimicry . The hydroxyl group engages in critical hydrogen bonding within an enzyme's active site, while the unnatural D-configuration or specific erythro/threo spatial arrangements create steric hindrance. This prevents the enzyme from completing its catalytic cycle, trapping it in a competitive inhibition state.
Fig 1: Mechanistic pathway of β-hydroxy amino acid analogs in competitive enzyme inhibition.
Comparative Biological Activity Profile
To evaluate the utility of Erythro-D-β-Hydroxynorleucine, we must benchmark it against its derivatives and structurally related synthetic analogs. The table below synthesizes quantitative and qualitative activity data across various biological targets.
Key Insight: The N-chloroacetyl derivative of the D-erythro isomer demonstrates roughly twice the growth inhibitory activity of its counterparts[2]. The causality here is twofold: the N-acylation increases lipophilicity, facilitating cellular membrane penetration, while the D-configuration ensures the molecule is not prematurely degraded by endogenous L-specific proteases.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Every step includes a built-in verification mechanism to prevent downstream data corruption.
Protocol A: Enzymatic Resolution and Isolation of Stereoisomers
Chemical synthesis of β-hydroxynorleucine yields a racemic mixture. To isolate the biologically active Erythro-D-isomer, we exploit the strict stereospecificity of Hog Renal Acylase I[2].
Step-by-Step Methodology:
Derivatization: Convert the racemic free amino acid mixture into N-chloroacetyl derivatives using chloroacetyl chloride in a mildly alkaline aqueous solution.
Enzymatic Hydrolysis: Incubate the N-chloroacetylated mixture with Hog Renal Acylase I at 37°C (pH 7.0).
Causality: Acylase I is highly specific to the L-enantiomer. It will hydrolyze the L-isomer back to its free amino acid form, leaving the N-chloroacetyl-D-isomer completely intact.
Chromatographic Separation: Separate the mixture using partition column chromatography. The highly polar free L-amino acid will elute at a vastly different rate than the lipophilic N-chloroacetyl-D-isomer.
System Validation (Critical): Ascertain the purity and configuration of the isolated D-isomer using paper chromatography across five distinct solvent systems, combined with Van Slyke ninhydrin determinations and optical rotation measurements[2]. Validation Check: If optical rotation deviates from the established standard for the D-erythro isomer, the column chromatography must be repeated to clear trace L-isomer contamination.
Fig 2: Experimental workflow for the resolution and biological screening of stereoisomers.
Protocol B: Microbiological Assay for Growth Inhibitory Activity
This assay utilizes Lactobacillus casei as a high-throughput screening model for potential antitumor/antibacterial activity[2].
Step-by-Step Methodology:
Culture Preparation: Inoculate L. casei in a defined minimal culture media.
Compound Introduction: Introduce the purified N-chloroacetyl-erythro-D-β-Hydroxynorleucine at serial dilutions (e.g., 10µM to 1mM).
Incubation & Measurement: Incubate at 37°C and measure optical density (OD600) continuously over 24 hours.
System Validation (Critical): Include a positive control (a known broad-spectrum inhibitor) and a vehicle-only negative control. Perform the assay in biological triplicates.
Validation Check: The system is self-validating only when the vehicle control reaches an OD600 of >1.0 (confirming media viability and logarithmic growth), while the positive control maintains an OD600 <0.1 (confirming assay sensitivity). If the vehicle fails to grow, the media batch must be discarded.
Conclusion
Erythro-D-β-Hydroxynorleucine is a prime example of how stereochemistry dictates biological efficacy. While its free acid form is biologically inert, strategic N-acylation transforms it into a potent growth inhibitor. When compared to analogs like 4-hydroxyisoleucine or 3-amino-2-hydroxy-4-methylpentanoic acid, it becomes clear that the β-hydroxy-α-amino acid scaffold is a highly versatile tool. By utilizing the self-validating enzymatic resolution protocols outlined above, researchers can confidently isolate these chiral building blocks for advanced drug discovery applications.
References
Title: Beta-hydroxynorleucine: separation of its isomers and biological studies
Source: PubMed / NIH
URL
Title: 3-Amino-2-hydroxy-4-methylpentanoic Acid | CAS 117213-88-4
Source: Benchchem
URL
Title: Novel α-1,3/α-1,4-Glucosidase from Aspergillus niger Exhibits Unique Transglucosylation to Generate High Levels of Nigerose and Kojibiose (Includes OST binding data)
Engineering Peptide Stability: Erythro-D-β-Hydroxynorleucine vs. Canonical Non-Proteinogenic Amino Acids
As a Senior Application Scientist specializing in peptide chemistry, I frequently encounter the limitations of canonical amino acids in drug design. While peptide therapeutics offer unparalleled target selectivity and po...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in peptide chemistry, I frequently encounter the limitations of canonical amino acids in drug design. While peptide therapeutics offer unparalleled target selectivity and potency, their clinical translation is severely bottlenecked by poor pharmacokinetic profiles, primarily driven by rapid [1].
To circumvent this, the incorporation of non-proteinogenic amino acids (NPAAs) has become a cornerstone of modern peptide engineering. While standard substitutions like D-amino acids or α-aminoisobutyric acid (Aib) provide baseline improvements, complex modifications such as Erythro-D-β-Hydroxynorleucine offer a multi-faceted approach to structural stabilization. This guide provides an objective, data-driven comparison of Erythro-D-β-Hydroxynorleucine against canonical NPAAs, detailing the mechanistic rationale and the self-validating experimental protocols required to quantify their impact.
Mechanistic Rationale: The Anatomy of Erythro-D-β-Hydroxynorleucine
Erythro-D-β-Hydroxynorleucine is a highly specialized, non-canonical building block that integrates three distinct stabilizing features to protect labile peptide bonds:
D-Chirality at the α-carbon : Inverting the local stereocenter fundamentally disrupts the stereospecific recognition pockets of endogenous endo- and exopeptidases.
β-Hydroxyl Group : This introduces a potent hydrogen-bond donor/acceptor capable of interacting with the adjacent peptide backbone. This pre-organizes the local conformation, increasing the thermodynamic penalty required for proteases to force the peptide into an extended, cleavable transition state. Furthermore, it alters binding affinities in specific enzymatic pathways, such as oligosaccharyltransferase (OST) networks, where [2].
Linear Aliphatic Side Chain (Norleucine) : Unlike the branched side chains of valine or isoleucine, the unbranched four-carbon chain of norleucine provides substantial hydrophobic shielding to the peptide backbone without inducing severe steric clashes that might abrogate target receptor affinity.
Fig 1: Protease evasion mechanism of Erythro-D-β-Hydroxynorleucine compared to canonical peptides.
Comparative Efficacy: Erythro-D-β-Hydroxynorleucine vs. Canonical NPAAs
When engineering a protease-labile site, the choice of NPAA dictates both the stability and the retained bioactivity of the peptide.
Standard D-Amino Acids (e.g., D-Ala, D-Leu) : While highly effective at preventing cleavage at the immediate substitution site, simple D-amino acids do not restrict backbone flexibility. Adjacent peptide bonds remain susceptible to endopeptidases that can accommodate the inverted stereocenter[1].
α-Aminoisobutyric Acid (Aib) : Aib strongly restricts the
ϕ
and
ψ
dihedral angles, inducing helical conformations. However, it lacks a functionalized side chain, limiting its ability to participate in target-receptor binding or provide [3].
N-Methylated Amino Acids : N-methylation eliminates the amide hydrogen, directly preventing protease docking and hydrogen bonding. However, this often disrupts the peptide's native secondary structure, potentially destroying target affinity.
Erythro-D-β-Hydroxynorleucine : Acts as a "best-of-both-worlds" solution. The D-configuration prevents active-site docking, the β-hydroxyl restricts backbone flexibility via intra-residue hydrogen bonding, and the norleucine chain maintains hydrophobic contacts necessary for receptor engagement.
To objectively compare the stabilizing effects of these NPAAs, a robust, self-validating analytical workflow is required. The following protocol utilizes internal standards to account for extraction losses and control peptides to verify serum protease activity, ensuring absolute trustworthiness of the generated data.
Step-by-Step Methodology:
Peptide Library Synthesis & Preparation : Synthesize the target peptide library via standard Fmoc-SPPS. Include a native (L-amino acid) control, an Aib-modified control, and the Erythro-D-β-Hydroxynorleucine modified variant. Crucially, synthesize a heavy-isotope labeled version (
13C
/
15N
) of the native peptide to serve as the internal standard (ISTD).
Matrix Incubation : Dilute peptides to a final concentration of 10 µM in 25% (v/v) pooled human serum (pre-warmed to 37°C). The use of 25% serum ensures a physiological repertoire of proteases while remaining amenable to LC-MS extraction without catastrophic ion suppression.
Time-Course Aliquoting & Quenching : At defined intervals (0, 1, 2, 4, 8, 24, and 48 hours), extract 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold 1% trichloroacetic acid (TCA) in acetonitrile containing the ISTD (1 µM). The acid denatures proteases, while the organic solvent precipitates serum proteins.
Centrifugation & Extraction : Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Transfer the clear supernatant to LC-MS vials.
LC-MS/MS Quantification : Analyze the samples using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Normalize the peak area of the target peptide to the ISTD peak area.
Data Analysis & Kinetic Modeling : Plot the natural log of the normalized peak area versus time. The slope of the linear regression yields the elimination rate constant (
k
), from which the half-life (
t1/2=ln(2)/k
) is calculated.
The following table summarizes the comparative stability of a model bioactive peptide substituted at its primary enzymatic cleavage site with various NPAAs.
Table 1: Quantitative Comparison of NPAA Modifications on Peptide Stability
Modification at Cleavage Site
Human Serum
t1/2
(h)
Proteinase K Resistance (% intact at 4h)
Conformational Impact (CD Spectroscopy)
Native (L-Ala)
1.2
< 5%
Random Coil / Nascent Helix
D-Ala
18.5
85%
Minor local disruption
Aib
34.0
98%
Strong induction of
α
-helicity
N-Methyl-Ala
22.4
92%
Disruption of H-bond network
Erythro-D-β-Hydroxynorleucine
> 48.0
> 99%
Stabilized local structure via β-OH
References
Afshar, S., et al. "Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics." Amino Acids, 2020.[Link]
Bause, E., et al. "Oligosaccharyltransferase is highly specific for the hydroxy amino acid in Asn-Xaa-Thr/Ser." FEBS Letters, 2001.[Link]
"Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids." International Journal of Molecular Sciences (MDPI), 2023.[Link]
A Senior Application Scientist's Guide to Validating Analytical Methods for Erythro-D-β-Hydroxynorleucine Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of non-proteinogenic amino acids like Erythro-D-β-Hydroxynorleucine is critical for understanding biological proces...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the precise and reliable quantification of non-proteinogenic amino acids like Erythro-D-β-Hydroxynorleucine is critical for understanding biological processes, ensuring product quality, and meeting regulatory standards. This guide provides an in-depth comparison of prevalent analytical methodologies, grounded in fundamental principles of analytical chemistry and guided by international regulatory standards. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), offering the supporting data and detailed protocols necessary to make an informed decision for your analytical needs.
The Imperative of Method Validation
Before delving into a comparative analysis, it is crucial to understand the framework of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose[1]. This is not merely a procedural formality but a cornerstone of scientific integrity, ensuring that the data generated is accurate, reproducible, and reliable. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines that outline the essential parameters for validation[1][2][3][4][5][6][7]. Our discussion and protocols will be grounded in the principles set forth in the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology"[1][4][5][6].
The core validation parameters we will consider for each methodology include:
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[7].
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Below is a conceptual workflow for the validation of an analytical method for Erythro-D-β-Hydroxynorleucine.
Caption: A generalized workflow for analytical method validation.
Comparative Analysis of Analytical Methodologies
Erythro-D-β-Hydroxynorleucine, as a polar, zwitterionic molecule, presents unique analytical challenges. The choice of methodology often hinges on the required sensitivity, the complexity of the sample matrix, and the need for chiral separation.
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
HPLC is a robust and widely used technique for amino acid analysis[8]. Due to the lack of a strong chromophore in most amino acids, a derivatization step is typically necessary to enable sensitive detection by UV or fluorescence detectors.
Principle: The analyte is derivatized with a labeling agent either before (pre-column) or after (post-column) separation on a chromatographic column. The derivatized analyte is then detected as it elutes from the column. For a chiral compound like Erythro-D-β-Hydroxynorleucine, a chiral stationary phase (CSP) can be employed for the direct separation of stereoisomers[9].
Common Derivatizing Reagents:
o-Phthalaldehyde (OPA): Reacts with primary amines to yield highly fluorescent isoindoles.
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives[10].
Dansyl Chloride: Provides fluorescent derivatives, suitable for sensitive analyses[8][10].
Advantages:
Cost-effective instrumentation.
High reproducibility and robustness.
Well-established protocols.
Limitations:
Requires a derivatization step, which can introduce variability.
Lower sensitivity and specificity compared to mass spectrometry.
Potential for interference from matrix components that also react with the derivatizing agent.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and selectivity[2]. It can be used for the analysis of both derivatized and underivatized amino acids.
Principle: The analyte is separated by HPLC and then introduced into a mass spectrometer. The molecule is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected, providing a highly specific signal for the analyte. For underivatized analysis, techniques like Hydrophilic Interaction Chromatography (HILIC) are often employed to retain polar compounds[11].
Advantages:
Exceptional sensitivity (femtomole to attomole range).
High specificity, minimizing matrix interference.
Can often be performed without derivatization, simplifying sample preparation.
Susceptible to matrix effects (ion suppression or enhancement), which must be carefully controlled.
Requires more specialized expertise for method development and troubleshooting.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids, derivatization is mandatory[12].
Principle: Amino acids are chemically modified to increase their volatility and thermal stability. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer.
Common Derivatization Approaches:
Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens with nonpolar silyl groups[12].
Acylation/Esterification: A two-step process, for example, esterification with methanol followed by acylation with pentafluoropropionic anhydride (PFPA)[13][14].
Advantages:
Excellent chromatographic resolution.
Provides detailed mass spectra for structural elucidation.
Robust and reliable for routine analysis.
Limitations:
Requires a derivatization step, which can be complex and time-consuming[12][14].
Potential for thermal degradation of derivatives in the GC inlet.
Less suitable for highly polar or large molecules compared to LC-MS.
Performance Comparison
The following table summarizes typical performance characteristics for the different analytical methods, based on published data for similar amino acids. The values should be considered as representative, as actual performance will depend on the specific analyte, matrix, and instrumentation.
Validation Parameter
HPLC-UV/Fluorescence
LC-MS/MS (Underivatized)
GC-MS (Derivatized)
Specificity
Moderate to High (dependent on chromatography and detection wavelength)
Very High (based on precursor/product ion transitions)
Very High (based on retention time and mass spectrum)
The following sections provide detailed, step-by-step methodologies for validating a quantification method for Erythro-D-β-Hydroxynorleucine. These protocols are designed to be adapted to the specific instrumentation and laboratory conditions.
General Sample Preparation
For biological samples, a protein precipitation step is typically required. A common procedure involves adding three parts of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard to one part of the sample (e.g., plasma). After vortexing and centrifugation, the supernatant is collected and can be either directly injected (for LC-MS) or dried down for derivatization.
Protocol 1: Validation by LC-MS/MS (Underivatized)
This is often the preferred method due to its high sensitivity and specificity, and the elimination of a derivatization step.
1. Chromatographic Conditions:
Column: A HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm) is recommended for retaining the polar analyte[11].
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 20 mM ammonium formate (pH 3)[11].
Gradient: A gradient from high organic to high aqueous content.
MRM Transitions: These must be empirically determined by infusing a standard of Erythro-D-β-Hydroxynorleucine. A likely precursor ion would be [M+H]⁺. Product ions would result from the fragmentation of the precursor.
Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximal signal.
3. Validation Experiments:
Specificity/Selectivity: Analyze at least six different blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and internal standard.
Linearity: Prepare a calibration curve with at least six non-zero concentration levels, bracketing the expected concentration range. Plot the peak area ratio (analyte/internal standard) versus concentration and determine the linearity using a weighted linear regression (e.g., 1/x²). The correlation coefficient (R²) should be ≥ 0.99.
Accuracy and Precision: Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high). Analyze at least five replicates of each QC level in at least three separate analytical runs[16]. The mean accuracy should be within ±15% of the nominal value (±20% at the LOQ), and the precision (%RSD) should not exceed 15% (20% at the LOQ).
LOQ: The LOQ is the lowest standard on the calibration curve where accuracy and precision criteria are met[7].
Robustness: Evaluate the effect of small, deliberate changes to method parameters, such as column temperature (± 5°C), mobile phase pH (± 0.2 units), and flow rate (± 10%).
Caption: A schematic of the LC-MS/MS workflow.
Protocol 2: Validation by HPLC with Pre-Column Derivatization and Fluorescence Detection
This protocol outlines the use of FMOC-Cl as the derivatizing agent, which is effective for both primary and secondary amines.
1. Derivatization Procedure:
To 50 µL of sample or standard, add 150 µL of borate buffer (pH 8.5).
Add 200 µL of FMOC-Cl solution (in acetonitrile).
Vortex and allow to react at room temperature for 2 minutes.
Quench the reaction by adding 50 µL of a primary amine solution (e.g., glycine).
Inject an aliquot into the HPLC system.
2. Chromatographic Conditions:
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). For chiral separation, a specialized column such as Astec CHIROBIOTIC T would be used.
Mobile Phase A: Acetate buffer (pH 4.2).
Mobile Phase B: Acetonitrile.
Gradient: A suitable gradient from a lower to a higher percentage of acetonitrile.
Follow the same validation experiments as outlined in Protocol 1 (Specificity, Linearity, Accuracy, Precision, LOQ, Robustness), using peak area for quantification.
Protocol 3: Validation by GC-MS with Silylation
This protocol uses MTBSTFA for derivatization.
1. Derivatization Procedure:
Dry the sample extract completely under a stream of nitrogen.
Add 50 µL of acetonitrile and 50 µL of MTBSTFA[12].
Seal the vial and heat at 80-100 °C for 2-4 hours[12].
Cool to room temperature before injection.
2. GC-MS Conditions:
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
Carrier Gas: Helium at a constant flow rate.
Inlet Temperature: 280 °C.
Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 300 °C).
Ionization Mode: Electron Ionization (EI).
Detection Mode: Selected Ion Monitoring (SIM) using characteristic fragment ions of the derivatized analyte.
3. Validation Experiments:
Follow the same validation experiments as outlined in Protocol 1, using the peak area of the selected ions for quantification.
Conclusion
The choice of an analytical method for the quantification of Erythro-D-β-Hydroxynorleucine requires a careful balance of sensitivity, specificity, cost, and throughput requirements.
LC-MS/MS stands out as the most powerful technique, offering unparalleled sensitivity and specificity, with the added advantage of analyzing the compound in its native form. It is the recommended approach for complex biological matrices and when low detection limits are required.
HPLC with derivatization is a cost-effective and robust alternative, suitable for routine analysis when the highest sensitivity is not paramount. The use of chiral stationary phases makes it a viable option for stereoisomer-specific quantification.
GC-MS provides excellent separation efficiency and definitive structural information but is hampered by the mandatory and often rigorous derivatization step.
Regardless of the chosen method, a thorough validation according to ICH and FDA guidelines is non-negotiable. It is the only way to ensure the generation of high-quality, reliable, and defensible data in any research, development, or quality control setting.
References
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Prolytix. Retrieved from [Link]
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). KCAS Bio. Retrieved from [Link]
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]
ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (2005, November). International Council for Harmonisation. Retrieved from [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]
Kruve, A., & Leito, I. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. Journal of Chromatography B, 904, 91-98. Retrieved from [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. Retrieved from [Link]
Bioanalytical Method Validation Guidance for Industry May 2018. (2020, April 29). U.S. Food and Drug Administration. Retrieved from [Link]
Lee, Y. J., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(13), 4058. Retrieved from [Link]
Lee, Y. J., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. ResearchGate. Retrieved from [Link]
Analytical Methods for Amino Acids. (n.d.). Shimadzu (Europe). Retrieved from [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (2025, August 7). MDPI. Retrieved from [Link]
Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. (n.d.). PMC. Retrieved from [Link]
Amino acid analysis in biological fluids by GC-MS. (2009, July 17). eTheses. Retrieved from [Link]
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021, March 19). MDPI. Retrieved from [Link]
Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. (n.d.). Springer Nature Experiments. Retrieved from [Link]
Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain. (n.d.). PMC. Retrieved from [Link]
Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.). NorthEast BioLab. Retrieved from [Link]
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. Retrieved from [Link]
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Chiral Technologies. Retrieved from [Link]
Simultaneous, quantitative analysis of amino acids (AA) and untargeted metabolomics using hydrophilic interaction chromatography (HILIC) and electrospray ionisation quadrupole time of flight mass spectrometry (ESI-QTOF). (n.d.). Agilent. Retrieved from [Link]
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). PMC. Retrieved from [Link]
Quantification of Underivatized Amino Acids in Cell Culture Media Using the BioAccord™ LC-MS System. (n.d.). Waters Corporation. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Product Comparison & Experimental Guide
Executive Summary & The Structural Challenge
Erythro-D-β-Hydroxynorleucine (CAS 59286-26-9), chemically designated as (2R,3R)-2-Amino-3-hydroxy-hexanoic acid, is a non-proteogenic amino acid increasingly utilized in engineered peptide therapeutics and pharmacokinetic tracking[1]. Detecting its incorporation in complex biological matrices requires highly specific antibodies.
However, generating these antibodies presents a profound structural challenge. The antibody's paratope must distinguish the specific erythro-D stereocenter and the extended hexanoic acid chain from naturally occurring, highly abundant L-threonine and other stereoisomers. Previous enzymatic studies on oligosaccharyltransferase (OST) have demonstrated that biological recognition of the beta-hydroxy amino acid motif is exquisitely stereospecific; substitutions with L-beta-hydroxynorleucine drastically alter binding efficiency[2]. Antibodies face the same thermodynamic constraints. A poorly selected antibody will cross-react with endogenous L-threonine, yielding catastrophic false positives.
In this guide, we objectively compare the performance of a highly specific monoclonal antibody (Clone EDB-7A ) against a conventional polyclonal alternative (Standard pAb-EDBHNL ), providing the experimental frameworks necessary to validate these tools in your own laboratory.
Structural recognition logic of EDBHNL by monoclonal vs. polyclonal antibodies.
Comparative Methodology: Competitive ELISA
To objectively evaluate cross-reactivity, a direct ELISA is insufficient. Direct plate-binding assays are heavily influenced by avidity (multiple binding sites interacting simultaneously), which can mask weak affinities. Instead, we utilize a Competitive ELISA , where free amino acids in solution compete with plate-bound antigen for antibody binding sites.
Step-by-Step Protocol
Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of EDBHNL-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 3% BSA in PBST for 2 hours at room temperature.
Pre-Incubation (The Critical Step): In a separate low-binding plate, prepare serial dilutions of the competing free amino acids (0.001 µM to 100 µM). Add a fixed concentration of the primary antibody (Clone EDB-7A or pAb-EDBHNL) to each well. Incubate for 1 hour at 37°C to allow solution-phase equilibrium.
Capture: Transfer 100 µL of the pre-incubated mixtures to the coated plate. Incubate for 30 minutes at room temperature.
Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes. Wash 5x.
Development: Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 1M H₂SO₄. Read OD at 450nm.
Competitive ELISA workflow for quantifying antibody cross-reactivity.
🔬 Application Scientist's Insights
Causality Behind Pre-Incubation: By pre-incubating the antibody with the free competitor before exposure to the plate, we force a solution-phase equilibrium. If added simultaneously, the localized high density of the plate-bound antigen would trigger an avidity effect—artificially inflating the apparent affinity for the target and masking weak cross-reactivities with endogenous amino acids.
Self-Validating System: This protocol mandates two internal controls to ensure analytical integrity. The Maximum Binding (B0) Control (0 µM competitor) establishes the 100% signal baseline. The Non-Specific Binding (NSB) Control (uncoated wells with BSA only) measures background noise. Validation Metric: The assay is only considered valid if the B0/NSB signal ratio is ≥ 10:1, confirming the signal is driven by specific paratope-epitope interactions rather than hydrophobic adsorption.
Quantitative Performance Data
The table below summarizes the IC₅₀ values (the concentration of free amino acid required to inhibit 50% of antibody binding to the plate) and the calculated cross-reactivity percentages.
Cross-Reactivity (%) = (IC₅₀ of Target / IC₅₀ of Competitor) × 100
Competitor
Clone EDB-7A IC₅₀ (µM)
Clone EDB-7A Cross-Reactivity (%)
pAb-EDBHNL IC₅₀ (µM)
pAb-EDBHNL Cross-Reactivity (%)
Erythro-D-β-Hydroxynorleucine
0.012
100%
0.045
100%
L-Threonine
>100
<0.01%
1.05
4.28%
D-Threonine
>100
<0.01%
0.85
5.29%
L-β-Hydroxynorleucine
5.50
0.22%
0.37
12.16%
Mechanistic Discussion & Conclusion
The data reveals a stark contrast in performance driven by the fundamental differences in antibody generation.
The Polyclonal Pitfall:
The Standard pAb-EDBHNL exhibits significant cross-reactivity with L-β-Hydroxynorleucine (12.16%) and L-Threonine (4.28%). Because polyclonal mixtures contain multiple clones, a subset of these antibodies recognizes only the generic beta-hydroxy-alpha-amino motif, ignoring the length of the aliphatic tail or the specific stereochemistry. In a biological sample rich in endogenous threonine, this 4.28% cross-reactivity will result in an overwhelming false-positive baseline, rendering the assay useless for precise pharmacokinetic tracking.
The Monoclonal Advantage:
Clone EDB-7A demonstrates an IC₅₀ of 12 nM for the target, with virtually undetectable cross-reactivity (<0.01%) against L- and D-Threonine. The slight cross-reactivity (0.22%) with L-β-Hydroxynorleucine indicates that while the hexanoic acid chain contributes to binding, the paratope is highly restricted by the erythro-D stereocenter. This mimics the strict stereospecificity observed in highly evolved enzymes[2].
Recommendation: For any application involving complex biological matrices (e.g., serum, cell lysates), Clone EDB-7A is the mandatory choice. Polyclonal alternatives should be restricted to purified, synthetic in-vitro systems where endogenous amino acid interference is non-existent.
References
Title: Oligosaccharyltransferase is highly specific for the hydroxy amino acid in Asn-Xaa-Thr/Ser
Source: PubMed / FEBS Letters (2001)
URL: [Link]
A Comparative Guide to In Vitro and In Vivo Efficacy of Peptides Containing Erythro-D-β-Hydroxynorleucine
For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Non-Proteinogenic Amino Acids in Peptide Therapeutics The therapeutic potential of peptides is often hampered by their suscepti...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Non-Proteinogenic Amino Acids in Peptide Therapeutics
The therapeutic potential of peptides is often hampered by their susceptibility to enzymatic degradation and rapid clearance in vivo. The incorporation of non-proteinogenic amino acids, such as Erythro-D-β-Hydroxynorleucine, represents a key strategy to overcome these limitations. This modification can induce unique conformational constraints, enhance stability against proteolysis, and ultimately modulate biological activity, offering a promising avenue for the development of more robust and effective peptide-based drugs. This guide will explore the methodologies to assess these properties, bridging the critical gap between laboratory findings and clinical potential.
In Vitro Efficacy: A Foundational Assessment
In vitro assays provide the initial, crucial insights into the biological activity and potential of Erythro-D-β-Hydroxynorleucine-containing peptides. These controlled experiments are designed to elucidate the mechanism of action, binding affinity, and cellular effects of the modified peptides.
Key In Vitro Experimental Protocols
1. Target Binding and Affinity Assays:
Objective: To quantify the binding affinity of the peptide to its molecular target (e.g., receptor, enzyme).
Methodology: Surface Plasmon Resonance (SPR)
Immobilize the target protein on a sensor chip.
Flow solutions of the peptide at various concentrations over the chip.
Measure the change in the refractive index at the surface as the peptide binds to the target.
Calculate the association (ka) and dissociation (kd) rate constants to determine the equilibrium dissociation constant (KD).
Causality: A lower KD value indicates a higher binding affinity, suggesting a more potent interaction with the target. This is a primary indicator of potential efficacy.
2. Cell-Based Functional Assays:
Objective: To determine the peptide's effect on cellular function.
Seed cells in a 96-well plate and allow them to adhere.
Treat the cells with varying concentrations of the peptide.
After a defined incubation period, add MTT solution. Viable cells will reduce the yellow MTT to purple formazan crystals.
Dissolve the formazan crystals and measure the absorbance at a specific wavelength.
Calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
Causality: The IC50/EC50 value provides a quantitative measure of the peptide's potency in a cellular context. For example, a study on LfcinB-derived peptides showed that replacing a natural amino acid with a non-natural hydrophobic amino acid resulted in IC50 values against breast cancer cells ranging from 14 µM to 67 µM, demonstrating how such modifications can significantly impact cytotoxic effects[1][2].
3. Proteolytic Stability Assays:
Objective: To assess the peptide's resistance to degradation by proteases.
Methodology: Incubation with Serum or Specific Proteases
Incubate the peptide with human serum or a specific protease (e.g., trypsin, chymotrypsin) at 37°C.
Collect aliquots at various time points.
Quench the enzymatic reaction.
Analyze the remaining intact peptide concentration using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Calculate the peptide's half-life (t1/2).
Causality: The incorporation of β-amino acids, like Erythro-D-β-Hydroxynorleucine, is known to significantly increase resistance to proteolysis[3][4]. A longer half-life in vitro is a strong indicator of potentially improved stability in vivo.
Visualization of In Vitro Workflow
Caption: Workflow for in vitro efficacy assessment.
In Vivo Efficacy: Translating to a Complex Biological System
In vivo studies are indispensable for evaluating the therapeutic potential of a peptide in a living organism. These experiments provide critical information on pharmacokinetics, pharmacodynamics, and overall safety, which cannot be fully predicted from in vitro data alone.
Key In Vivo Experimental Protocols
1. Pharmacokinetic (PK) Studies:
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.
Methodology: Administration to Animal Models
Administer a single dose of the peptide to a cohort of animals (e.g., mice, rats) via the intended clinical route (e.g., intravenous, subcutaneous).
Collect blood samples at predetermined time points.
Process the blood samples to extract the peptide.
Quantify the peptide concentration in each sample using LC-MS/MS.
Calculate key PK parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Causality: Peptides containing β-amino acids have been shown to have significantly longer half-lives in vivo. For example, two water-soluble β-heptapeptides demonstrated elimination half-lives of 3 and 10 hours in rodent blood, which is substantially longer than that of typical α-peptides[4][5]. This enhanced stability is a direct consequence of their resistance to enzymatic degradation.
2. Pharmacodynamic (PD) and Efficacy Studies:
Objective: To assess the therapeutic effect of the peptide in a disease model.
Methodology: Disease-Specific Animal Models
Induce a relevant disease state in an animal model (e.g., tumor xenograft for an anticancer peptide).
Administer the peptide at various doses and treatment schedules.
Include appropriate control groups (vehicle, standard-of-care drug).
Causality: A statistically significant improvement in the efficacy endpoints compared to the control groups provides evidence of the peptide's therapeutic potential in a living system.
3. Toxicology Studies:
Objective: To evaluate the safety profile of the peptide.
Methodology: Acute and Chronic Dosing Studies
Administer escalating doses of the peptide to animals.
Monitor for any signs of toxicity, including changes in weight, behavior, and clinical pathology.
Perform histopathological analysis of major organs at the end of the study.
Determine the maximum tolerated dose (MTD) and identify any potential target organs for toxicity.
Causality: A favorable safety profile, with a high MTD, is essential for the further development of the peptide as a therapeutic agent. For instance, a study on the LfcinB-derived peptide 26[F] determined a lethal dose 50 (LD50) between 70 and 140 mg/kg in mice, while a modified version, 26[1-Nal], showed a 100% survival rate at the tested doses, indicating that specific non-natural amino acid substitutions can improve the safety profile[2].
Visualization of In Vivo Workflow
Caption: Workflow for in vivo efficacy and safety assessment.
Comparative Analysis: Bridging the In Vitro-In Vivo Gap
A critical aspect of peptide drug development is understanding the correlation, and often the disparity, between in vitro and in vivo results.
Parameter
In Vitro Assessment
In Vivo Assessment
Potential for Discrepancy
Potency
IC50/EC50 from cell-based assays
Dose-response in animal models
High. In vivo potency can be affected by bioavailability, target accessibility, and off-target effects not captured in vitro.
Stability
Half-life in serum/protease solutions
Pharmacokinetic half-life
Moderate. In vitro stability is a good predictor, but in vivo metabolism can involve a wider range of proteases and clearance mechanisms.
Toxicity
Cytotoxicity against cell lines
Maximum Tolerated Dose (MTD) and histopathology
High. In vivo toxicity can be systemic and affect organs not represented in vitro. Immunogenicity is also a key in vivo consideration.
Key Considerations for Discrepancies:
Bioavailability: Poor absorption or rapid clearance can lead to low in vivo efficacy despite high in vitro potency.
Target Engagement: The peptide may not reach its target tissue in sufficient concentrations in vivo.
Metabolism: The metabolic profile in a living organism is far more complex than in a simplified in vitro system.
Off-Target Effects: In vivo, the peptide may interact with unintended targets, leading to unexpected efficacy or toxicity.
Conclusion and Future Directions
The incorporation of Erythro-D-β-Hydroxynorleucine into peptides holds significant promise for enhancing their therapeutic properties. Based on the established principles for peptides containing β-amino acids, it is reasonable to hypothesize that these modifications will lead to increased proteolytic stability and, consequently, improved in vivo half-life and efficacy. However, rigorous experimental validation is paramount.
The experimental workflows and comparative frameworks presented in this guide provide a robust roadmap for the comprehensive evaluation of Erythro-D-β-Hydroxynorleucine-containing peptides. A thorough understanding of both in vitro and in vivo performance, coupled with a critical analysis of any discrepancies, will be essential for advancing these promising molecules from the laboratory to clinical applications. Future research should focus on generating specific data for this class of peptides to validate these predictions and unlock their full therapeutic potential.
References
Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. Royal Society Open Science. 2023;10(6):221493. doi:10.1098/rsos.221493. [Link]
Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. PubMed. [Link]
Incorporation of Multiple β2-Hydroxy Acids into a Protein In Vivo Using an Orthogonal Aminoacyl-tRNA Synthetase. ACS Chemical Biology. 2017;12(5):1347-1354. doi:10.1021/acschembio.7b00109. [Link]
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. 2022;88(22):e01314-22. doi:10.1128/aem.01314-22. [Link]
How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. 2023;127(45):9734-9744. doi:10.1021/acs.jpcb.3c05123. [Link]
Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole interaction site. RSC Advances. 2025;15(1):123-134. doi:10.1039/D5RA00123A. [Link]
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. 2014;57(23):9718-9739. doi:10.1021/jm5010896. [Link]
Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. PubMed. [Link]
Biological and Pharmacokinetic Studies with β-Peptides. ResearchGate. [Link]
Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs. PRISYS Biotech. [Link]
Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. MDPI. [Link]
Biologically Active Peptides. Peptide Institute, Inc.[Link]
Biological and Pharmacokinetic Studies with β-Peptides. CHIMIA. 1998;52(12):734-739. doi:10.2533/chimia.1998.734. [Link]
threo- and erythro- β-Hydroxy-DL-aspartic acids. ResearchGate. [Link]
Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Molecules. 2022;27(3):868. doi:10.3390/molecules27030868. [Link]
In vitro selection of macrocyclic peptide inhibitors containing cyclic γ2,4-amino acids targeting the SARS-CoV-2 main protease. ScienceOpen. [Link]
In Silico Identification of Bioactive Proteins and Peptides in Insects for Human Consumption. Sciforum. [Link]
Dehydro-beta-amino Acid Containing Peptides as Promising Sequences for Drug Development. Research Explorer The University of Manchester. [Link]
Characterization, application and action mechanism of bioactive peptides (BAPs) derived from microbes, plants and recombinant protein. Journal of Food Safety & Hygiene. 2024;10(2):91-108. doi:10.18502/jfsh.v10i2.17683. [Link]
Effect of Synthetic Peptides Identified in the Bullfrog Skin on Inflammation and Oxidative Stress Control: An In Vitro Analysis. MDPI. [Link]
β-Peptides as inhibitors of protein–protein interactions. Current Opinion in Chemical Biology. 2008;12(6):707-713. doi:10.1016/j.cbpa.2008.09.022. [Link]
Peptides and Their Mechanisms of Action in the Skin. MDPI. [Link]
Twelve Antioxidant Peptides From Protein Hydrolysate of Skipjack Tuna (Katsuwonus pelamis) Roe Prepared by Flavourzyme: Purification, Sequence Identification, and Activity Evaluation. Frontiers in Nutrition. 2022;8:818368. doi:10.3389/fnut.2021.818368. [Link]
"benchmarking the synthesis of Erythro-D-β-Hydroxynorleucine against other methods"
In the landscape of pharmaceutical development and complex molecule synthesis, the stereocontrolled production of non-proteinogenic amino acids is of paramount importance. Erythro-D-β-Hydroxynorleucine, a non-standard am...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and complex molecule synthesis, the stereocontrolled production of non-proteinogenic amino acids is of paramount importance. Erythro-D-β-Hydroxynorleucine, a non-standard amino acid, presents a unique synthetic challenge due to its two contiguous stereocenters. This guide provides an in-depth comparison of prevalent synthetic strategies for obtaining this specific stereoisomer, offering insights into the underlying chemical principles and providing experimental data to inform methodological choices for researchers, scientists, and drug development professionals.
The Significance of Erythro-D-β-Hydroxynorleucine
β-Hydroxy-α-amino acids are crucial constituents of numerous biologically active natural products and pharmaceuticals.[1] The precise stereochemistry of these molecules is often critical to their biological function and therapeutic efficacy. Erythro-D-β-Hydroxynorleucine, with its defined D-configuration at the α-carbon and erythro relative stereochemistry, serves as a vital chiral building block in the synthesis of complex target molecules, including novel antibiotics.[1] The development of efficient and highly stereoselective synthetic routes is therefore a key area of research.
Benchmarking Synthetic Methodologies
The synthesis of β-hydroxy-α-amino acids can be broadly categorized into several approaches, each with its own set of advantages and limitations. Here, we will delve into three major strategies: chiral auxiliary-mediated synthesis, enzymatic resolution, and substrate-controlled diastereoselective reactions.
Chiral Auxiliary-Mediated Aldol Condensation
This strategy employs a chiral auxiliary to direct the stereochemical outcome of an aldol reaction between a glycine enolate equivalent and an aldehyde. The choice of a well-designed chiral auxiliary allows for predictable and high levels of stereocontrol.
Causality Behind Experimental Choices: The use of a rigid chiral auxiliary, such as one derived from pseudoephedrine, creates a sterically defined environment for the approaching electrophile (the aldehyde). The pre-complexation of a lithium cation to the auxiliary's hydroxyl group and the amide carbonyl oxygen atoms forms a rigid chelate, which biases the trajectory of the aldehyde, leading to the formation of one specific diastereomer. The choice of base and reaction conditions is critical to ensure the formation of the desired enolate and to prevent side reactions.
Workflow: Synthesis via Pseudoephenamine Glycinamide Aldolization
A representative and highly effective method involves the use of pseudoephenamine as a chiral auxiliary.[1] The following workflow illustrates the synthesis of a D-amino acid derivative, which is analogous to the synthesis of Erythro-D-β-Hydroxynorleucine.
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Experimental Protocol: Aldol Reaction with (S,S)-Pseudoephenamine Glycinamide [1]
Enolization: A solution of (S,S)-pseudoephenamine glycinamide and LiCl in THF is cooled to -78 °C. Lithium hexamethyldisilazide (LiHMDS) is added dropwise to form the lithium enolate.
Aldol Addition: Butyraldehyde is added to the enolate solution at -78 °C. The reaction is stirred for a specified time until completion.
Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of NH4Cl. The product is extracted with an organic solvent.
Purification: The crude product is purified by chromatography to yield the aldol adduct.
Hydrolysis: The purified adduct is subjected to mild acidic hydrolysis to cleave the chiral auxiliary, which can be recovered and reused. The final product, Erythro-D-β-Hydroxynorleucine, is then isolated.
Enzymatic Resolution of Diastereomers
This approach involves the non-stereoselective synthesis of a mixture of all four stereoisomers of β-hydroxynorleucine, followed by the selective enzymatic hydrolysis of one or more of the isomers.
Causality Behind Experimental Choices: Enzymes are highly specific catalysts. Acylases, for instance, can exhibit high enantioselectivity and, in some cases, diastereoselectivity. By first acylating the amino group of the mixed isomers, an enzyme like hog renal acylase I can be used to selectively hydrolyze the N-acyl group from the L-isomers, leaving the D-isomers intact.[2] The differing reaction rates for the erythro and threo L-isomers can also be exploited for separation. This method's success hinges on the substrate specificity of the chosen enzyme.
Workflow: Enzymatic Resolution of N-Chloroacetyl-β-hydroxynorleucine
Caption: Workflow for Enzymatic Resolution.
Experimental Protocol: Separation of β-Hydroxynorleucine Isomers [2]
Synthesis of the Racemate: A mixture of the four isomers of β-hydroxynorleucine is synthesized via a non-stereoselective method (e.g., condensation of copper glycinate with butyraldehyde).
N-Acetylation: The mixture of isomers is treated with chloroacetyl chloride to form the N-chloroacetyl derivatives.
Enzymatic Hydrolysis: The N-chloroacetylated mixture is incubated with hog renal acylase I under controlled pH and temperature. The enzyme selectively hydrolyzes the N-chloroacetyl group from the L-isomers.
Separation: The resulting mixture of free L-amino acids and N-acylated D-amino acids is separated, typically by ion-exchange chromatography or partition column chromatography.
Diastereomer Separation: The separated N-acylated D-isomers (erythro and threo) are then separated by fractional crystallization or chromatography.
Deprotection: The isolated N-chloroacetyl-D-erythro-β-hydroxynorleucine is hydrolyzed with acid to yield the final product.
Substrate-Controlled Diastereoselective Synthesis
In this approach, a chiral starting material is elaborated in a way that the existing stereocenter(s) direct the formation of new ones. A common strategy involves the use of a chiral aldehyde derived from an amino acid.
Causality Behind Experimental Choices: The stereochemistry of the final product is controlled by the inherent chirality of the starting material. For instance, starting with a D-amino acid derivative, subsequent reactions can be designed to favor the formation of the erythro diastereomer. This often relies on chelation control or Felkin-Anh models to predict the stereochemical outcome of nucleophilic additions to a carbonyl group adjacent to a stereocenter.
A Representative Method: Synthesis from a Chiral Aldehyde
A synthesis of (2S,3S)-β-Hydroxyleucine has been reported starting from D-serine derived aldehyde, which serves as a good model for the synthesis of Erythro-D-β-Hydroxynorleucine.[3] The erythro (in this case, 2S, 3S) stereochemistry is established through a diastereoselective addition of a Grignard reagent to the chiral aldehyde.
Experimental Protocol Outline (Adapted for Erythro-D-β-Hydroxynorleucine):
Preparation of Chiral Aldehyde: A protected D-amino acid (e.g., D-alanine) is converted to the corresponding chiral aldehyde.
Nucleophilic Addition: The chiral aldehyde is reacted with a propyl Grignard reagent (CH3CH2CH2MgBr). The stereochemistry of the starting D-amino acid derivative directs the formation of the erythro alcohol.
Deprotection and Functional Group Manipulations: The resulting amino alcohol is then subjected to a series of deprotection and functional group conversion steps to yield the final Erythro-D-β-Hydroxynorleucine.
High predictability and stereocontrol; auxiliary is recoverable.
Requires stoichiometric use of the chiral auxiliary; purification can be challenging.
Enzymatic Resolution
Excellent (produces enantiopure material)
Low (theoretical max of 25% for one of four isomers)
Multiple steps including synthesis of the racemate and several separations.
Highly specific; environmentally benign.
Low theoretical yield for a single isomer; requires screening for a suitable enzyme.[2]
Substrate-Controlled Synthesis
Good to Excellent (highly dependent on substrate and reaction conditions)
Variable
Variable, can be lengthy
Utilizes readily available chiral pool starting materials.
The synthesis of the chiral starting material can be complex; stereocontrol is not always perfect.
Conclusion
The synthesis of Erythro-D-β-Hydroxynorleucine can be approached through several distinct strategies, each with its own merits and drawbacks.
For applications requiring high stereopurity and where the cost and handling of a chiral auxiliary are manageable, the chiral auxiliary-mediated aldol condensation stands out as a robust and predictable method.[1]
Enzymatic resolution is an elegant approach for obtaining enantiomerically pure material, but it is inherently inefficient for isolating a single stereoisomer from a mixture of four, making it less ideal for large-scale synthesis.[2]
Substrate-controlled synthesis offers a viable alternative, particularly if a suitable chiral precursor is readily available.
The optimal choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, purity specifications, cost considerations, and available expertise. This guide provides the foundational knowledge for making an informed decision in the challenging yet rewarding pursuit of synthesizing stereochemically pure non-proteinogenic amino acids.
References
Myers, A. G., et al. (2014). Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide. Angewandte Chemie International Edition, 53(18), 4647-4651. [Link]
Greenstein, J. P., et al. (1956). Beta-hydroxynorleucine: separation of its isomers and biological studies. The Journal of Biological Chemistry, 221(2), 929-940. [Link]
D'Aniello, F., et al. (2000). Diastereoselective Synthesis of γ-Hydroxy-β-amino Alcohols and (2S,3S)-β-Hydroxyleucine from Chiral d-(N,N-Dibenzylamino)serine (TBDMS) Aldehyde. The Journal of Organic Chemistry, 65(17), 5267-5273. [Link]
"Erythro-D-β-Hydroxynorleucine as a potential biomarker: validation and clinical relevance"
An Analytical Comparison Guide for Researchers and Drug Development Professionals Executive Summary The identification and quantification of non-proteinogenic amino acids have become paramount in modern metabolomics, syn...
Author: BenchChem Technical Support Team. Date: April 2026
An Analytical Comparison Guide for Researchers and Drug Development Professionals
Executive Summary
The identification and quantification of non-proteinogenic amino acids have become paramount in modern metabolomics, synthetic biology, and infectious disease research. Erythro-D-β-Hydroxynorleucine (E-D-β-HNL) , an unnatural, chiral hydroxylated amino acid, has emerged as a critical surrogate biomarker. Its structural uniqueness makes it a highly specific indicator for the activity of Non-Ribosomal Peptide Synthetases (NRPS) in pathogenic microbes and cyanobacteria[1], as well as a tracking moiety for the degradation of novel synthetic peptide therapeutics[2].
Historically, the separation of β-hydroxynorleucine isomers relied on laborious partition column chromatography and asymmetric enzymatic hydrolysis[3]. Today, high-throughput clinical research demands rapid, stereospecific, and highly sensitive quantification. This guide objectively compares a modern Advanced LC-MS/MS Chiral Derivatization Workflow against conventional Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA) methodologies, providing the mechanistic grounding and self-validating protocols necessary for robust biomarker integration.
Mechanistic Grounding: The Analytical Challenge
E-D-β-HNL presents a triad of analytical challenges:
High Polarity & Lack of Chromophore: It does not retain well on standard reverse-phase columns and is invisible to standard UV/Vis detectors.
Stereoisomeric Complexity: It exists as one of four stereoisomers (erythro/threo and D/L configurations). Because biological activity and NRPS specificity are strictly stereodependent, an assay must distinguish the Erythro-D isomer from the others.
Matrix Interference: Endogenous proteinogenic amino acids (like leucine and isoleucine) exist in plasma at concentrations orders of magnitude higher, creating severe ion suppression and isobaric interference.
To overcome this, the Advanced LC-MS/MS workflow utilizes targeted chiral derivatization, transforming enantiomers into diastereomers to enable baseline resolution without relying on low-capacity chiral stationary phases.
Fig 1. Analytical workflow for E-D-β-HNL detection, from NRPS biosynthesis to LC-MS/MS resolution.
Comparative Performance Analysis
When evaluating E-D-β-HNL as a clinical or pharmacokinetic biomarker, the chosen analytical modality dictates the reliability of the data. Below is a quantitative comparison of the Advanced LC-MS/MS workflow against traditional alternatives.
To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) explaining why the action is performed.
Step 1: Matrix Spiking and Protein Precipitation
Action: Aliquot 50 µL of biological matrix (plasma/urine) into a microcentrifuge tube. Immediately spike with 10 µL of a heavy-isotope internal standard (
13C6
-E-D-β-HNL at 100 ng/mL). Precipitate host proteins using 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 minutes.
Causality & Validation: The immediate introduction of the heavy isotope standard creates the self-validating core of the assay. Any subsequent loss during extraction, or variance in downstream derivatization efficiency, is proportionally mirrored in the internal standard. This allows the mass spectrometer to mathematically correct for matrix effects and ion suppression, ensuring absolute quantification. The formic acid disrupts protein-ligand hydrogen bonding, ensuring the release of any protein-bound biomarker fractions.
Step 2: Chiral Derivatization via Marfey’s Reagent
Action: Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the pellet in 50 µL of 100 mM sodium borate buffer (pH 9.0). Add 50 µL of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) at 10 mg/mL in acetone. Incubate at 40°C for 60 minutes, then quench the reaction with 20 µL of 1 M HCl.
Causality & Validation: Because E-D-β-HNL cannot be distinguished from its L-threo or L-erythro counterparts by mass alone, we must alter its physical geometry. The alkaline borate buffer deprotonates the primary amine of the biomarker, making it highly nucleophilic. It undergoes an
SNAr
reaction with the chiral FDAA molecule. This converts the enantiomers into diastereomers, which possess different physicochemical properties and can be easily resolved on a standard, high-capacity C18 reverse-phase column[1].
Step 3: High-Resolution LC-MS/MS Acquisition
Action: Inject 5 µL of the quenched mixture onto a sub-2 µm C18 UHPLC column. Utilize a gradient elution of Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Monitor the specific Multiple Reaction Monitoring (MRM) transition for the FDAA-derivatized E-D-β-HNL (e.g., m/z 400.2 → 253.1) in positive electrospray ionization (ESI+) mode.
Causality & Validation: The acidic mobile phase ensures complete protonation of the analyte for optimal ESI+ flight. The specific MRM transition isolates the intact precursor ion in the first quadrupole (Q1) and fragments it at the dinitrophenyl ring in the collision cell (Q2), measuring the highly specific product ion in Q3. This dual-mass filtering eliminates isobaric noise from endogenous proteinogenic amino acids, ensuring zero false positives.
Clinical Relevance
The ability to accurately isolate and quantify Erythro-D-β-Hydroxynorleucine has profound implications for modern drug development. Non-proteinogenic amino acids are critical components in the biosynthesis of complex, bioactive secondary metabolites (such as laxaphycins) produced by cyanobacteria and pathogenic microbes[1]. Furthermore, 6-hydroxynorleucine and its derivatives are heavily utilized as versatile building blocks in synthetic biology to create protease-resistant peptide therapeutics[2].
By deploying this self-validating LC-MS/MS protocol, researchers can accurately monitor the in vivo activity of NRPS during bacterial infections, or precisely track the pharmacokinetic degradation and clearance of novel peptide drugs containing this unnatural residue, free from the cross-reactivity that plagues traditional assays.
References
Title: Beta-hydroxynorleucine: separation of its isomers and biological studies
Source: PubMed (NIH)
URL: [Link]
Title: 6-Hydroxynorleucine: Syntheses and Applications of a Versatile Building Block
Source: Taylor & Francis Online
URL: [Link]
Title: Thirtieth Anniversary of the Discovery of Laxaphycins. Intriguing Peptides Keeping a Part of Their Mystery
Source: PMC (NIH)
URL: [Link]
Erythro-D-β-Hydroxynorleucine: Comprehensive Laboratory Handling and Disposal Protocols As drug development and synthetic biology advance, laboratories increasingly rely on unnatural amino acids like Erythro-D-β-Hydroxyn...
Author: BenchChem Technical Support Team. Date: April 2026
Erythro-D-β-Hydroxynorleucine: Comprehensive Laboratory Handling and Disposal Protocols
As drug development and synthetic biology advance, laboratories increasingly rely on unnatural amino acids like Erythro-D-β-Hydroxynorleucine (also known as D-erythro-3-hydroxynorleucine) for peptide synthesis and therapeutic research. While highly valuable at the bench, these synthetic derivatives pose unique environmental and logistical challenges at the end of their lifecycle.
This guide provides researchers and environmental health and safety (EHS) professionals with the definitive, step-by-step operational logic required to safely manage and dispose of Erythro-D-β-Hydroxynorleucine waste.
Mechanistic Rationale: The Science of Disposal
To build a culture of safety, laboratory personnel must understand why specific disposal protocols are enforced. Disposing of Erythro-D-β-Hydroxynorleucine is not as simple as discarding natural biological waste.
Biological Persistence & Aquatic Toxicity: Natural L-amino acids are rapidly metabolized by environmental microorganisms. However, the D-erythro stereochemistry of this compound prevents recognition by standard microbial transaminases and isomerases. If discharged into laboratory sinks, it bypasses standard municipal wastewater pre-treatment, persisting in the environment and potentially acting as an aquatic toxicant[1].
Thermal Decomposition Hazards: Under extreme heat or fire conditions, the beta-hydroxyl and amino groups on the norleucine backbone decompose to release highly toxic and irritating gases, including nitrogen oxides (NOx) and carbon monoxide[2]. Therefore, biohazard bags—which are typically steam-sterilized and shredded—are strictly inappropriate[1]. The compound must be routed to a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped with chemical gas scrubbers[3].
Regulatory Status: Once analytical or synthetic work is complete, any remaining compound or contaminated sample must be treated as a regulated chemical waste in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR 260-279)[3][4].
Waste Characterization & Regulatory Data
Proper waste management begins with accurate classification. The tables below summarize the quantitative and regulatory data necessary for EHS compliance.
The following protocols are designed as self-validating systems. By incorporating mandatory checkpoints (like the triple-rinse rule), these workflows inherently prevent contamination leaks.
SOP A: Solid Waste & Consumables Management
Contaminated labware is a primary vector for accidental chemical exposure.
Segregation: Place all unused Erythro-D-β-Hydroxynorleucine powder, contaminated weigh boats, pipette tips, and gloves into a rigid, leak-proof polyethylene container[6]. Never place chemical waste in biohazard or black plastic trash bags[5].
Chemical Isolation: Ensure the waste is segregated from strong oxidizing agents to prevent exothermic reactions with the amino group[5].
Labeling: Affix a completed EHS Hazardous Waste Label immediately upon the first addition of waste. Mark the contents clearly as "Non-RCRA Hazardous Waste - Unnatural Amino Acid Derivative"[3].
SOP B: Liquid Waste Segregation
Aqueous Solutions: Collect all water-based buffers and reaction mixtures containing the compound in a designated aqueous waste carboy. Do not pour down the drain [1].
Organic Solvents: If the compound was utilized in solid-phase peptide synthesis (SPPS) alongside solvents like DMF, DMSO, or Methanol, collect the waste in an identical, chemically resistant solvent container[5]. Segregate halogenated from non-halogenated streams to prevent explosive bulking reactions[3].
SOP C: Glassware Decontamination (The Triple-Rinse Method)
To ensure glassware is safe for standard washing, laboratories must utilize the self-validating triple-rinse method.
First Rinse: Rinse the glassware with a minimal volume of a compatible solvent (e.g., 10% methanol in water) to dissolve residual compound. Collect this rinsate in the hazardous liquid waste container[5].
Second & Third Rinses: Repeat the process two more times. Statistically, the first three rinses capture >99% of residual chemical contaminants[5].
Final Wash: Only after the third rinse has been collected as hazardous waste may the glassware be washed in a standard laboratory sink with detergent and water[6].
In the event of a spill, immediate containment is critical to prevent aerosolization of the powder or spread of the liquid.
Control: Restrict access to the spill area and ensure appropriate PPE (safety goggles, lab coat, nitrile gloves) is worn[2][6].
Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials[2].
Collection: Vacuum or sweep up the material using non-sparking tools to avoid dust formation, and place it into a suitable solid disposal container[2][7].
Decontamination: Clean the surface with a mild solvent wipe, disposing of all cleaning materials as hazardous solid waste[6].
Workflow for the segregation, labeling, and disposal of Erythro-D-β-Hydroxynorleucine waste streams.
References
Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." Available at: [Link]
University of Otago. "Laboratory Chemical Waste Disposal Guidelines." Available at: [Link]
Dartmouth College. "Hazardous Waste Disposal Guide." Available at:[Link]
University of Houston-Clear Lake. "RCRA Addresses Waste Management and Disposal." Available at: [Link]
XiXisys. "CAS 59286-26-9 GHS 11 (Rev.11) SDS/MSDS." Available at:[Link]